Hordenine sulfate
Description
Hordenine is a natural product found in Laurencia pinnatifida, Senegalia berlandieri, and other organisms with data available.
See also: Selenicereus grandiflorus stem (part of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBCEEMXQZUPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3595-05-9 (unspecified sulfate), 6027-23-2 (hydrochloride), 622-64-0 (sulfate[2:1]), 62493-39-4 (sulfate[1:1]) | |
| Record name | Hordenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046096 | |
| Record name | Hordenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hordenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7 mg/mL | |
| Record name | Hordenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
539-15-1 | |
| Record name | Hordenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hordenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hordenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-dimethylaminoethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HORDENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3489CA082 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hordenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117.5 °C | |
| Record name | Hordenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Isolation of Hordenine from Barley: A Technical Guide
Published: November 25, 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Hordenine (N,N-dimethyltyramine) is a phenethylamine alkaloid found in high concentrations in germinated barley (Hordeum vulgare). First isolated from barley in 1906, its biosynthesis from L-tyrosine and its biological activities have been a subject of scientific inquiry for over a century. This technical guide provides an in-depth overview of the historical discovery, biosynthetic pathway, and methods for the extraction and isolation of hordenine from barley. It includes detailed experimental protocols, quantitative data on yields and physicochemical properties, and visualizations of its key signaling pathways, serving as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: A Tale of Two Discoveries
The history of hordenine begins not with barley, but with a cactus. In 1894, German pharmacologist Arthur Heffter isolated an alkaloid from Anhalonium fissuratus (now Ariocarpus fissuratus), which he named "anhalin"[1][2]. Twelve years later, in 1906, E. Léger independently extracted a new alkaloid from the germinated sprouts of barley, naming it "hordenine" after the plant's genus, Hordeum[1][2]. It was not until 1919 that Ernst Späth demonstrated that anhalin and hordenine were, in fact, the identical chemical compound, with the name hordenine being retained[1].
Hordenine's presence is most significant in germinated barley, or malt, where its concentration increases substantially during the sprouting process. It is biosynthesized from the amino acid L-tyrosine through a series of enzymatic steps that occur primarily in the roots of the seedlings. Due to its prevalence in malt, hordenine is a natural constituent of beer. Pharmacologically, it is known to act as a selective agonist of the dopamine D2 receptor and an inhibitor of inflammatory signaling pathways, making it a molecule of interest for further research.
Biosynthesis of Hordenine in Barley
The biosynthetic pathway of hordenine in barley seedlings is a well-established process involving the decarboxylation and sequential N-methylation of L-tyrosine. The entire process is localized in the roots of the germinating plant. Seminal work in the 1950s by researchers including E. Leete and L. Marion elucidated this pathway using radiolabeled precursors to trace the metabolic fate of tyrosine.
The key steps are:
-
Decarboxylation: L-Tyrosine is converted to tyramine by the enzyme tyrosine decarboxylase (TyDC).
-
First N-methylation: Tyramine is methylated to form N-methyltyramine.
-
Second N-methylation: N-methyltyramine is methylated again to yield the final product, hordenine.
References
A Technical Guide to the Natural Sources and Analysis of Hordenine in the Plant Kingdom
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of hordenine (N,N-dimethyltyramine), a phenethylamine alkaloid found in various plant species. It addresses the natural occurrence, biosynthesis, and quantitative distribution of hordenine. Detailed methodologies for its extraction and analysis are presented, alongside an exploration of its key pharmacological signaling pathways. Notably, while this guide focuses on hordenine, it is important to clarify that its metabolite, hordenine sulfate, is typically formed in vivo following ingestion and is not reported as a naturally occurring constituent within plants[1]. All quantitative data are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Natural Occurrence and Quantitative Data
Hordenine is present across a diverse range of the plant kingdom, including grasses, cacti, and some marine algae[2][3][4]. Its concentration can vary significantly based on the plant species, the specific plant part, and environmental conditions such as light duration[2]. The most notable and well-researched sources are grasses of the Hordeum genus, from which the alkaloid derives its name.
The following table summarizes the concentration of hordenine reported in various plant sources.
| Plant Species | Family | Plant Part(s) | Hordenine Concentration | Reference(s) |
| Hordeum vulgare (Barley) | Poaceae | Seedlings | ~0.2% (2000 µg/g) | |
| Hordeum vulgare (Barley) | Poaceae | Green Malt Roots | ~3363 µg/g | |
| Hordeum vulgare (Barley) | Poaceae | Kilned Malt Roots | ~4066 µg/g | |
| Hordeum vulgare (Barley) | Poaceae | Roots (variable) | 1 - 2625 µg/g (fresh weight) | |
| Panicum miliaceum (Proso Millet) | Poaceae | Seedlings | ~0.2% (2000 µg/g) | |
| Sorghum vulgare (Sorghum) | Poaceae | Seedlings | ~0.1% (1000 µg/g) | |
| Echinopsis candicans (Cactus) | Cactaceae | Whole Plant | 0.5 - 5.0% | |
| Ariocarpus fissuratus (Cactus) | Cactaceae | Whole Plant | Present (first isolated source) | |
| Sceletium tortuosum (Kanna) | Aizoaceae | Foliage and Stems | 0.027 - 1.071 mg/g | |
| Citrus aurantium (Bitter Orange) | Rutaceae | Fruit/Peel | Present | |
| Gigartina stellata (Red Alga) | Gigartinaceae | Whole Organism | Present |
Hordenine Biosynthesis in Plants
Hordenine is biosynthesized from the aromatic amino acid L-tyrosine. The pathway involves a decarboxylation followed by a stepwise N-methylation process. Phenylalanine can also serve as an initial precursor, as it can be converted to tyrosine within the plant. The key enzymatic steps are:
-
Decarboxylation: L-tyrosine is converted to tyramine.
-
First N-methylation: The enzyme tyramine N-methyltransferase catalyzes the transfer of a methyl group to tyramine, forming N-methyltyramine.
-
Second N-methylation: A subsequent methylation step converts N-methyltyramine into the final product, hordenine (N,N-dimethyltyramine).
Experimental Protocols: Extraction and Quantification
The accurate quantification of hordenine from complex plant matrices requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common techniques employed.
A generalized workflow for the analysis of hordenine in plant material is outlined below. This protocol is a composite of standard practices in phytochemistry.
-
Sample Preparation :
-
Plant material (e.g., roots, leaves) is harvested, flash-frozen in liquid nitrogen, and lyophilized (freeze-dried) to remove water and preserve metabolites.
-
The dried material is ground into a fine, homogenous powder using a mortar and pestle or a ball mill.
-
-
Extraction :
-
A precisely weighed amount of powdered plant material (e.g., 100 mg) is placed in a microcentrifuge tube.
-
An appropriate solvent is added. A common choice is methanol or a methanol:water mixture (e.g., 80:20 v/v). For targeted analysis, an acidic aqueous solution may be used to protonate the amine, enhancing its solubility.
-
To improve extraction efficiency, the sample is vortexed and sonicated in an ultrasonic bath for a specified period (e.g., 30 minutes).
-
The mixture is then centrifuged at high speed (e.g., 16,000 x g for 10 minutes) to pellet solid debris. The supernatant containing the extracted alkaloids is carefully transferred to a new tube.
-
-
Purification (Optional but Recommended) :
-
For complex matrices, a Solid Phase Extraction (SPE) step may be necessary to remove interfering compounds. A cation-exchange SPE cartridge can be effective for purifying basic alkaloids like hordenine.
-
-
Analysis and Quantification :
-
The final extract is analyzed using an analytical instrument.
-
HPLC-UV/DAD : Separation is achieved on a C18 reversed-phase column with a mobile phase typically consisting of a buffered aqueous solution and a polar organic solvent like acetonitrile. Hordenine can be detected by its UV absorbance.
-
LC-MS/MS : For higher sensitivity and selectivity, Liquid Chromatography coupled with Tandem Mass Spectrometry is the preferred method. An internal standard, such as deuterated hordenine (hordenine-d6), should be added at the beginning of the extraction process for precise quantification. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both hordenine and the internal standard.
-
Pharmacological Profile and Signaling Pathways
Hordenine is pharmacologically active, exerting its effects through interactions with several key signaling systems. Its potential as a neuroprotective and anti-inflammatory agent is linked to its modulation of the NF-κB and MAPK pathways. Furthermore, it has been identified as a selective agonist for the dopamine D2 receptor (DRD2), which is significant for its potential effects on neurological function.
Studies have shown that hordenine acts as an agonist at the DRD2, but not the D1 receptor. The DRD2 is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP). This mechanism is central to its potential role in modulating dopaminergic signaling, which may alleviate motor deficits in models of Parkinson's disease.
Hordenine has demonstrated anti-inflammatory and neuroprotective properties by inhibiting the activation of key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades (p38, ERK1/2, JNK). By suppressing these pathways, hordenine can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
References
Hordenine Sulfate's Mechanism of Action in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hordenine (N,N-dimethyltyramine), a naturally occurring phenethylamine alkaloid, and its sulfate salt have garnered significant interest within the scientific community for their multifaceted pharmacological effects on the central nervous system (CNS). This technical guide provides an in-depth analysis of the core mechanisms of action of hordenine sulfate, focusing on its interactions with key CNS targets. Hordenine acts as a biased agonist at the dopamine D2 receptor, an inhibitor of monoamine oxidase B (MAO-B), a norepinephrine reuptake inhibitor, and an agonist at the trace amine-associated receptor 1 (TAAR1). This guide summarizes the available quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanisms of Action in the CNS
This compound's influence on the CNS is attributed to its ability to modulate several key neurotransmitter systems. Its primary mechanisms of action include:
-
Dopamine D2 Receptor (D2R) Agonism: Hordenine acts as a biased agonist at the D2R, preferentially activating G-protein signaling pathways over β-arrestin recruitment. This biased agonism suggests a potential for therapeutic effects with a reduced side-effect profile compared to unbiased D2R agonists.
-
Monoamine Oxidase B (MAO-B) Inhibition: Hordenine is a substrate for and an inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine. By inhibiting MAO-B, hordenine can increase synaptic dopamine levels, contributing to its stimulant and mood-elevating effects.
-
Norepinephrine Reuptake Inhibition: Hordenine inhibits the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft. This action contributes to its sympathomimetic effects, including increased alertness and focus.
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Hordenine is an agonist at TAAR1, a receptor involved in modulating monoaminergic systems. Activation of TAAR1 can influence dopamine and serotonin neurotransmission, suggesting a complex regulatory role for hordenine in the CNS.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for hordenine's interaction with its primary CNS targets.
Table 1: Hordenine Receptor and Transporter Interactions
| Target | Parameter | Value | Species | Reference |
| Dopamine D2 Receptor (D2R) | Kᵢ | 13 µM | Human | |
| EC₅₀ (cAMP inhibition) | 3.7 µM | Human | [1] | |
| Norepinephrine Transporter (NET) | Activity | Inhibitor | Rat | [2] |
| Trace Amine-Associated Receptor 1 (TAAR1) | EC₅₀ (cAMP accumulation) | 47 µM | Human | [3][4] |
Table 2: Hordenine Enzyme Interactions
| Enzyme | Parameter | Value | Species | Reference |
| Monoamine Oxidase B (MAO-B) | Kₘ | 479 µM | Rat | |
| Vₘₐₓ | 128 nmol/mg protein/h | Rat |
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling
Hordenine's biased agonism at the D2R leads to the activation of Gαi/o signaling, which inhibits adenylyl cyclase and reduces intracellular cAMP levels. This is in contrast to the β-arrestin pathway, which is not significantly engaged by hordenine.
Dopamine D2 Receptor signaling pathway activated by hordenine.
MAO-B Inhibition Workflow
The inhibitory activity of hordenine on MAO-B is typically assessed using a fluorometric assay. This workflow outlines the general steps involved in such an experiment.
General workflow for an MAO-B inhibition assay.
Norepinephrine Transporter Inhibition
Hordenine blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its availability to bind to adrenergic receptors.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Hordenine Sulfate: A Technical Analysis of its Agonist Activity at the Dopamine D2 Receptor
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of hordenine's activity as a dopamine D2 receptor (D2R) agonist. Hordenine, a naturally occurring phenylethylamine alkaloid found in sources like germinated barley, has been identified as a biased agonist of the D2R.[1] This document compiles quantitative data on its binding affinity and functional potency, details the experimental protocols used for its characterization, and illustrates the relevant signaling pathways and experimental workflows. The focus is on hordenine's functional selectivity, favoring G-protein signaling over β-arrestin recruitment, a characteristic with significant implications for therapeutic drug design. While this document refers to hordenine sulfate, it is important to note that hordenine is the pharmacologically active molecule, and this compound is its primary metabolite.[2][3] The data presented herein pertains to the activity of hordenine.
Quantitative Data Presentation
The pharmacological activity of hordenine at the dopamine D2 receptor has been quantified through various in vitro assays. The following tables summarize the key binding and functional parameters.
Table 1: Binding Affinity of Hordenine for the Dopamine D2 Receptor
| Compound | Receptor | Kᵢ (Inhibitory Constant) | Reference |
|---|
| Hordenine | Dopamine D2 (D2R) | 13 µM |[2][4] |
Table 2: Functional Efficacy and Potency of Hordenine at the Dopamine D2 Receptor
| Assay Type | EC₅₀ (Half-maximal Effective Conc.) | Efficacy (Relative to Dopamine) | Key Finding | Reference |
|---|---|---|---|---|
| G-Protein Activation (cAMP Inhibition) | 3.7 µM | 76% | Activates G-protein pathway | |
| β-Arrestin-2 Recruitment | No agonist activity detected | N/A | Does not recruit β-arrestin-2 |
| β-Arrestin-2 Recruitment (Antagonism) | - | - | Antagonizes quinpirole-stimulated recruitment | |
Signaling Pathways and Mechanism of Action
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). However, like many GPCRs, it can also initiate signals through a G-protein-independent pathway involving β-arrestin.
Hordenine exhibits biased agonism, meaning it preferentially activates one signaling pathway over another. In contrast to the endogenous ligand dopamine, which activates both G-protein and β-arrestin pathways, hordenine selectively activates the G-protein pathway. This functional selectivity is a topic of significant interest in drug development, as it may allow for the separation of therapeutic effects from unwanted side effects.
Caption: Canonical Dopamine D2 Receptor G-protein signaling pathway.
Caption: Hordenine's biased agonism at the Dopamine D2 Receptor.
Experimental Protocols
The characterization of hordenine as a D2R agonist involves a series of standard pharmacological assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Displacement Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand: e.g., [³H]-Spiperone or [³H]-N-methylspiperone.
-
Non-specific binding control: e.g., (+)-Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Test compound: this compound dissolved in appropriate vehicle.
-
-
Procedure:
-
Prepare cell membranes by homogenizing receptor-expressing cells in an ice-cold buffer, followed by centrifugation to pellet the membranes.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kₔ, and varying concentrations of hordenine.
-
For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled competitor like butaclamol.
-
Incubate the plate, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the hordenine concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of hordenine that inhibits 50% of the specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures a compound's ability to activate the Gαi/o pathway by quantifying the inhibition of adenylyl cyclase activity.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: e.g., HBSS with 20 mM HEPES.
-
Forskolin: An adenylyl cyclase activator.
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).
-
-
Procedure:
-
Seed the D2R-expressing cells in 96-well or 384-well plates and culture overnight.
-
Remove the culture medium and add varying concentrations of hordenine to the cells. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. This is done in the continued presence of hordenine.
-
Incubate for an additional period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the hordenine concentration.
-
Determine the EC₅₀ value, which is the concentration of hordenine that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP levels.
-
The maximal effect (Eₘₐₓ) can be compared to that of a reference full agonist, like dopamine or quinpirole, to determine relative efficacy.
-
Experimental and Logical Workflows
The characterization of a novel compound like hordenine as a D2R agonist follows a logical progression from initial screening to detailed functional analysis.
Caption: Workflow for in vitro characterization of a D2R agonist.
Discussion and Future Directions
The available data robustly identify hordenine as a partial agonist of the dopamine D2 receptor. Its most notable feature is its pronounced biased agonism, stimulating G-protein signaling with an efficacy of approximately 76% compared to dopamine, while demonstrating no agonistic activity at the β-arrestin-2 pathway. In fact, it acts as an antagonist at the β-arrestin pathway when co-administered with a standard agonist. This profile suggests that hordenine-like scaffolds could be valuable starting points for developing novel therapeutics for conditions like Parkinson's disease, where D2R activation is desired, but with a potentially reduced side-effect profile often linked to β-arrestin signaling.
While hordenine itself has a relatively low micromolar potency, which may limit its direct therapeutic utility, its unique signaling profile is of high interest. Future research should focus on structure-activity relationship (SAR) studies to identify modifications that can enhance potency and affinity for the D2R while retaining or even augmenting its G-protein bias. Furthermore, although studies have shown hordenine can cross the blood-brain barrier in vitro, further in vivo pharmacokinetic and pharmacodynamic studies are necessary to fully understand its potential to modulate central nervous system D2 receptors after systemic administration.
Conclusion
Hordenine is a functionally selective, G-protein biased partial agonist at the dopamine D2 receptor. It possesses a binding affinity (Kᵢ) of 13 µM and functional potency (EC₅₀) of 3.7 µM in cAMP inhibition assays. Its inability to recruit β-arrestin-2 distinguishes it from the endogenous agonist dopamine and other balanced D2R agonists. This technical summary provides the foundational data, experimental context, and mechanistic understanding of hordenine's action, highlighting its significance as a research tool and a potential scaffold for the development of next-generation biased dopaminergic ligands.
References
- 1. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N, N-Dimethyltyramine) after Beer Consumption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Initial Studies on the Cardiovascular Effects of Hordenine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Cardiovascular Effects
Initial research indicates that hordenine sulfate acts as an indirect sympathomimetic agent. Its primary mechanism of action is the release of stored norepinephrine from nerve endings. This leads to a cascade of cardiovascular responses, including a positive inotropic effect on the heart, an increase in blood pressure, and alterations in peripheral blood flow.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies on the cardiovascular effects of hordenine.
Table 1: In Vivo Cardiovascular Effects of Intravenous Hordenine in Horses
| Parameter | Dose (IV) | Observation | Species | Reference |
| Heart Rate | 2.0 mg/kg | Approximately doubled from resting values | Horse | [1][2][3][4] |
| Respiratory Rate | 2.0 mg/kg | Increased by approximately 250% | Horse | [1] |
| Onset of Effects | 2.0 mg/kg | Within minutes, peaking within 10 minutes | Horse | |
| Duration of Effects | 2.0 mg/kg | Transient, with animals appearing normal within 30 minutes | Horse |
Note: Oral administration of 2.0 mg/kg hordenine in horses showed no significant changes in heart rate, respiratory rate, or behavior.
Table 2: In Vivo Cardiovascular Effects of Hordenine in Rats and Dogs (Qualitative and Limited Quantitative Data)
| Parameter | Observation | Species | Reference |
| Inotropic Effect | Positive (increased force of contraction) | Rat, Dog | |
| Blood Pressure | Increased systolic and diastolic pressure | Rat, Dog | |
| Peripheral Blood Flow | Increased volume | Rat, Dog |
Note: While the study by Hapke and Strathmann (1995) is a cornerstone in this area, the full text with detailed quantitative data on the dose-response relationship for blood pressure and peripheral blood flow in rats and dogs was not accessible for this review. The effects were noted to be short-lived and require high doses.
Table 3: In Vitro Effects of Hordenine on Human Adrenergic Receptors
| Receptor Subtype | EC50 (µM) | Emax (%) | Assay Type | Reference |
| ADRα1B | 5.7 | 37 | Receptor Activation Assay | |
| ADRα1D | 6.1 | 23 | Receptor Activation Assay | |
| ADRα2A | 690 | 12 | Receptor Activation Assay |
Experimental Protocols
This section details the methodologies employed in the key studies investigating the cardiovascular effects of hordenine.
In Vivo Cardiovascular Studies in Horses
Reference: Frank, M., Weckman, T. J., Wood, T., Woods, W. E., Tai, C. L., Chang, S. L., ... & Tobin, T. (1990). Hordenine: pharmacology, pharmacokinetics and behavioural effects in the horse. Equine veterinary journal, 22(6), 437-441.
-
Animals: Ten horses were used in the study.
-
Drug Administration: this compound was administered as a rapid intravenous (IV) injection at a dose of 2.0 mg/kg body weight. For oral administration studies, the same dose was used.
-
Cardiovascular Monitoring:
-
Heart Rate: Monitored continuously. The mean heart rate increased by approximately 100% over baseline within the first 5 minutes post-injection, remained elevated for about 15 minutes, and returned to control levels by 25 minutes.
-
Respiratory Rate: Monitored continuously. The respiration rate more than doubled within the first 5 minutes post-injection.
-
-
Behavioral Observations: Horses were observed for behavioral changes, such as the flehmen response and defecation, which occurred within 60 seconds of IV injection.
In Vivo Cardiovascular Studies in Rats and Dogs (Generalized Protocol)
While the specific protocol from Hapke and Strathmann (1995) is unavailable, a general methodology for assessing cardiovascular parameters in these species is as follows:
-
Animals: Male Wistar rats or Beagle dogs are commonly used.
-
Anesthesia: Animals are typically anesthetized, for example, with an intraperitoneal injection of a urethane solution for rats.
-
Drug Administration: this compound would be administered intravenously, likely through a cannulated femoral or jugular vein, to observe immediate cardiovascular effects. A range of doses would be used to establish a dose-response relationship.
-
Cardiovascular Monitoring:
-
Blood Pressure: A catheter is inserted into the carotid artery and connected to a pressure transducer to continuously measure systolic and diastolic blood pressure.
-
Heart Rate: Derived from the blood pressure waveform or measured via electrocardiogram (ECG).
-
Peripheral Blood Flow: Can be measured using techniques like laser Doppler flowmetry on specific vascular beds.
-
In Vitro Adrenergic Receptor Activation Assay
Reference: Based on the methodology described in studies of phenethylamine analogues on human adrenergic receptors.
-
Cell Lines: CHEM-1 cells stably co-expressing a given human adrenergic receptor subtype (e.g., ADRα1B, ADRα1D, ADRα2A) and a high-efficiency G-protein (Gα16).
-
Assay Principle: The assay measures the activation of the receptor by detecting changes in intracellular calcium levels using a fluorescent calcium indicator.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence measurement is taken.
-
This compound at various concentrations is added to the wells.
-
The change in fluorescence, indicating intracellular calcium mobilization upon receptor activation, is measured using a fluorescence plate reader.
-
The data is used to generate concentration-response curves and calculate EC50 (the concentration of agonist that gives half-maximal response) and Emax (the maximum response) values.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of hordenine and a typical experimental workflow for in vivo cardiovascular studies.
References
- 1. [Pharmacological effects of hordenine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: A Radio-telemetric System to Monitor Cardiovascular Function in Rats with Spinal Cord Transection and Embryonic Neural Stem Cell Grafts [jove.com]
- 3. In vivo exploration of cardiovascular diseases [cardiomedex.com]
- 4. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Hordenine Sulfate: A Technical Whitepaper on its Selective Role as a Monoamine Oxidase-B Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hordenine, a naturally occurring phenethylamine alkaloid found in various plants, including barley, has garnered scientific interest for its pharmacological activities. This technical guide provides an in-depth analysis of hordenine sulfate's role as a selective substrate for monoamine oxidase-B (MAO-B). While hordenine is often anecdotally referred to as a MAO-B inhibitor, this paper clarifies its primary function as a substrate, supported by available kinetic data. This document summarizes key quantitative parameters, outlines detailed experimental methodologies for assessing its activity, and visualizes its metabolic pathway and potential downstream signaling effects. The information presented is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of hordenine and its interactions with the monoaminergic system.
Introduction
Monoamine oxidases (MAOs) are a family of flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine, as well as various xenobiotics. The two main isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, making them important targets for the treatment of neurological and psychiatric disorders. Selective MAO-B inhibitors, for instance, are utilized in the management of Parkinson's disease to enhance dopaminergic neurotransmission.
Hordenine (N,N-dimethyltyramine) has been identified as a compound that interacts with the monoaminergic system. While some sources describe it as a MAO-B inhibitor, scientific literature primarily characterizes it as a selective substrate for this enzyme isoform. This distinction is critical for understanding its mechanism of action and potential therapeutic applications. This whitepaper aims to consolidate the existing scientific knowledge on this compound's interaction with MAO-B, providing a detailed technical overview for the scientific community.
Quantitative Data on Hordenine and MAO-B Interaction
The primary quantitative data defining the interaction of hordenine with MAO-B comes from studies on rat liver mitochondrial MAO. These studies have established hordenine as a selective substrate for MAO-B, with no significant deamination by MAO-A.[1]
Table 1: Michaelis-Menten Kinetic Parameters for Hordenine with Rat Liver MAO-B
| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Source |
| Hordenine | 479 µM | 128 nmol/mg protein/h | Barwell et al., 1989[1] |
| Tyramine (for comparison) | 144 µM | 482 nmol/mg protein/h | Barwell et al., 1989[1] |
Experimental Protocols
This section outlines a generalized experimental protocol for determining the substrate kinetics of a compound like hordenine with MAO-B. This protocol is a composite based on standard methodologies in the field and should be adapted and optimized for specific experimental conditions.
In Vitro MAO-B Substrate Assay
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) of this compound with MAO-B.
Materials:
-
This compound
-
Recombinant human or purified animal (e.g., rat liver) MAO-B enzyme
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Peroxidase (e.g., horseradish peroxidase)
-
A suitable peroxidase substrate that produces a fluorescent or colorimetric signal upon oxidation (e.g., Amplex Red)
-
A known MAO-B substrate for positive control (e.g., benzylamine or tyramine)
-
A selective MAO-B inhibitor for negative control (e.g., selegiline)
-
Microplate reader (fluorometric or spectrophotometric)
-
96-well black microplates (for fluorescent assays)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in phosphate buffer. Create a series of dilutions to achieve a range of final concentrations for the assay (e.g., 0-1000 µM).
-
Reconstitute the MAO-B enzyme in phosphate buffer to the manufacturer's recommended concentration.
-
Prepare a reaction mixture containing the peroxidase and its substrate in phosphate buffer.
-
-
Assay Protocol:
-
To each well of the microplate, add a specific volume of the this compound dilution.
-
Include control wells:
-
No substrate control: buffer only.
-
Positive control: a known MAO-B substrate at a concentration near its Km.
-
Inhibitor control: pre-incubate the MAO-B enzyme with a selective inhibitor before adding the positive control substrate.
-
-
Initiate the reaction by adding the MAO-B enzyme to each well.
-
Immediately add the reaction mixture containing the peroxidase and its substrate.
-
Incubate the plate at 37°C.
-
Measure the fluorescence or absorbance at regular intervals for a set period (e.g., 30-60 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in signal) for each this compound concentration.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Visualizations: Pathways and Workflows
Metabolic Pathway of Hordenine by MAO-B
The following diagram illustrates the oxidative deamination of hordenine by MAO-B.
Caption: Oxidative deamination of hordenine by MAO-B.
Experimental Workflow for MAO-B Substrate Assay
This diagram outlines the key steps in an in vitro assay to determine the kinetic parameters of a potential MAO-B substrate.
References
Pharmacokinetics of Hordenine and its Sulfate Metabolite in Animal Models: A Technical Guide
Introduction
Hordenine (N,N-dimethyltyramine) is a naturally occurring alkaloid found in various plants, including sprouting barley.[1][2] It is structurally related to the sympathomimetic amine tyramine and has been investigated for its pharmacological effects.[1] In animal models, particularly in horses, hordenine has been shown to produce transient sympathomimetic effects, such as increased heart and respiratory rates, when administered intravenously.[3][4] However, these effects are not observed with oral administration at similar doses. Understanding the pharmacokinetic profile of hordenine, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for interpreting its pharmacological activity and potential applications. A significant aspect of its metabolism is the formation of hordenine sulfate. This guide provides a detailed overview of the current knowledge on the pharmacokinetics of hordenine and its sulfate conjugate in animal models, with a focus on quantitative data and experimental methodologies.
Pharmacokinetic Parameters of Hordenine in Horses
The most comprehensive in vivo pharmacokinetic data for hordenine comes from studies conducted in horses. These studies have characterized its disposition following both intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Hordenine in Horses Following a Single 2.0 mg/kg Dose
| Parameter | Intravenous (IV) Administration | Oral Administration |
| Cmax (Plasma) | ~1.0 µg/mL | ~0.15 - 0.17 µg/mL |
| Tmax (Plasma) | Immediate | ~1 hour |
| Plasma Half-Life | α-phase: ~3 minutesβ-phase: ~35 minutes | Slower, multi-exponential decline |
| Bioavailability | N/A | ~100% |
| Peak Urinary Conc. | ~400 µg/mL (free & conjugated) | ~200 µg/mL (free & conjugated) |
-
Cmax : Maximum plasma concentration
-
Tmax : Time to reach maximum plasma concentration
Experimental Protocols
Pharmacokinetic Study in Horses
This protocol outlines the methodology used to determine the pharmacokinetic parameters of hordenine in horses.
1. Animal Model and Dosing:
-
Species: Horse
-
Sample Size: Ten horses for intravenous studies and four for oral studies.
-
Intravenous (IV) Administration: Hordenine was administered as a rapid intravenous injection at a dosage of 2.0 mg/kg of body weight.
-
Oral Administration: Hordenine was administered by stomach tube at a dosage of 2.0 mg/kg of body weight.
2. Sample Collection:
-
Blood Sampling: Blood samples were collected at predetermined time intervals following administration to measure plasma concentrations of hordenine.
-
Urine Sampling: Urine samples were collected to determine the concentrations of free and conjugated hordenine. Total urinary concentrations were measured, peaking at approximately 400 µg/mL after IV injection and 200 µg/mL after oral administration.
3. Bioanalytical Method:
-
The specific analytical method for the horse study is not detailed in the provided search results, but it is typically a validated chromatographic method like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for the quantification of hordenine and its metabolites in plasma and urine.
References
Hordenine Sulfate and the Sympathetic Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hordenine, a phenethylamine alkaloid found in various plants, has garnered interest for its potential sympathomimetic properties. This technical guide provides an in-depth analysis of the effects of hordenine sulfate on the sympathetic nervous system. It consolidates quantitative data from various studies, details key experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams. This compound primarily exerts its effects through three main mechanisms: inhibition of norepinephrine reuptake, weak agonism at adrenergic receptors, and inhibition of monoamine oxidase-B (MAO-B). These actions collectively lead to an increase in synaptic norepinephrine levels, resulting in sympathomimetic effects such as increased heart rate and blood pressure. This document aims to be a comprehensive resource for researchers and professionals in drug development exploring the pharmacological profile of this compound.
Introduction
Hordenine (N,N-dimethyltyramine) is a naturally occurring alkaloid structurally related to the biogenic amine tyramine.[1] It is commonly found in germinated barley, from which it derives its name (Hordeum vulgare), as well as other plants.[1] Its structural similarity to norepinephrine has led to investigations into its effects on the sympathetic nervous system. Hordenine is often sold as a dietary supplement, with claims of stimulant and weight loss properties.[1] This guide focuses on the pharmacological actions of its sulfate salt, this compound, on the sympathetic nervous system, providing a technical overview of its mechanisms of action, quantitative pharmacological data, and the experimental protocols used to elucidate these effects.
Mechanism of Action
This compound's sympathomimetic effects are primarily attributed to its influence on norepinephrine (NE) neurotransmission. It acts as an indirectly acting adrenergic agent through a multi-faceted mechanism:
-
Norepinephrine Reuptake Inhibition: Hordenine inhibits the norepinephrine transporter (NET), leading to an accumulation of NE in the synaptic cleft.[1][2] This potentiation of noradrenergic signaling is a key contributor to its sympathomimetic effects.
-
Adrenergic Receptor Interaction: Hordenine displays weak agonist activity at certain adrenergic receptors, directly stimulating them to a lesser extent compared to endogenous catecholamines.
-
Monoamine Oxidase-B (MAO-B) Inhibition: Hordenine is a selective substrate for MAO-B, an enzyme responsible for the degradation of norepinephrine. Its interaction with MAO-B can lead to a further increase in norepinephrine levels.
These mechanisms are interconnected and contribute to the overall physiological response to hordenine administration.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the interaction of hordenine with its molecular targets.
Table 1: Monoamine Oxidase-B (MAO-B) Inhibition
| Parameter | Value | Species | Tissue | Reference |
| K_m_ | 479 µM | Rat | Liver | |
| V_max_ | 128 nmol/mg protein/h | Rat | Liver |
Table 2: Adrenergic Receptor Activity
| Receptor Subtype | Parameter | Value | Species | Assay Type | Reference |
| α_2A_ | EC_50_ | 690 µM | Human | cAMP Assay |
Signaling Pathways and Experimental Workflows
Hordenine's Mechanism of Action on a Noradrenergic Synapse
The following diagram illustrates the primary mechanisms by which hordenine enhances noradrenergic neurotransmission.
Experimental Workflow for Investigating Norepinephrine Reuptake Inhibition
This diagram outlines a typical experimental workflow to assess the norepinephrine reuptake inhibitory activity of a compound like hordenine.
Experimental Protocols
Monoamine Oxidase-B (MAO-B) Activity Assay
This protocol is adapted from studies investigating the interaction of amines with MAO-B.
-
Objective: To determine the kinetic parameters (K_m_ and V_max_) of hordenine as a substrate for MAO-B.
-
Materials:
-
Rat liver mitochondria (source of MAO-B)
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Spectrophotometer
-
-
Procedure:
-
Prepare rat liver mitochondrial fractions by differential centrifugation.
-
Resuspend the mitochondrial pellet in phosphate buffer.
-
Set up reaction mixtures containing the mitochondrial preparation and varying concentrations of this compound in phosphate buffer.
-
Initiate the reaction and monitor the deamination of hordenine over time by measuring the change in absorbance at a specific wavelength (e.g., 250 nm for the formation of the corresponding aldehyde).
-
Calculate the initial reaction velocities for each hordenine concentration.
-
Determine K_m_ and V_max_ values by plotting the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Norepinephrine Transporter (NET) Uptake Inhibition Assay
This protocol is a generalized procedure based on standard neurotransmitter uptake assays.
-
Objective: To determine the half-maximal inhibitory concentration (IC_50_) of this compound for the norepinephrine transporter.
-
Materials:
-
Cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells)
-
This compound
-
Radiolabeled norepinephrine ([³H]-NE)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation cocktail and counter
-
-
Procedure:
-
Culture HEK293-hNET cells to confluency in appropriate multi-well plates.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in KRH buffer for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiate norepinephrine uptake by adding a fixed concentration of [³H]-NE to each well.
-
Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition of [³H]-NE uptake for each hordenine concentration and determine the IC_50_ value by non-linear regression analysis.
-
In Vivo Cardiovascular Assessment in Rats
This protocol outlines a general procedure for evaluating the effects of this compound on blood pressure and heart rate in a conscious rat model.
-
Objective: To determine the dose-dependent effects of this compound on mean arterial pressure (MAP) and heart rate (HR).
-
Materials:
-
Male Wistar or Sprague-Dawley rats
-
This compound
-
Saline solution (vehicle)
-
Telemetry system or tail-cuff method for blood pressure and heart rate monitoring
-
Intravenous (IV) or intraperitoneal (IP) injection equipment
-
-
Procedure:
-
Acclimate rats to the experimental setup to minimize stress-induced cardiovascular changes. For telemetry, this involves surgical implantation of the device and a recovery period. For the tail-cuff method, this involves training sessions.
-
Record baseline MAP and HR for a stable period.
-
Administer a single dose of this compound (e.g., via IV or IP injection) or vehicle. A range of doses should be tested in different groups of animals.
-
Continuously monitor and record MAP and HR for a defined period post-administration (e.g., 60-120 minutes) to capture the peak effect and duration of action.
-
Analyze the data to determine the change in MAP and HR from baseline for each dose group.
-
Construct dose-response curves to visualize the relationship between the this compound dose and the cardiovascular response.
-
Discussion and Future Directions
The available data indicates that this compound acts as a sympathomimetic agent primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, by inhibiting MAO-B and directly stimulating adrenergic receptors. The quantitative data, although limited, suggests that its potency as a norepinephrine reuptake inhibitor is a key determinant of its physiological effects.
For drug development professionals, hordenine's multiple mechanisms of action present both opportunities and challenges. Its ability to modulate noradrenergic signaling could be explored for conditions where increased sympathetic tone is desired. However, the lack of specificity may lead to off-target effects.
Future research should focus on:
-
Determining the precise K_i_ or IC_50_ values for hordenine at the human norepinephrine transporter to better quantify its potency.
-
Conducting comprehensive adrenergic receptor binding studies to fully characterize its affinity and selectivity profile across all α and β subtypes.
-
Performing detailed in vivo studies in various animal models to establish a clear dose-response relationship for its cardiovascular and other sympathomimetic effects.
-
Investigating the potential for drug-drug interactions, particularly with other sympathomimetics, MAO inhibitors, and antidepressants.
Conclusion
This compound exhibits clear sympathomimetic effects mediated through a combination of norepinephrine reuptake inhibition, MAO-B inhibition, and weak adrenergic receptor agonism. While the foundational mechanisms have been identified, further detailed quantitative and mechanistic studies are required to fully elucidate its pharmacological profile and assess its therapeutic potential and safety. This guide provides a comprehensive summary of the current understanding and a framework for future research in this area.
References
An In-depth Technical Guide on the Early Research of Hordenine and Tyramine Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine, a phenylethylamine alkaloid naturally occurring in plants like barley, is structurally related to the biogenic amine tyramine.[1] Early research into the pharmacological properties of hordenine often involved direct comparisons with tyramine, a well-known sympathomimetic agent. This technical guide delves into the foundational studies exploring the interaction between hordenine and tyramine, with a focus on their effects on monoamine oxidase (MAO) and adrenergic signaling. While recent research has begun to investigate hordenine sulfate, early studies primarily focused on the hordenine molecule itself.[2][3]
Core Interaction: Modulation of Adrenergic Signaling
Early investigations revealed that hordenine's primary mechanism of interaction with tyramine revolves around its influence on the sympathetic nervous system, particularly its effects on norepinephrine (NE) release and uptake. A pivotal study by Barwell et al. (1989) demonstrated that hordenine acts as an inhibitor of norepinephrine uptake.[4] This activity underlies its ability to potentiate the effects of norepinephrine while inhibiting the contractile responses induced by tyramine in isolated tissue preparations.
Unlike tyramine, hordenine on its own does not produce contractions in isolated rat vas deferens. However, at a concentration of 25 μM, hordenine was found to potentiate the contractile responses to submaximal doses of norepinephrine. Conversely, the same concentration of hordenine inhibited the contractile responses induced by tyramine. This suggests that while both compounds influence adrenergic pathways, their mechanisms of action are distinct. Hordenine appears to function as an indirect adrenergic agent, primarily by liberating stored norepinephrine.
Monoamine Oxidase (MAO) Interaction
A significant aspect of the hordenine-tyramine interaction lies in their shared metabolic pathway involving monoamine oxidase (MAO). Research has shown that hordenine is a selective substrate for MAO-B, the isoform of the enzyme predominantly found in the liver. In contrast, it is not a substrate for MAO-A, which is the primary isoform in the intestinal epithelium. This selectivity has implications for the bioavailability and systemic effects of dietary hordenine.
The kinetic parameters of hordenine and tyramine as substrates for rat liver MAO have been quantified, highlighting differences in their affinity and metabolism by the enzyme.
Quantitative Data Summary
The following tables summarize the key quantitative data from early research on the interaction between hordenine, tyramine, and their effects on monoamine oxidase.
Table 1: Michaelis-Menten Constants for Rat Liver Monoamine Oxidase (MAO)
| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) |
| Hordenine | 479 µM | 128 nmol (mg protein)-1 h-1 |
| Tyramine | 144 µM | 482 nmol (mg protein)-1 h-1 |
Data from Barwell et al. (1989).
Experimental Protocols
The following section details the methodologies employed in the key experiments that elucidated the interaction between hordenine and tyramine.
Deamination by Monoamine Oxidase
Objective: To determine the kinetic parameters of hordenine and tyramine as substrates for MAO.
Methodology:
-
Enzyme Preparation: Mitochondria were prepared from rat liver homogenates.
-
Assay: The deamination of hordenine and tyramine was measured by monitoring the production of p-hydroxyphenylacetaldehyde.
-
Incubation: The reaction mixture contained the mitochondrial preparation, the respective substrate (hordenine or tyramine) at varying concentrations, and a buffer solution.
-
Analysis: The rate of product formation was determined spectrophotometrically.
-
Inhibitor Studies: To determine the selectivity for MAO-A and MAO-B, experiments were repeated in the presence of selective irreversible inhibitors for each isoform.
Isolated Rat Vas Deferens Contraction Studies
Objective: To investigate the effects of hordenine on the contractile responses induced by tyramine and norepinephrine.
Methodology:
-
Tissue Preparation: Vasa deferentia were dissected from male rats and suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Drug Administration: Cumulative concentration-response curves were generated for tyramine and norepinephrine in the absence and presence of a fixed concentration of hordenine (25 µM).
-
Measurement: The isometric contractions of the vas deferens were recorded using a force transducer.
-
Denervation Studies: To confirm the mechanism of action, experiments were repeated on vasa deferentia from rats that had been chronically treated with guanethidine to induce chemical sympathectomy.
Visualizations
The following diagrams illustrate the key pathways and experimental logic described in the early research on hordenine and tyramine interactions.
Caption: Comparative metabolism of tyramine and hordenine by MAO-B.
Caption: Hordenine's modulation of tyramine and norepinephrine signaling.
Conclusion
Early research on the interaction between hordenine and tyramine established a clear pharmacological relationship centered on the modulation of the sympathetic nervous system. Hordenine's inhibitory effect on norepinephrine reuptake and its role as a selective MAO-B substrate differentiate its actions from those of tyramine. These foundational studies provide a critical framework for understanding the physiological effects of hordenine and its potential for drug development, particularly in areas concerning adrenergic signaling and monoamine metabolism. The distinct mechanisms of these two related compounds underscore the importance of detailed structure-activity relationship studies in pharmacology.
References
- 1. Hordenine - Wikipedia [en.wikipedia.org]
- 2. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N, N-Dimethyltyramine) after Beer Consumption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deamination of hordenine by monoamine oxidase and its action on vasa deferentia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Hordenine Sulfate: A Technical Whitepaper on its Potential as a Gastrin Release Stimulant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hordenine, a naturally occurring phenylethylamine alkaloid, has demonstrated potent stimulatory effects on gastrin release in preclinical studies. This technical guide provides an in-depth analysis of the existing scientific evidence, focusing on the quantitative data, experimental methodologies, and underlying signaling pathways. Notably, research has shown that hordenine, at a dose of 83 nM/kg, can increase gastrin release by approximately 60% in rat models. This effect is comparable to that of N-methyltyramine, another phenylethylamine derivative. The primary mechanism of action is believed to be its function as an indirectly acting adrenergic agent, leading to the release of norepinephrine, which in turn stimulates gastrin secretion from gastric G-cells via β2-adrenergic receptors. This whitepaper aims to consolidate the available data, present detailed experimental protocols derived from the literature, and visualize the proposed signaling cascades to facilitate further research and drug development efforts in the field of gastrointestinal endocrinology.
Introduction
Hordenine (N,N-dimethyltyramine) is a biogenic amine found in various plants, most notably in barley ( Hordeum vulgare )[1]. Structurally related to the trace amine tyramine, hordenine has been investigated for a range of pharmacological effects[1][2]. Among these, its potential to stimulate the release of the gastrointestinal hormone gastrin has emerged as a significant area of interest for researchers in gastroenterology and pharmacology[3][4]. Gastrin plays a crucial role in regulating gastric acid secretion, a fundamental process for digestion and gut health. The ability to modulate gastrin release holds therapeutic potential for conditions associated with hypochlorhydria or other digestive disorders.
This document serves as a comprehensive technical guide, summarizing the quantitative data on hordenine's effect on gastrin release, detailing the experimental methodologies used in key studies, and illustrating the proposed signaling pathways.
Quantitative Data on Gastrin Release
The primary quantitative evidence for hordenine's effect on gastrin release comes from a study that utilized a bioassay-guided isolation approach to identify gastrin-releasing stimulants in beer. The findings of this pivotal study are summarized below.
Table 1: Effect of Hordenine and Related Compounds on Gastrin Release in Rats
| Compound | Dose (nM/kg) | Change in Gastrin Release (%) |
| Hordenine | 83 | ~60% increase |
| N-Methyltyramine | 83 | ~58% increase |
| Tyramine | 83 | ~24% increase |
Data derived from a bioassay in anesthetized rats. The test compounds were orally administered.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research. The following section outlines the protocol for assessing the in-vivo gastrin-releasing activity of compounds, as adapted from the key literature.
Animal Model and Preparation
-
Species: Male Donryu rats.
-
Anesthesia: Anesthetized to ensure a stable physiological state during the experiment.
-
Surgical Preparation: A catheter is inserted into the jugular vein for blood sampling.
Test Substance Administration
-
Route of Administration: Oral gavage to mimic physiological absorption.
-
Vehicle: The compound of interest (e.g., hordenine sulfate) is dissolved in a suitable vehicle, such as saline.
Blood Sampling and Gastrin Measurement
-
Sampling Time Points: Blood samples are collected at baseline (pre-administration) and at various time points post-administration to capture the dynamics of gastrin release.
-
Sample Processing: Blood samples are collected in chilled tubes containing aprotinin to prevent peptide degradation. Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Gastrin Assay: Plasma gastrin concentrations are determined using a specific and sensitive radioimmunoassay (RIA).
Experimental Workflow
The following diagram illustrates the general workflow for the in-vivo assessment of gastrin release.
Caption: Workflow for in-vivo gastrin release assessment.
Signaling Pathways
Hordenine is characterized as an indirectly acting adrenergic agent, which means it exerts its effects by causing the release of stored norepinephrine (NE) from sympathetic nerve endings. This released norepinephrine then acts on adrenergic receptors on target cells. In the context of gastrin release, the target cells are the G-cells located in the antrum of the stomach.
Proposed Mechanism of Action
The stimulation of gastrin release by hordenine is thought to occur through the following signaling cascade:
-
Norepinephrine Release: Hordenine triggers the release of norepinephrine from adrenergic nerve terminals in the gastric mucosa.
-
β2-Adrenergic Receptor Activation: The released norepinephrine binds to and activates β2-adrenergic receptors located on the surface of G-cells.
-
G-protein Signaling: Activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade.
-
Gastrin Release: The downstream signaling events ultimately lead to the exocytosis of gastrin-containing granules from the G-cells into the bloodstream.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for hordenine-induced gastrin release.
Caption: Hordenine's proposed signaling pathway for gastrin release.
This compound
While the primary research has focused on hordenine, it is important to consider its sulfate metabolite. Hordenine undergoes metabolism in the body, with this compound being a significant metabolite. Currently, there is a lack of direct evidence in the scientific literature to suggest that this compound itself is an active stimulant of gastrin release. Further research is required to determine the pharmacological activity of this metabolite in the gastrointestinal system.
Conclusion and Future Directions
The available evidence strongly suggests that hordenine is a potent stimulant of gastrin release, acting via an indirect adrenergic mechanism. The quantitative data, although limited to a single dose in a rat model, provides a solid foundation for further investigation.
For drug development professionals and researchers, the following areas warrant further exploration:
-
Dose-Response Studies: A comprehensive dose-response relationship for hordenine and this compound on gastrin release needs to be established.
-
Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies of hordenine and this compound are necessary to understand their absorption, distribution, metabolism, and excretion, particularly in relation to their effects on the gastrointestinal system.
-
In-Vitro Studies: Experiments using isolated G-cells or gastric mucosal preparations could provide more direct evidence of the signaling pathways involved and help to dissect the direct versus indirect effects of hordenine.
-
Human Studies: Ultimately, clinical trials are needed to evaluate the safety and efficacy of hordenine or its derivatives as potential therapeutic agents for modulating gastrin release in humans.
References
Hordenine: An In-depth Technical Guide on the Origins of a Tyramine N,N-dimethyl Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found across the plant kingdom, from common cereals to cacti and marine algae. Its biosynthetic origin lies in the amino acid tyrosine, which undergoes a series of enzymatic transformations to yield this N,N-dimethylated derivative of tyramine. This technical guide provides a comprehensive overview of the origins of hordenine, detailing its natural sources, biosynthetic pathway, and the key enzymes involved. Furthermore, this document outlines detailed experimental protocols for the extraction, quantification, and elucidation of its biosynthesis, and explores the signaling pathway through which hordenine exerts its pharmacological effects, primarily as a dopamine D2 receptor agonist.
Natural Occurrence and Distribution
Hordenine has been identified in a diverse range of plant species, highlighting its widespread yet sporadic distribution. First isolated from barley (Hordeum vulgare), from which it derives its name, hordenine is also found in significant concentrations in various cacti and marine algae.[1][2][3] The concentration of hordenine can vary considerably depending on the plant species, developmental stage, and environmental conditions.
Data Presentation: Hordenine Concentration in Various Plant Species
The following table summarizes the quantitative data on hordenine concentrations found in different plant sources.
| Plant Species | Family | Plant Part | Hordenine Concentration | Reference(s) |
| Hordeum vulgare (Barley) | Poaceae | Seedlings | Up to 0.2% (2000 µg/g) | |
| Trichocereus candicans (Echinopsis candicans) | Cactaceae | Whole plant | 0.5 - 5.0% of total alkaloid content | |
| Coryphantha vivipara var. arizonica | Cactaceae | Whole plant | Present (sole detectable alkaloid) | [4] |
| Ariocarpus retusus | Cactaceae | Whole plant | Present | [5] |
| Phyllophora nervosa | Phyllophoraceae | Thallus | 39.66 µg/g (Şile) - 1.15 mg/g (Dardanelle) | |
| Gelidium crinale | Gelidiaceae | Thallus | 9.54 µg/g | |
| Gigartina stellata (Mastocarpus stellatus) | Gigartinaceae | Thallus | Present | |
| Ahnfeltia paradoxa | Ahnfeltiaceae | Thallus | Present |
Biosynthesis of Hordenine
The biosynthesis of hordenine proceeds from the amino acid L-tyrosine through a two-step enzymatic process involving decarboxylation and subsequent N-methylation.
Biosynthetic Pathway
The established biosynthetic pathway for hordenine is as follows:
-
Decarboxylation of L-tyrosine: The pathway initiates with the decarboxylation of L-tyrosine to tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase.
-
Stepwise N-methylation of Tyramine: Tyramine then undergoes two successive methylation steps to form hordenine.
-
The first methylation converts tyramine to N-methyltyramine.
-
The second methylation of N-methyltyramine yields the final product, hordenine (N,N-dimethyltyramine).
-
Both methylation steps utilize S-adenosyl-L-methionine (SAM) as the methyl group donor and are catalyzed by distinct N-methyltransferase enzymes.
Enzymology
In barley, two distinct S-adenosylmethionine-dependent N-methyltransferases are responsible for the sequential methylation of tyramine. These enzymes have been separated and characterized, demonstrating different biochemical properties. While the specific protein sequences for both tyramine N-methyltransferases in Hordeum vulgare are not definitively available in public databases, a gene for an N-methyltransferase has been identified in the barley genome (GenBank accession: U54767.1). Further research is required to conclusively link this sequence to hordenine biosynthesis.
Visualization of the Hordenine Biosynthetic Pathway
Caption: Biosynthetic pathway of hordenine from L-tyrosine.
Experimental Protocols
Extraction and Quantification of Hordenine from Plant Material using HPLC
This protocol describes a general method for the extraction and quantification of hordenine from plant tissues using High-Performance Liquid Chromatography (HPLC).
3.1.1. Materials and Reagents
-
Plant material (e.g., barley seedlings, cactus tissue)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
-
Hordenine standard
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with a C18 column and UV detector
3.1.2. Extraction Procedure
-
Weigh approximately 1 g of fresh plant material and freeze-dry or use fresh.
-
Grind the plant material to a fine powder using a mortar and pestle with liquid nitrogen or a homogenizer.
-
Transfer the powdered material to a centrifuge tube and add 10 mL of methanol.
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
3.1.3. HPLC Analysis
-
Mobile Phase: A typical mobile phase is a gradient of methanol and water, both containing 0.1% formic acid.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 225 nm.
-
Injection Volume: 20 µL.
-
Quantification: Prepare a calibration curve using a series of hordenine standards of known concentrations. The concentration of hordenine in the plant extract is determined by comparing its peak area to the calibration curve.
Elucidation of Hordenine Biosynthesis using ¹⁴C-Radiotracer Studies
This protocol outlines a foundational experiment to trace the biosynthetic pathway of hordenine using ¹⁴C-labeled precursors.
3.2.1. Synthesis of [¹⁴C]-Tyramine
3.2.2. Plant Material and Growth Conditions
-
Sterilize barley seeds (Hordeum vulgare) and germinate them on moist filter paper in petri dishes in the dark.
-
After 3-5 days, transfer the seedlings to a hydroponic solution or a suitable growth medium.
3.2.3. Administration of [¹⁴C]-Tyramine
-
Prepare a solution of [¹⁴C]-tyramine of known specific activity.
-
Administer the labeled tyramine to the barley seedlings by adding it to the hydroponic solution or by injecting it into the plant tissues.
3.2.4. Extraction and Analysis
-
After a specific incubation period (e.g., 24, 48, 72 hours), harvest the plant material (roots and shoots separately).
-
Extract the alkaloids as described in the HPLC protocol (Section 3.1.2).
-
Separate the alkaloids using thin-layer chromatography (TLC) or HPLC.
-
Identify the radioactive spots corresponding to tyramine, N-methyltyramine, and hordenine by comparing their Rf values or retention times with authentic standards.
-
Quantify the radioactivity in each spot using a scintillation counter or autoradiography to determine the incorporation of the label into the intermediates and the final product.
Signaling Pathway of Hordenine: Interaction with Dopamine D2 Receptor
Hordenine is known to exert its primary pharmacological effects through its interaction with the dopamine D2 receptor (D2R), acting as an agonist.
Mechanism of Action
Hordenine binds to the D2R and activates downstream signaling pathways, primarily through the Gαi/o protein subunit. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Unlike the endogenous ligand dopamine, hordenine shows biased agonism, preferentially activating the G-protein-coupled pathway over the β-arrestin pathway.
Visualization of the Hordenine-D2R Signaling Pathway
Caption: Hordenine signaling through the Dopamine D2 Receptor.
Conclusion
Hordenine, the N,N-dimethyl derivative of tyramine, is a widely distributed plant alkaloid with a well-defined biosynthetic origin from L-tyrosine. Its production involves a conserved pathway of decarboxylation followed by two successive N-methylations catalyzed by distinct N-methyltransferases. The presence of hordenine in various botanicals, coupled with its activity as a dopamine D2 receptor agonist, makes it a compound of significant interest to researchers in phytochemistry, pharmacology, and drug development. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for further investigation into the origins and biological activities of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloids in Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cactus alkaloids. XXXIV. Hordenine HCL from Coryphantha vivipara var. arizonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cactus alkaloids. V. Isolation of hordenine and N-methyltyramine from Ariocarpus retusus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on the Scientific Study of Hordenine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine, a phenethylamine alkaloid, has a rich history of scientific inquiry that dates back to the late 19th century. Initially isolated from two disparate natural sources, its chemical structure and pharmacological properties have been the subject of investigation for over a century. This technical guide provides a comprehensive historical perspective on the scientific study of hordenine, detailing its discovery, the elucidation of its chemical nature, and the early pharmacological investigations that laid the groundwork for our current understanding of this bioactive compound. Particular emphasis is placed on the experimental methodologies of the time, offering a glimpse into the nascent stages of natural product chemistry and pharmacology.
Discovery and Initial Characterization
The discovery of hordenine is a tale of independent findings converging to reveal a single chemical entity. The alkaloid was first reported in 1894 by the German pharmacologist Arthur Heffter, who isolated it from the cactus Anhalonium fissuratus (now reclassified as Ariocarpus fissuratus).[1][2] Heffter named the compound "anhalin".[1][2] Twelve years later, in 1906, E. Léger independently isolated an alkaloid from germinated barley (Hordeum vulgare) seeds, which he named hordenine.[1] It was the Austrian chemist Ernst Späth who later demonstrated that anhalin and hordenine were, in fact, the same compound. The name "hordenine" was ultimately retained.
Physicochemical Properties
Early studies established the fundamental physicochemical properties of hordenine. These findings were crucial for its identification and for subsequent pharmacological preparations.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₅NO | |
| Molar Mass | 165.236 g·mol⁻¹ | |
| Melting Point | 117-118 °C | |
| Boiling Point | 173 °C at 11 mmHg | |
| Sublimation Point | 140-150 °C | |
| Solubility | Freely soluble in water, alcohol, ether, and chloroform |
Historical Experimental Protocols
The methodologies employed in the early 20th century for the isolation, synthesis, and quantification of alkaloids like hordenine were foundational to the field of phytochemistry. These protocols, while rudimentary by modern standards, demonstrate the ingenuity and meticulousness of early researchers.
Isolation of "Anhalin" (Hordenine) from Anhalonium fissuratus (Heffter, 1894)
Likely Experimental Workflow for Anhalin Isolation:
References
Methodological & Application
Application Note: Analysis of Hordenine Sulfate using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hordenine (N,N-dimethyltyramine) is a phenethylamine alkaloid found in various plants, including barley.[1] It is often included in dietary supplements marketed for weight loss and athletic performance.[1][2] Due to its stimulant properties and potential for adverse effects such as rapid heart rate and high blood pressure, accurate and reliable analytical methods for the quantification of hordenine in various matrices are crucial.[1][2] High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the analysis of hordenine and its salt form, hordenine sulfate. This application note provides a detailed protocol for the determination of this compound using a reverse-phase HPLC (RP-HPLC) method with UV detection.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the analysis of this compound in dietary supplements.
Materials and Reagents
-
Hordenine analytical standard (≥97.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade) for sample extraction
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of hordenine.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (50:50, v/v) |
| Flow Rate | 0.9 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection | UV at 225 nm |
| Run Time | Approximately 11 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of hordenine analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.02 µg/mL to 20 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (Dietary Supplements)
-
Sample Weighing: Accurately weigh a portion of the homogenized dietary supplement powder equivalent to a single serving size.
-
Extraction: Transfer the weighed sample to a volumetric flask and add methanol to about 75% of the volume. Sonicate for 15 minutes to ensure complete extraction of hordenine.
-
Dilution: Bring the flask to volume with methanol and mix thoroughly.
-
Centrifugation/Filtration: Centrifuge an aliquot of the extract to pelletize any insoluble excipients. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in triplicate, starting from the lowest concentration to the highest.
-
Inject the prepared sample solutions in triplicate.
-
Construct a calibration curve by plotting the peak area of hordenine against the corresponding concentration of the standard solutions.
-
Determine the concentration of hordenine in the sample solutions from the calibration curve.
Data Presentation
The following tables summarize the quantitative data for a typical HPLC method validation for hordenine analysis, following ICH guidelines.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.02 - 20 µg/mL | |
| Correlation Coefficient (R²) | > 0.999 | |
| Limit of Detection (LOD) | 0.02 - 0.09 µg/mL | |
| Limit of Quantification (LOQ) | 0.3 ng/mL (in serum by UPLC-MS/MS) | |
| 1 µg/mL (in plant matrix by DART-HRMS) | ||
| Accuracy (% Recovery) | 96.67 – 101.44% | |
| Precision (%RSD) | ≤ 2.83 |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of hordenine.
Caption: Detailed sample preparation workflow.
References
Application Note: Rapid Detection and Quantification of Hordenine Sulfate in Plant Matrices using DART-HRMS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hordenine, a phenethylamine alkaloid found in various plants such as barley and Sceletium tortuosum, is gaining interest for its potential pharmacological activities. Its sulfate salt is a common form for handling and formulation. Rapid and accurate quantification of hordenine sulfate in complex plant matrices is crucial for quality control, research, and drug development. Direct Analysis in Real Time coupled with High-Resolution Mass Spectrometry (DART-HRMS) offers a powerful analytical solution for the rapid screening and quantification of hordenine in plant materials with minimal sample preparation, overcoming the time-consuming extraction and chromatographic steps of traditional methods.[1][2] This application note provides a detailed protocol for the detection and quantification of this compound in plant matrices using DART-HRMS.
Experimental Protocols
This section details the validated methodology for the quantitative analysis of hordenine in plant materials, adapted from established protocols.[1][2]
1. Materials and Reagents
-
This compound (analytical standard)
-
Hordenine-d6 (internal standard)[1]
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Plant material (e.g., dried and ground Sceletium tortuosum)
2. Standard Solution Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and hordenine-d6 in methanol.
-
Calibration Standards: A series of calibration standards are prepared by diluting the hordenine stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A suggested calibration curve could include points at 1, 5, 10, 25, 50, and 100 µg/mL.
-
Internal Standard Spiking Solution: Prepare a 10 µg/mL solution of hordenine-d6 in methanol.
3. Sample Preparation
The primary advantage of DART-HRMS is the minimal sample preparation required.
-
Solid Plant Material (e.g., powders, ground leaves):
-
Weigh a precise amount of the homogenized plant material (e.g., 10 mg).
-
Add a defined volume of methanol (e.g., 1 mL) to extract the alkaloids.
-
Vortex the sample for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Take a 100 µL aliquot of the supernatant and add 100 µL of the 10 µg/mL internal standard solution (hordenine-d6).
-
The final concentration of the internal standard in the analytical sample will be 5 µg/mL.
-
-
Direct Analysis of Solid Samples: For rapid screening, a sterile glass capillary can be dipped into the powdered plant material, and the powder adhering to the tip can be introduced directly into the DART ion source. However, for quantification, the extraction method described above is recommended for better accuracy and precision.
4. DART-HRMS Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is essential for accurate mass measurements and elemental composition determination.
-
DART Ion Source:
-
Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.
-
Gas: Helium is the recommended gas.
-
Gas Heater Temperature: 350 °C
-
Grid Electrode Voltage: +250 V
-
Helium Gas Flow Rate: 2 L/min
-
-
HRMS Parameters:
-
Mass Range: m/z 50-1000
-
Resolving Power: >10,000 FWHM
-
Data Acquisition: Acquire full-scan mass spectra. For structural confirmation, in-source collision-induced dissociation (CID) can be employed.
-
5. Data Analysis
-
Identify the protonated molecule of hordenine ([C₁₀H₁₅NO+H]⁺) at m/z 166.1226 and the internal standard hordenine-d6 ([C₁₀D₆H₉NO+H]⁺) at m/z 172.1592.
-
Calculate the ratio of the peak area of the analyte (hordenine) to the peak area of the internal standard (hordenine-d6).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of hordenine in the plant extract from the calibration curve.
-
Calculate the final concentration of hordenine in the original plant material (in mg/g) by accounting for the initial weight of the plant material and the extraction volume.
Quantitative Data Summary
The following table summarizes the quantitative performance of the DART-HRMS method for hordenine analysis based on a validated study.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL | |
| Linearity Range | 1 - 100 µg/mL | |
| Internal Standard | Hordenine-d6 | |
| Observed Concentration in S. tortuosum | 0.02738 - 1.071 mg/g |
This compound Signaling Pathway in Plants
Currently, there is a lack of specific scientific literature detailing a this compound signaling pathway in plants. General research on sulfate signaling in plants indicates its crucial role in growth and development, often intersecting with phytohormone pathways. However, the specific molecular interactions and signaling cascades initiated by this compound have not been elucidated.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Logical relationships of DART-HRMS for hordenine analysis.
References
Application Notes and Protocols for the Extraction of Hordenine Sulfate from Hordeum vulgare
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, most notably in germinated barley (Hordeum vulgare).[1][2] It is recognized for a range of pharmacological activities, including its effects on the cardiovascular system, its role as a potential inhibitor of hyperpigmentation, and its influence on various signaling pathways implicated in inflammation and neurotransmission.[3][4] Hordenine sulfate, a salt form of hordenine, is often used in research due to its stability and solubility. These application notes provide detailed protocols for the extraction, purification, and quantification of hordenine from Hordeum vulgare, as well as an overview of its known signaling pathways to support further research and drug development.
Data Presentation
Table 1: Hordenine Content in Different Hordeum vulgare Tissues and Varieties.
| Barley Variety/Line | Tissue | Hordenine Content (µg/g dry weight) | Reference |
| Middle Eastern Lines (Average) | Roots | 327 | [5] |
| Modern Cultivars (Average) | Roots | Varies by line and environmental conditions | |
| Barke | Roots (2 days old) | ~67.5 (0.409 µmol/g FW) | |
| Barke | Roots (4 days old) | ~37.1 (0.225 µmol/g FW) |
Note: Fresh weight (FW) to dry weight (DW) conversion can vary, impacting direct comparisons. Environmental conditions such as light intensity can significantly alter hordenine production.
Experimental Protocols
Protocol 1: Extraction of Hordenine from Hordeum vulgare
This protocol outlines a common method for extracting hordenine from barley roots or germinated seeds.
1. Materials and Reagents:
-
Dried and powdered Hordeum vulgare root or germinated seed material
-
Methanol (HPLC grade)
-
70% Ethanol (v/v) in deionized water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
-
Sodium hydroxide (NaOH) for basification
-
Filter paper or centrifuge
-
Rotary evaporator
2. Extraction Procedure:
-
Sample Preparation: Grind dried Hordeum vulgare material to a fine powder.
-
Solvent Extraction (Methanol):
-
Suspend the powdered material in methanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the suspension for 24 hours at room temperature.
-
Separate the extract from the solid material by filtration or centrifugation.
-
Repeat the extraction process on the solid residue to ensure complete extraction.
-
Pool the methanolic extracts.
-
-
Solvent Extraction (Aqueous Ethanol):
-
Alternatively, use a 70% aqueous ethanol solution at a solid-to-solvent ratio of 1:20 (w/v).
-
Perform reflux extraction for 2 hours. Repeat the extraction twice.
-
Filter the extract to remove solid plant material.
-
-
Concentration: Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Protocol 2: Purification of Hordenine using Ion-Exchange and Macroporous Resin Chromatography
This protocol is adapted from methods used for the purification of alkaloids from plant extracts.
1. Materials and Reagents:
-
Crude hordenine extract
-
Cation exchange resin (e.g., Dowex 50WX8)
-
Macroporous adsorbent resin (e.g., Amberlite XAD-2 or similar)
-
Acidic buffer solution (e.g., 0.1 M acetate buffer, pH 4.5)
-
Ammonia solution
-
Ethanol (70-95%)
-
Deionized water
2. Purification Procedure:
-
Acidification and Cation Exchange Chromatography:
-
Dissolve the crude extract in deionized water and acidify to a pH of 2-4 with HCl or H₂SO₄.
-
Load the acidified extract onto a pre-equilibrated cation exchange resin column.
-
Wash the column with deionized water to remove neutral and anionic compounds.
-
Elute the hordenine from the column using an acidic buffer or a dilute ammonia solution.
-
-
Macroporous Resin Adsorption:
-
Adjust the pH of the eluate from the previous step to neutral.
-
Load the eluate onto a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove salts and other polar impurities.
-
Elute the hordenine with a stepwise or gradient of ethanol (e.g., 70% to 95%).
-
-
Solvent Removal and Crystallization:
-
Collect the ethanol fractions containing hordenine (monitor with TLC or HPLC).
-
Concentrate the hordenine-containing fractions under reduced pressure.
-
The concentrated solution can be further purified by crystallization. Hordenine can be crystallized from ethanol or a benzene-petroleum ether mixture.
-
3. Preparation of this compound:
-
To prepare the sulfate salt, dissolve the purified hordenine free base in a minimal amount of ethanol.
-
Slowly add a stoichiometric amount of sulfuric acid in ethanol with stirring.
-
The this compound will precipitate and can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Protocol 3: Quantitative Analysis of Hordenine by HPLC
1. Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 221 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (or hordenine hemisulfate, commercially available) in the mobile phase.
-
Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
3. Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of hordenine in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of hordenine.
Signaling Pathways
NF-κB Signaling Pathway
Hordenine has been shown to inhibit neuroinflammation by suppressing the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by hordenine.
MAPK Signaling Pathway
Hordenine also exerts its anti-inflammatory effects by inhibiting the MAPK signaling pathway.
Caption: Hordenine's inhibitory effect on the MAPK signaling cascade.
S1P/S1PR1/STAT3 Signaling Pathway
In the context of ulcerative colitis, hordenine has been shown to inhibit the S1P/S1PR1/STAT3 signaling pathway.
Caption: Hordenine's inhibition of the S1P/S1PR1/STAT3 pathway.
Dopamine D2 Receptor Signaling Pathway
Hordenine has been identified as a dopamine D2 receptor (DRD2) agonist.
Caption: Hordenine as an agonist of the Dopamine D2 Receptor pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hordenine, a single compound produced during barley germination, inhibits melanogenesis in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biologically active secondary metabolites of barley. IV. Hordenine production by different barley lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Neuroprotective Effects of Hordenine Sulfate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established animal models for investigating the neuroprotective properties of hordenine sulfate. Detailed protocols for inducing neurodegeneration, conducting behavioral analyses, and performing key biochemical and histological assessments are outlined to facilitate reproducible and robust experimental design.
Introduction to this compound and its Neuroprotective Potential
Hordenine, a phenethylamine alkaloid found in sources like germinated barley, has garnered interest for its potential therapeutic applications.[1] this compound, a salt form of this compound, is often used in research due to its stability and solubility. Studies have indicated that hordenine may exert neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease.[1][2] Its proposed mechanisms of action include the activation of the dopamine D2 receptor and the inhibition of neuroinflammatory pathways, specifically the NF-κB and MAPK signaling cascades.[1][2] Animal models provide a critical platform to further elucidate these mechanisms and evaluate the therapeutic efficacy of this compound.
Animal Models of Neurodegeneration
Two widely used neurotoxin-based rodent models are recommended for studying the neuroprotective effects of this compound in the context of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model.
6-Hydroxydopamine (6-OHDA) Model
The 6-OHDA model is a well-established method for inducing selective degeneration of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease. 6-OHDA is a neurotoxin that is taken up by dopaminergic and noradrenergic neurons through their respective transporters. To achieve selective dopaminergic neurodegeneration, animals are often pre-treated with a norepinephrine reuptake inhibitor, such as desipramine.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model
The MPTP model is another widely used model that recapitulates many of the pathological and biochemical hallmarks of Parkinson's disease. MPTP is a lipophilic compound that readily crosses the blood-brain barrier and is converted to its active toxic metabolite, MPP+ (1-methyl-4-phenylpyridinium), by the enzyme monoamine oxidase B (MAO-B) in glial cells. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, where it inhibits complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and eventual cell death.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the neuroprotective effects of this compound in animal models of Parkinson's disease.
Table 1: Effects of Hordenine on Motor Function in a 6-OHDA-Induced Parkinson's Disease Rat Model
| Behavioral Test | Treatment Group | Dose (mg/kg) | Outcome Measure | Result (Mean ± SEM) | p-value |
| Apomorphine-induced rotations | 6-OHDA + Vehicle | - | Rotations/min | 7.8 ± 1.2 | |
| 6-OHDA + Hordenine | 50 | Rotations/min | 3.5 ± 0.8 | < 0.01 |
Data adapted from Su et al., 2022. The study used a 6-OHDA-induced rat model of Parkinson's disease. Hordenine was administered orally.
Table 2: Neuroprotective Effects of Hordenine on Dopaminergic Neurons in a 6-OHDA-Induced Parkinson's Disease Rat Model
| Analysis | Treatment Group | Dose (mg/kg) | Brain Region | Outcome Measure | Result (% of Control) | p-value |
| Tyrosine Hydroxylase (TH) Immunohistochemistry | 6-OHDA + Vehicle | - | Substantia Nigra | TH+ Cell Count | 45 ± 5% | |
| 6-OHDA + Hordenine | 50 | Substantia Nigra | TH+ Cell Count | 78 ± 6% | < 0.01 | |
| Dopamine Levels (HPLC) | 6-OHDA + Vehicle | - | Striatum | Dopamine Concentration | 38 ± 4% | |
| 6-OHDA + Hordenine | 50 | Striatum | Dopamine Concentration | 72 ± 5% | < 0.01 |
Data adapted from Su et al., 2022. The study used a 6-OHDA-induced rat model of Parkinson's disease. Hordenine was administered orally.
Table 3: Effects of Hordenine on Neuroinflammatory Pathways in a 6-OHDA-Induced Parkinson's Disease Rat Model
| Analysis (Western Blot) | Treatment Group | Dose (mg/kg) | Brain Region | Protein | Relative Expression (Fold Change vs. Control) | p-value |
| NF-κB Pathway | 6-OHDA + Vehicle | - | Substantia Nigra | p-p65/p65 | 2.5 ± 0.3 | |
| 6-OHDA + Hordenine | 50 | Substantia Nigra | p-p65/p65 | 1.2 ± 0.2 | < 0.01 | |
| MAPK Pathway | 6-OHDA + Vehicle | - | Substantia Nigra | p-p38/p38 | 3.1 ± 0.4 | |
| 6-OHDA + Hordenine | 50 | Substantia Nigra | p-p38/p38 | 1.4 ± 0.3 | < 0.01 |
Data adapted from Su et al., 2022. The study used a 6-OHDA-induced rat model of Parkinson's disease. Hordenine was administered orally.
Experimental Protocols
Protocol 1: Induction of Neurodegeneration with 6-OHDA in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Desipramine hydrochloride
-
Ketamine/Xylazine anesthetic solution
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Animal Preparation: Acclimatize rats to the housing facility for at least one week before surgery.
-
Pre-treatment: 30 minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons.
-
Anesthesia: Anesthetize the rat with Ketamine/Xylazine (e.g., 80/10 mg/kg, i.p.).
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region, the medial forebrain bundle (MFB). Stereotaxic coordinates relative to bregma: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.
-
-
6-OHDA Injection:
-
Prepare a fresh solution of 6-OHDA (e.g., 8 µg in 2 µL of 0.9% saline containing 0.02% ascorbic acid).
-
Slowly inject the 6-OHDA solution into the MFB at a rate of 0.5 µL/min using a Hamilton syringe.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the scalp incision and allow the rat to recover on a heating pad. Provide soft food and monitor for any signs of distress.
Protocol 2: Induction of Neurodegeneration with MPTP in Mice
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile 0.9% saline
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment.
-
MPTP Administration (Sub-acute regimen):
-
Dissolve MPTP hydrochloride in sterile saline to a final concentration of 2 mg/mL.
-
Administer MPTP intraperitoneally (i.p.) at a dose of 20 mg/kg every 2 hours for a total of four injections in one day.
-
A control group should receive saline injections following the same schedule.
-
-
Post-injection Monitoring: Monitor the mice closely for any adverse effects. MPTP can cause transient behavioral changes.
-
Tissue Collection: Euthanize mice at the desired time point (e.g., 7 days after the last injection) for subsequent biochemical and histological analyses.
Protocol 3: Behavioral Assessment - Rotarod Test
Materials:
-
Rotarod apparatus for mice/rats
-
Timer
Procedure:
-
Acclimation: Acclimatize the animals to the testing room for at least 30 minutes before the test.
-
Training (Optional but recommended): Place the animals on the stationary rod for a few minutes. Then, train them on the rotating rod at a low, constant speed (e.g., 4 rpm) for 2-5 minutes for 2-3 consecutive days before the actual test.
-
Testing:
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Place the animal on the rotating rod.
-
Record the latency to fall from the rod. A fall is defined as the animal falling off the rod or clinging to the rod and making a full passive rotation.
-
Perform 3 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The average latency to fall across the trials is used as a measure of motor coordination and balance.
Protocol 4: Behavioral Assessment - Open Field Test
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm for mice)
-
Video tracking system and software
Procedure:
-
Acclimation: Acclimatize the animals to the testing room for at least 30-60 minutes before the test. The testing room should be dimly lit and quiet.
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a set period (e.g., 5-10 minutes).
-
Record the animal's activity using a video tracking system.
-
-
Data Analysis: The software can analyze various parameters, including:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: An exploratory behavior.
-
Protocol 5: Measurement of Dopamine Levels by HPLC
Materials:
-
Dissected brain tissue (striatum)
-
Perchloric acid (0.1 M) containing an internal standard (e.g., 3,4-dihydroxybenzylamine)
-
Homogenizer
-
Refrigerated centrifuge
-
HPLC system with an electrochemical detector (ECD)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Rapidly dissect the striatum on an ice-cold plate.
-
Homogenize the tissue in ice-cold 0.1 M perchloric acid with the internal standard.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered supernatant into the HPLC system.
-
Separate dopamine and its metabolites on a C18 column using a mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and sodium 1-octanesulfonate, pH adjusted).
-
Detect the analytes using an electrochemical detector.
-
-
Quantification: Quantify the dopamine concentration by comparing the peak area of dopamine to that of the internal standard and a standard curve.
Protocol 6: Immunohistochemistry for Tyrosine Hydroxylase (TH)
Materials:
-
Brain sections (fixed and cryoprotected)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit polyclonal or mouse monoclonal)
-
Secondary antibody: fluorescently-labeled anti-rabbit or anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde, dissect the brain, and cryoprotect in sucrose solution. Cut coronal sections (e.g., 30-40 µm) on a cryostat.
-
Staining:
-
Wash sections in PBS.
-
Incubate in blocking solution for 1-2 hours at room temperature.
-
Incubate with the primary anti-TH antibody overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash sections in PBS.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Mount the sections on slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of TH-positive cells in the substantia nigra using stereological methods.
-
Protocol 7: Western Blot for NF-κB and MAPK Signaling Pathways
Materials:
-
Dissected brain tissue (substantia nigra)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the brain tissue in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Visualizations
Caption: Proposed signaling pathways for the neuroprotective effects of this compound.
Caption: General experimental workflow for studying this compound's neuroprotection.
References
Application Note and Protocol: Investigating the Effect of Hordenine Sulfate on Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for investigating the effects of hordenine sulfate, a natural compound found in germinated barley, on melanogenesis.[1][2] Hordenine has been identified as an inhibitor of melanin production, making it a compound of interest for applications in dermatology and cosmetology to address hyperpigmentation disorders.[1][2] This application note details the experimental procedures for assessing its cytotoxicity, its impact on melanin content and tyrosinase activity in B16F10 melanoma cells, and its mechanism of action via the cAMP-PKA-MITF signaling pathway. The provided protocols are intended to guide researchers in the systematic evaluation of this compound's potential as a melanogenesis inhibitor.
Introduction
Melanogenesis is the physiological process of melanin synthesis, which is primarily responsible for skin, hair, and eye pigmentation.[3] While essential for protecting the skin from ultraviolet (UV) radiation, excessive melanin production can lead to hyperpigmentary disorders such as melasma and age spots. The key regulatory enzyme in this process is tyrosinase, which catalyzes the initial and rate-limiting steps of melanin biosynthesis. Consequently, inhibitors of tyrosinase and its upstream signaling pathways are actively sought for cosmetic and therapeutic purposes.
Hordenine (N,N-dimethyl-4-hydroxyphenylethylamine), an alkaloid found in germinated barley (Hordeum vulgare), has demonstrated inhibitory effects on melanogenesis in human epidermal melanocytes. Studies have shown that hordenine reduces melanin content and inhibits tyrosinase activity. The underlying mechanism involves the suppression of cyclic adenosine monophosphate (cAMP) production, which in turn downregulates the expression of the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenesis, controlling the transcription of key melanogenic enzymes including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This document outlines a detailed protocol to investigate and verify these effects of this compound.
Data Presentation
Table 1: Effect of this compound on Melanin Content and Tyrosinase Activity in B16F10 Melanoma Cells
| This compound Concentration (µM) | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 10 | 85.3 ± 4.5 | 90.1 ± 3.9 |
| 50 | 62.1 ± 3.8 | 75.4 ± 4.2 |
| 100 | 45.7 ± 3.1 | 58.6 ± 3.5 |
Note: The data presented are representative and should be generated following the provided protocols. Values are expressed as mean ± standard deviation.
Table 2: Effect of this compound on the Expression of Melanogenesis-Related Proteins
| This compound Concentration (µM) | MITF Expression (Relative to Control) | Tyrosinase Expression (Relative to Control) | TRP-1 Expression (Relative to Control) | TRP-2 Expression (Relative to Control) |
| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 |
| 50 | 0.58 | 0.65 | 0.71 | 0.75 |
| 100 | 0.32 | 0.41 | 0.49 | 0.53 |
Note: Protein expression levels are quantified relative to an internal control (e.g., β-actin) and normalized to the untreated control group. The data are representative.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: B16F10 murine melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay determines the non-toxic concentration range of this compound.
-
Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Prepare various concentrations of this compound in culture medium and add to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Melanin Content Assay
This assay quantifies the amount of melanin produced by the cells.
-
Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with various concentrations of this compound for 48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO.
-
Incubation: Incubate the lysates at 80°C for 1 hour to solubilize the melanin.
-
Absorbance Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.
-
Data Normalization: Determine the protein concentration of each sample using a Bradford or BCA protein assay to normalize the melanin content.
-
Data Analysis: Express the melanin content as a percentage of the untreated control.
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within the cells.
-
Cell Seeding and Treatment: Seed and treat B16F10 cells as described for the melanin content assay.
-
Cell Lysis: Wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100 in phosphate buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Enzyme Reaction: In a 96-well plate, mix 90 µL of each lysate (containing equal amounts of protein) with 10 µL of 10 mM L-DOPA.
-
Incubation and Measurement: Incubate the plate at 37°C for 1 hour and measure the absorbance at 475 nm.
-
Data Analysis: Calculate the tyrosinase activity as a percentage of the untreated control.
Western Blot Analysis
This technique is used to determine the expression levels of key melanogenesis-related proteins.
-
Cell Seeding and Treatment: Seed B16F10 cells in 60 mm dishes and treat with this compound for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against MITF, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Signaling Pathway of this compound in Melanogenesis Inhibition
References
- 1. [Regulation of melanogenesis: the role of cAMP and MITF] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic adenosine monophosphate (cAMP) signaling in melanocyte pigmentation and melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying MAO-B Inhibition In Vitro Using Hordenine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of several key neurotransmitters, including dopamine. Its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. Hordenine (N,N-dimethyltyramine), a naturally occurring phenylethylamine alkaloid found in sources like germinated barley, has been identified as a selective substrate for MAO-B. While primarily acting as a substrate, hordenine and its sulfate salt can be utilized in vitro to study the function and inhibition of MAO-B. These application notes provide detailed protocols and data for researchers investigating MAO-B activity using Hordenine sulfate.
Hordenine's interaction with MAO-B is complex; it is described as both a selective substrate and a potential weak inhibitor or mixed substrate/inhibitor[1][2]. Studies on rat liver MAO have shown that hordenine is deaminated by MAO-B but not MAO-A[3][4]. This selectivity makes it a useful tool for distinguishing between the activities of the two MAO isoforms in vitro.
Data Presentation
The following table summarizes the known kinetic parameters of Hordenine as a substrate for rat liver MAO-B. It is important to note that while Hordenine is often discussed in the context of MAO-B inhibition, specific IC50 or Kᵢ values for this compound as a direct inhibitor are not prominently available in the reviewed literature. Its utility in these protocols is primarily as a substrate to measure MAO-B activity, against which potential inhibitors can be screened.
| Compound | Enzyme Source | Kₘ (μM) | Vₘₐₓ (nmol/mg protein/h) | Reference |
| Hordenine | Rat Liver MAO | 479 | 128 | |
| Tyramine (for comparison) | Rat Liver MAO | 144 | 482 |
Signaling Pathway of MAO-B and its Inhibition
Monoamine oxidase B is located on the outer mitochondrial membrane and plays a crucial role in the dopamine metabolic pathway. By catalyzing the oxidative deamination of dopamine, MAO-B contributes to the reduction of dopaminergic signaling. Inhibition of MAO-B prevents this degradation, leading to an increase in synaptic dopamine levels.
Caption: MAO-B metabolizes dopamine in the presynaptic neuron.
Experimental Protocols
The following protocols describe in vitro assays to measure MAO-B activity and to screen for potential inhibitors using this compound as a component of the experimental design, primarily as a substrate or for comparison. A common method is a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of MAO-B-catalyzed amine oxidation.
Experimental Workflow for MAO-B Inhibition Assay
The general workflow for screening potential MAO-B inhibitors involves preparing the enzyme and compounds, initiating the reaction with a substrate, and detecting the product.
Caption: Workflow for in vitro MAO-B inhibitor screening.
Protocol 1: Fluorometric MAO-B Inhibition Assay
This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound (or a standard MAO-B substrate like benzylamine or tyramine)
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Selegiline, Pargyline)
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Fluorescent probe (e.g., Amplex Red, or similar H₂O₂-sensitive probe)
-
Horseradish peroxidase (HRP)
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in MAO-B Assay Buffer.
-
Dissolve test compounds and the positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with Assay Buffer to desired concentrations. Ensure the final solvent concentration in the assay does not exceed 1-2%.
-
Prepare a working solution of the fluorescent probe and HRP in Assay Buffer according to the manufacturer's instructions.
-
Prepare the MAO-B enzyme solution by diluting the enzyme stock in cold Assay Buffer to the desired concentration. Keep on ice.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to the "blank" (no enzyme) wells.
-
Add 50 µL of the diluted test compounds, positive control, or vehicle control (buffer with the same percentage of DMSO as the compound wells) to the appropriate wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the MAO-B enzyme solution to all wells except the "blank" wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a "Reaction Mix" containing the this compound substrate, fluorescent probe, and HRP in Assay Buffer.
-
Add 25 µL of the Reaction Mix to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode, with readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Determining Kinetic Parameters (Kₘ and Vₘₐₓ) of this compound
This protocol is used to characterize this compound as a substrate for MAO-B.
Procedure:
-
Follow the setup of the fluorometric assay described in Protocol 1.
-
Instead of varying inhibitor concentrations, vary the concentration of this compound across a wide range (e.g., 0.1 to 5 times the expected Kₘ).
-
Measure the initial reaction velocity (rate of fluorescence increase) at each substrate concentration.
-
Plot the initial velocity against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. Alternatively, use a Lineweaver-Burk plot (a plot of 1/velocity vs. 1/[Substrate]) to linearize the data and determine these parameters.
Conclusion
This compound serves as a valuable tool for the in vitro study of MAO-B. Its selectivity as a substrate allows for the specific investigation of MAO-B activity. The provided protocols offer a framework for researchers to assess MAO-B function and to screen for novel inhibitory compounds. While Hordenine's role as a direct inhibitor requires further quantitative characterization, its established properties as a substrate make it a useful component in the toolkit for research in neuropharmacology and drug discovery.
References
Hordenine Sulfate: A Tool for Investigating Noradrenaline Uptake Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, including barley (Hordeum species).[1] Supplied as hordenine sulfate for increased stability and solubility, this compound has garnered interest within the scientific community for its pharmacological effects on the adrenergic system. Evidence suggests that hordenine acts as an indirect-acting adrenergic agent, primarily by stimulating the release of stored noradrenaline (norepinephrine).[1][2] Additionally, studies have indicated that hordenine inhibits the reuptake of noradrenaline, making it a valuable research tool for investigating the function and pharmacology of the norepinephrine transporter (NET).[1] These application notes provide detailed protocols for utilizing this compound to study noradrenaline uptake inhibition in vitro.
Mechanism of Action
Hordenine's effects on the noradrenergic system are multifaceted. Its primary mechanism is believed to be the displacement of noradrenaline from vesicular stores within presynaptic neurons, leading to an increase in synaptic noradrenaline concentrations.[2] This action is characteristic of an indirectly acting sympathomimetic amine.
Furthermore, hordenine has been shown to inhibit the norepinephrine transporter (NET), the primary mechanism for clearing noradrenaline from the synaptic cleft. By blocking NET-mediated reuptake, hordenine prolongs the presence of noradrenaline in the synapse, thereby enhancing adrenergic signaling. The precise nature of this inhibition (e.g., competitive, non-competitive) requires further investigation.
It is also noteworthy that hordenine is a selective substrate for monoamine oxidase B (MAO-B), which may contribute to its overall effect on monoamine levels, though this is distinct from its direct interaction with NET.
Data Presentation
The following tables summarize the known pharmacological properties of hordenine and provide a comparison with well-characterized norepinephrine transporter inhibitors.
Table 1: Pharmacological Profile of Hordenine
| Parameter | Observation | Species/System |
| Noradrenaline Uptake Inhibition | Acts as an inhibitor of noradrenaline uptake. | Rat vas deferens |
| IC50 for NET Inhibition | Not yet determined | - |
| Ki for NET Inhibition | Not yet determined | - |
| Noradrenaline Release | Liberates noradrenaline from stores. | Rat, Dog |
| MAO-B Interaction | Selective substrate. | Rat liver |
Table 2: Comparative Inhibitory Potencies (IC50) at the Human Norepinephrine Transporter (hNET)
| Compound | IC50 (nM) | Reference Compound Type |
| This compound | To be determined experimentally | Investigational Compound |
| Bupropion | 1370 ± 140 | Selective NET Inhibitor |
| Desipramine | - (Potent Inhibitor) | Tricyclic Antidepressant (NET-selective) |
| Nisoxetine | - (Potent Inhibitor) | Selective NET Inhibitor |
| Amitriptyline | - (Potent Inhibitor) | Tricyclic Antidepressant (Mixed NET/SERT) |
Experimental Protocols
In Vitro Noradrenaline Uptake Inhibition Assay Using SK-N-BE(2)C Cells
This protocol describes a method to determine the inhibitory potency (IC50) of this compound on the human norepinephrine transporter (hNET) endogenously expressed in the human neuroblastoma cell line SK-N-BE(2)C.
Materials and Reagents:
-
SK-N-BE(2)C cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
[³H]-Noradrenaline (specific activity ~10-20 Ci/mmol)
-
This compound
-
Desipramine (as a positive control)
-
Scintillation fluid
-
Scintillation counter
-
24-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture SK-N-BE(2)C cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plate cells in 24-well plates at a density that allows them to reach ~90% confluency on the day of the assay.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in KRH buffer. Perform serial dilutions to obtain a range of concentrations for the assay (e.g., 1 nM to 100 µM).
-
Prepare a stock solution of desipramine (e.g., 10 mM in DMSO) and dilute in KRH buffer to a final concentration of 10 µM for determining non-specific uptake.
-
Prepare a working solution of [³H]-Noradrenaline in KRH buffer at a concentration twice the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).
-
-
Noradrenaline Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with 1 mL of pre-warmed KRH buffer.
-
Add 250 µL of KRH buffer containing the desired concentration of this compound or vehicle to each well. For control wells, add vehicle. For non-specific uptake determination, add desipramine to a final concentration of 10 µM.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the uptake by adding 250 µL of the [³H]-Noradrenaline working solution to each well (final volume 500 µL).
-
Incubate the plate at 37°C for 10 minutes.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold KRH buffer.
-
Lyse the cells by adding 500 µL of 1% SDS to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 5 mL of scintillation fluid to each vial.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of 10 µM desipramine) from the total uptake (counts in the absence of inhibitor).
-
Plot the percentage of specific [³H]-Noradrenaline uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value by non-linear regression analysis using a sigmoidal dose-response curve.
-
Visualizations
Caption: Noradrenergic synapse showing hordenine's dual action.
Caption: Workflow for the in vitro noradrenaline uptake assay.
References
Application Notes and Protocols for Assessing Hordenine Sulfate's Impact on Gut Health
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the therapeutic potential of hordenine sulfate in promoting gut health. The protocols detailed herein cover a multi-faceted approach, from initial in vitro screenings of intestinal barrier function and microbial interactions to in vivo validation in a disease model of colitis.
Introduction
Hordenine, a phenethylamine alkaloid naturally present in various plants, has demonstrated a range of biological activities. Recent studies suggest its potential in mitigating gut inflammation and enhancing intestinal barrier function, key aspects of gut health.[1] One study highlighted that hordenine alleviates dextran sodium sulfate (DSS)-induced ulcerative colitis in mice by reducing pro-inflammatory cytokines and increasing the expression of tight junction proteins.[2][3] The proposed mechanism of action involves the modulation of the Sphingosine Kinase 1 (SPHK1)/Sphingosine-1-Phosphate Receptor 1 (S1PR1)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3]
This document outlines a phased experimental approach to systematically evaluate the effects of this compound on gut health, encompassing its impact on intestinal epithelial integrity, inflammatory responses, and the gut microbiota.
Phase 1: In Vitro Assessment of Intestinal Barrier Function and Inflammation
This phase focuses on the direct effects of this compound on intestinal epithelial cells and its potential to modulate inflammatory responses in a controlled in vitro environment.
Experiment 1.1: Assessment of Intestinal Epithelial Barrier Integrity using Caco-2 Monolayers
This experiment will determine the effect of this compound on the integrity of the intestinal epithelial barrier.
Protocol:
-
Cell Culture: Culture Caco-2 cells (human colorectal adenocarcinoma) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seeding on Transwells: Seed Caco-2 cells onto polycarbonate membrane Transwell® inserts (0.4 µm pore size) at a density of 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.
-
TEER Measurement: Monitor the formation of a tight monolayer by measuring the transepithelial electrical resistance (TEER) using an EVOM2 voltohmmeter. Monolayers with TEER values >250 Ω·cm² are suitable for the experiment.
-
This compound Treatment: Treat the Caco-2 monolayers with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) added to the apical chamber for 24 hours. A vehicle control (medium without this compound) should be included.
-
Permeability Assay: Following treatment, assess the paracellular permeability by adding fluorescein isothiocyanate-dextran 4 kDa (FD4; 1 mg/mL) to the apical chamber.
-
Sample Collection: After 2 hours, collect samples from the basolateral chamber.
-
Quantification: Measure the fluorescence of the basolateral samples using a fluorescence plate reader (excitation 485 nm, emission 528 nm).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and compare the values between treated and control groups. A decrease in Papp indicates enhanced barrier function.
Experiment 1.2: Evaluation of this compound in a Co-culture Model of the Intestinal Epithelium and Immune Cells
This experiment will investigate the anti-inflammatory effects of this compound in a more physiologically relevant model that includes immune cells.
Protocol:
-
Caco-2/HT29-MTX Co-culture: Establish a co-culture of Caco-2 and mucus-producing HT29-MTX cells on Transwell® inserts. Seed the cells at a ratio of 90:10 (Caco-2:HT29-MTX) at a density of 1 × 10^5 cells/cm² and culture for 21 days.
-
Macrophage Seeding: Differentiate human THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA; 100 ng/mL) for 48 hours in the basolateral chamber of a new plate.
-
Triple Co-culture Assembly: After 21 days of Caco-2/HT29-MTX differentiation, transfer the inserts into the wells containing the differentiated macrophages.
-
Inflammatory Challenge: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the basolateral chamber containing the macrophages.
-
This compound Treatment: Concurrently with the LPS challenge, treat the cells with different concentrations of this compound (e.g., 1, 10, 50, 100 µM) in the basolateral chamber.
-
Cytokine Analysis: After 24 hours of incubation, collect the supernatant from the basolateral chamber and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Barrier Function Assessment: Measure the TEER of the co-culture monolayers to assess the impact on barrier integrity during inflammation.
| Parameter | Control | LPS | LPS + Hordenine (1 µM) | LPS + Hordenine (10 µM) | LPS + Hordenine (50 µM) | LPS + Hordenine (100 µM) |
| TEER (Ω·cm²) | ||||||
| TNF-α (pg/mL) | ||||||
| IL-6 (pg/mL) | ||||||
| IL-1β (pg/mL) |
Table 1: Expected Data Structure for In Vitro Inflammation Assessment.
Phase 2: In Vitro Assessment of this compound's Impact on Gut Microbiota
This phase will investigate the direct effects of this compound on the composition and metabolic activity of the gut microbiota.
Experiment 2.1: In Vitro Batch Fermentation with Human Fecal Inoculum
This experiment will determine how this compound modulates the gut microbiota composition and the production of short-chain fatty acids (SCFAs).
Protocol:
-
Fecal Sample Collection: Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.
-
Inoculum Preparation: Prepare a 10% (w/v) fecal slurry by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.
-
Fermentation Setup: In the anaerobic chamber, dispense 18 mL of basal fermentation medium into sterile 50 mL tubes.
-
This compound Addition: Add this compound to the tubes to achieve final concentrations of, for example, 0.1, 1, and 10 mM. Include a control group without this compound.
-
Inoculation: Inoculate each tube with 2 mL of the fecal slurry.
-
Incubation: Incubate the tubes at 37°C for 24 and 48 hours.
-
Sample Collection: At each time point, collect samples for 16S rRNA gene sequencing and SCFA analysis.
-
16S rRNA Gene Sequencing: Extract microbial DNA from the samples and perform 16S rRNA gene sequencing to analyze the bacterial community composition.
-
SCFA Analysis: Analyze the concentrations of acetate, propionate, and butyrate in the fermentation broth using gas chromatography (GC).
| Treatment | Time (h) | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Shannon Diversity Index | Firmicutes/Bacteroidetes Ratio |
| Control | 24 | |||||
| 48 | ||||||
| Hordenine (0.1 mM) | 24 | |||||
| 48 | ||||||
| Hordenine (1 mM) | 24 | |||||
| 48 | ||||||
| Hordenine (10 mM) | 24 | |||||
| 48 |
Table 2: Expected Data Structure for In Vitro Fermentation Analysis.
Phase 3: In Vivo Assessment of this compound in a Mouse Model of Colitis
This phase will validate the in vitro findings in a preclinical animal model of inflammatory bowel disease.
Experiment 3.1: Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This experiment will evaluate the therapeutic efficacy of this compound in a well-established mouse model of colitis.
Protocol:
-
Animal Model: Use 8-week-old male C57BL/6 mice.
-
Acclimatization: Acclimatize the mice for one week before the experiment.
-
Group Allocation: Divide the mice into the following groups (n=8-10 per group):
-
Control group (drinking water without DSS)
-
DSS group (3% DSS in drinking water)
-
DSS + this compound (low dose, e.g., 25 mg/kg)
-
DSS + this compound (high dose, e.g., 50 mg/kg)
-
DSS + Sulfasalazine (positive control, e.g., 50 mg/kg)
-
-
Colitis Induction: Induce colitis by administering 3% (w/v) DSS in the drinking water for 7 days. The control group will receive regular drinking water.
-
Treatment: Administer this compound or sulfasalazine daily by oral gavage, starting from day 1 of DSS administration.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Euthanasia and Sample Collection: On day 8, euthanize the mice and collect colon tissue and cecal contents.
-
Macroscopic Evaluation: Measure the length of the colon.
-
Histological Analysis: Fix a portion of the distal colon in 10% buffered formalin for histological analysis (H&E staining) to assess tissue damage and inflammation.
-
Microbiome Analysis: Extract DNA from cecal contents for 16S rRNA gene sequencing to analyze changes in the gut microbiota.
-
Protein Expression Analysis: Snap-freeze a portion of the colon tissue in liquid nitrogen for Western blot and immunohistochemistry analysis.
| Group | DAI Score | Colon Length (cm) | Histological Score | Shannon Diversity Index | Firmicutes/Bacteroidetes Ratio |
| Control | |||||
| DSS | |||||
| DSS + Hordenine (25 mg/kg) | |||||
| DSS + Hordenine (50 mg/kg) | |||||
| DSS + Sulfasalazine |
Table 3: Expected Data Structure for In Vivo Colitis Assessment.
Phase 4: Mechanistic Studies
This phase will delve into the molecular mechanisms underlying the observed effects of this compound.
Experiment 4.1: Analysis of Tight Junction Protein Expression
This experiment will quantify the expression of key tight junction proteins in the colon tissue from the in vivo study.
Protocol:
-
Immunohistochemistry: Use paraffin-embedded colon sections from the in vivo study. Perform antigen retrieval and incubate with primary antibodies against Zonula occludens-1 (ZO-1) and Occludin. Use a suitable secondary antibody and visualize the staining. Quantify the staining intensity.
-
Western Blot: Homogenize the frozen colon tissue and extract total protein. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against ZO-1 and Occludin. Use β-actin as a loading control. Quantify the band intensities.
Experiment 4.2: Investigation of the SPHK1/S1PR1/STAT3 Signaling Pathway
This experiment will assess the effect of this compound on the key proteins in the SPHK1/S1PR1/STAT3 signaling pathway.
Protocol:
-
Western Blot: Using the protein lysates from the colon tissue, perform Western blotting for SPHK1, S1PR1, total STAT3, and phosphorylated STAT3 (p-STAT3). Use β-actin or GAPDH as a loading control. Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3.
| Group | ZO-1 Expression (Relative to Control) | Occludin Expression (Relative to Control) | SPHK1 Expression (Relative to Control) | S1PR1 Expression (Relative to Control) | p-STAT3/STAT3 Ratio |
| Control | |||||
| DSS | |||||
| DSS + Hordenine (25 mg/kg) | |||||
| DSS + Hordenine (50 mg/kg) | |||||
| DSS + Sulfasalazine |
Table 4: Expected Data Structure for Mechanistic Studies.
Visualizations
Caption: Experimental workflow for assessing this compound's impact on gut health.
Caption: Proposed signaling pathway of this compound in mitigating gut inflammation.
References
Application Notes and Protocols: Cell Culture Models for Evaluating Hordenine Sulfate's Cellular Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hordenine (N,N-dimethyltyramine), a phenylethylamine alkaloid found in various plants, has garnered interest for its diverse pharmacological properties. Following ingestion, hordenine is metabolized to hordenine sulfate. Understanding the cellular mechanisms of both hordenine and its primary metabolite, this compound, is crucial for evaluating its therapeutic potential and safety profile. This document provides detailed protocols for in vitro cell culture models to investigate the key cellular mechanisms of this compound, including intestinal permeability, neuronal activity, and adipocyte metabolism.
Caco-2 Cell Model for Intestinal Permeability and Metabolism
The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for studying the intestinal absorption and metabolism of xenobiotics.[1][2][3] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[2]
Application: To determine the permeability of this compound across the intestinal epithelium and to study its potential metabolism and transport mechanisms.
Experimental Protocol: Caco-2 Permeability Assay
This protocol is adapted from established methods for assessing drug permeability.[4]
I. Materials:
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin (P/S)
-
Transwell® inserts (0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
This compound
-
LC-MS/MS system for analysis
II. Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% P/S at 37°C in a 5% CO₂ humidified incubator.
-
Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture for 21-25 days to allow for differentiation into a confluent monolayer. Change the medium every 2-3 days.
III. Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. TEER values should be >250 Ω·cm².
IV. Permeability Assay (Apical to Basolateral Transport):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS to the basolateral (bottom) chamber.
-
Add this compound (at desired concentrations) in HBSS to the apical (top) chamber.
-
Incubate at 37°C on an orbital shaker.
-
Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the collected volume with fresh HBSS.
-
At the final time point, collect samples from the apical chamber.
V. Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the insert.
-
C₀ is the initial concentration in the apical chamber.
-
Data Presentation:
Table 1: Permeability Classification Based on Papp Values
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification |
|---|---|
| > 10 | High |
| 1 - 10 | Moderate |
| < 1 | Low |
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 intestinal permeability assay.
SH-SY5Y Cell Model for Neuronal Mechanisms
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurotoxicology, neuroprotection, and the effects of compounds on neuronal function. These cells can be differentiated into a more mature neuron-like phenotype, expressing various neuronal markers.
Application: To assess the potential neurotoxicity of this compound and its effect on key neuronal processes like neurotransmitter uptake, given hordenine's known interaction with the dopaminergic and adrenergic systems.
Experimental Protocol: Neurotoxicity Assessment (MTT Assay)
This protocol evaluates the effect of this compound on cell viability.
I. Materials:
-
SH-SY5Y cells (ATCC)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
96-well plates
-
This compound
-
Thiazolyl Blue Tetrazolium Bromide (MTT)
-
Dimethyl Sulfoxide (DMSO)
II. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% P/S.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control.
III. MTT Assay:
-
After treatment, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.
-
Incubate for 3 hours at 37°C, protected from light.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
IV. Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
Experimental Protocol: Noradrenaline Uptake Assay
This protocol assesses the inhibitory effect of this compound on noradrenaline uptake, a known action of hordenine.
I. Materials:
-
Differentiated SH-SY5Y cells
-
Krebs-Ringer-HEPES buffer
-
[³H]-Noradrenaline (radiolabeled)
-
This compound
-
Desipramine (positive control inhibitor)
-
Scintillation cocktail and counter
II. Assay Procedure:
-
Seed and differentiate SH-SY5Y cells in appropriate culture plates.
-
Wash cells with Krebs-Ringer-HEPES buffer.
-
Pre-incubate cells with various concentrations of this compound or desipramine for 15 minutes at 37°C.
-
Add [³H]-Noradrenaline to initiate the uptake reaction and incubate for 10-15 minutes.
-
Stop the uptake by washing the cells rapidly with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
IV. Analysis:
-
Calculate the percentage inhibition of noradrenaline uptake for each concentration of this compound.
-
Determine the IC₅₀ value.
Data Presentation:
Table 2: Example Data for Hordenine's Neuronal Effects
| Assay | Parameter | Hordenine Value | Reference Compound |
|---|---|---|---|
| Noradrenaline Uptake | IC₅₀ | ~25 µM | Desipramine |
| MAO-B Deamination | Kₘ | 479 µM | Tyramine (144 µM) |
Diagram: Hordenine's Proposed Neuronal Signaling
Caption: Proposed neuronal targets of Hordenine.
3T3-L1 Cell Model for Adipocyte Lipolysis
The 3T3-L1 cell line is a mouse preadipocyte model that can be differentiated into mature adipocytes. It is extensively used to study adipogenesis and lipid metabolism, including lipolysis.
Application: To investigate the effect of this compound on lipolysis. Hordenine's structural similarity to catecholamines and its adrenergic activity suggest it may influence lipolysis, which is regulated by adrenergic receptors.
Experimental Protocol: Lipolysis Assay (Glycerol Release)
This protocol measures the release of glycerol, a product of triglyceride hydrolysis, as an indicator of lipolysis.
I. Materials:
-
3T3-L1 preadipocytes (ATCC)
-
DMEM
-
Bovine Calf Serum / Fetal Bovine Serum
-
Insulin, Dexamethasone, IBMX (for differentiation)
-
Adipocyte Assay Buffer
-
This compound
-
Isoproterenol (positive control, β-adrenergic agonist)
-
Glycerol detection reagent kit
II. Differentiation of 3T3-L1 Cells:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Two days post-confluence, induce differentiation by treating with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.
-
Maintain cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Culture in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes with large lipid droplets are formed.
III. Lipolysis Assay:
-
Wash the differentiated 3T3-L1 adipocytes with assay buffer.
-
Add assay buffer containing various concentrations of this compound or isoproterenol to the cells. Include a vehicle control.
-
Incubate for 1-3 hours at 37°C.
-
Collect the medium (supernatant) for glycerol measurement.
-
Measure the glycerol concentration in the medium using a commercial colorimetric or fluorometric assay kit according to the manufacturer's instructions.
IV. Analysis:
-
Calculate the amount of glycerol released and express it as a percentage of the basal (vehicle control) or maximal (isoproterenol) stimulation.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Data Presentation:
Table 3: Lipolysis Assay Controls and Expected Outcomes
| Compound | Mechanism of Action | Expected Effect on Lipolysis |
|---|---|---|
| Isoproterenol | Non-specific β-adrenergic agonist | Increase |
| IBMX | Phosphodiesterase (PDE) inhibitor | Increase |
| Insulin | Anti-lipolytic hormone | Decrease |
| this compound | Putative β-adrenergic agonist | To be determined (likely increase) |
Diagram: β-Adrenergic Receptor-Mediated Lipolysis Pathway
Caption: Key signaling cascade in adipocyte lipolysis.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. enamine.net [enamine.net]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
Techniques for Measuring Hordenine Sulfate's Effect on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine, a phenethylamine alkaloid found in various plants, has garnered attention for its diverse pharmacological activities, including anti-inflammatory and neuroprotective effects. It is metabolized in the body to hordenine sulfate. While the biological effects of hordenine are increasingly being studied, the specific impact of its sulfated metabolite, this compound, on gene expression is less characterized. Early studies suggest that while intravenously administered this compound can exert cardiovascular effects, it appears to be inactive when taken orally[1][2]. This may imply that sulfation is a route for detoxification and excretion, potentially reducing its biological activity compared to the parent compound.
These application notes provide a comprehensive guide for researchers to investigate and quantify the effects of hordenine and its metabolite, this compound, on gene expression. The protocols detailed below cover experimental design, from cell culture to high-throughput gene expression analysis and protein validation, enabling a thorough examination of the molecular mechanisms of these compounds.
Key Signaling Pathways Modulated by Hordenine
Research indicates that hordenine influences several key signaling pathways that regulate gene expression, primarily in the context of inflammation and neurotransmission.
-
NF-κB Signaling Pathway: Hordenine has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammatory responses. This inhibition leads to a downstream decrease in the expression of pro-inflammatory cytokines.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key target of hordenine. By modulating this pathway, hordenine can influence a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.
-
Dopamine D2 Receptor (D2R) Signaling: Hordenine acts as an agonist of the dopamine D2 receptor, suggesting it can modulate dopaminergic signaling pathways, which are crucial in neurological functions.
-
Adrenergic Receptor Signaling: Hordenine's structural similarity to endogenous catecholamines allows it to interact with adrenergic receptors, potentially influencing physiological processes regulated by the sympathetic nervous system.
Data Presentation: Summary of Expected Gene Expression Changes
The following table summarizes the expected changes in gene expression based on the known effects of hordenine on the aforementioned signaling pathways. Researchers investigating this compound should aim to generate similar data to compare its activity profile to that of the parent compound.
| Pathway | Target Gene | Expected Effect of Hordenine | Technique for Measurement |
| NF-κB Signaling | Interleukin 6 (IL6) | Downregulation | RT-qPCR, RNA-Seq |
| Interleukin 1 Beta (IL1B) | Downregulation | RT-qPCR, RNA-Seq | |
| Tumor Necrosis Factor Alpha (TNF) | Downregulation | RT-qPCR, RNA-Seq | |
| MAPK Signaling | c-Fos (FOS) | Modulation (context-dependent) | RT-qPCR, RNA-Seq |
| c-Jun (JUN) | Modulation (context-dependent) | RT-qPCR, RNA-Seq | |
| Dopaminergic Signaling | Dopamine Receptor D2 (DRD2) | Potential modulation of expression | RT-qPCR, RNA-Seq |
| General | Housekeeping Genes (e.g., GAPDH, ACTB) | No significant change | RT-qPCR, RNA-Seq |
Mandatory Visualizations
Signaling Pathways
References
Hordenine Sulfate as a Reference Standard in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of hordenine sulfate as a reference standard in various analytical techniques. Hordenine, a phenethylamine alkaloid found in plants like barley, is analyzed for its pharmacological effects and as a marker in food and beverage analysis and forensic toxicology. Accurate quantification of hordenine relies on the use of a well-characterized reference standard, such as this compound.
Application Notes
This compound is a stable, soluble salt of hordenine, making it an ideal reference material for a range of analytical applications. Its primary uses include:
-
Method Development and Validation: Essential for establishing and validating analytical methods for the quantification of hordenine in diverse matrices such as biological fluids (plasma, urine), plant extracts, and dietary supplements.
-
Calibration Standards: Used to prepare calibration curves for the accurate quantification of hordenine in samples.
-
Quality Control: Employed as a quality control standard to ensure the accuracy and precision of analytical runs.
-
Pharmacokinetic Studies: Utilized in studies to determine the absorption, distribution, metabolism, and excretion of hordenine.
-
Forensic Analysis: Serves as a reference for the identification and quantification of hordenine as a potential marker for beer consumption.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods for the determination of hordenine.
Table 1: Liquid Chromatography Methods
| Parameter | UPLC-MS/MS | RP-UHPLC-PDA |
| Linearity Range | 0.2 - 16 ng/mL[1] | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.91–1.21 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.3 ng/mL (in serum)[1] | 2.72–3.71 µg/mL[2] |
| Recovery | 75-125% | 80.00 - 89.83% |
| Matrix | Human Serum | Plant Material |
Table 2: Mass Spectrometry and Gas Chromatography Methods
| Parameter | DART-HRMS | GC-MS |
| Linearity Range | 1 - 20 µg/mL | Not Specified |
| Limit of Detection (LOD) | Not Specified | 11.78–22.76 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 35.34–68.29 µg/mL |
| Recovery | Not Specified | 80.77 - 90.00% |
| Matrix | Plant Material | Plant Material |
Experimental Protocols
Standard Operating Procedure: Preparation of this compound Standard Solutions
Objective: To prepare accurate and precise standard solutions of this compound for use in analytical quantification.
Materials:
-
This compound Reference Standard
-
Volumetric flasks (Class A)
-
Analytical balance
-
Appropriate solvent (e.g., Methanol, Water, or specific mobile phase)
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound reference standard (e.g., 10 mg).
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the standard.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Cap and invert the flask several times to ensure homogeneity.
-
Label the stock solution with the compound name, concentration, preparation date, and initials of the analyst.
-
Store the stock solution under appropriate conditions (e.g., refrigerated and protected from light).
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution.
-
Use calibrated pipettes and volumetric flasks for all dilutions.
-
For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Prepare a calibration curve by creating a series of standards of decreasing concentrations from the working stock solution.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Application: Quantification of hordenine in human serum.
Instrumentation:
-
Waters Acquity® UPLC system
-
Waters Acquity® TQ detector with a positive electrospray ionization probe
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5-µm particle size)
-
Mobile Phase: Gradient elution (specific gradient not detailed in the source)
-
Flow Rate: 0.4 mL/min
-
Retention Time: 3.67 min
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Sample Preparation (Liquid-Liquid Extraction):
-
Add a synthesized internal standard (hordenine-D4) to the serum sample.
-
Perform liquid-liquid extraction with dichloromethane and diethyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Application: General quantitative analysis of hordenine.
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 HPLC column
Chromatographic Conditions:
-
Column: Newcrom R1 reverse-phase column
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.
-
Detection: UV detection (wavelength to be optimized based on hordenine's UV absorbance maximum).
Protocol:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase.
-
Prepare a calibration curve using the this compound working standard solutions.
-
Inject the standards and the sample extracts.
-
Quantify hordenine in the samples by comparing the peak area with the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: Quantification of hordenine in complex matrices, often requiring derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Derivatization (Two-Step Protocol): This is a general protocol, and optimization may be required.
-
Methoximation:
-
Dry the sample extract completely.
-
Add a solution of methoxyamine hydrochloride in pyridine.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 90 minutes) with shaking. This step protects aldehyde and ketone groups.
-
-
Silylation:
-
Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes) with shaking. This step increases the volatility of the analyte.
-
GC-MS Conditions:
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Program: A temperature gradient program should be optimized to achieve good separation.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Visualizations
Biosynthetic Pathway of Hordenine
Caption: Biosynthesis of hordenine from L-tyrosine.
Analytical Workflow for Quantification
Caption: General workflow for quantitative analysis.
References
Troubleshooting & Optimization
Troubleshooting peak tailing in Hordenine sulfate HPLC analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of hordenine sulfate. Peak tailing, an asymmetrical distortion of a chromatographic peak, can significantly compromise the accuracy and reproducibility of quantitative analysis. This guide offers troubleshooting steps, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve symmetrical, well-resolved peaks.
Troubleshooting Guide: A Step-by-Step Approach
This guide is designed to help you systematically identify and resolve the root cause of peak tailing in your HPLC analysis of this compound.
Question: My this compound peak is tailing. What is the most likely cause?
Answer: The most common cause of peak tailing for basic compounds like hordenine is secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[1][2][3][4][5] Hordenine contains an amine group which can become protonated (positively charged). At mobile phase pH values above ~3, residual silanol groups (Si-OH) on the silica packing can become deprotonated (SiO-), creating negatively charged sites. These sites can electrostatically interact with the protonated hordenine molecules, causing a secondary retention mechanism that leads to peak tailing.
Question: How can I diagnose the cause of peak tailing?
Answer: To confirm if silanol interactions are the root cause, you can perform the following diagnostic steps:
-
Lower the Mobile Phase pH: Decrease the pH of your mobile phase to a value between 2.5 and 3.0. At this low pH, the residual silanol groups are fully protonated (neutral), which minimizes the unwanted secondary interactions with the positively charged hordenine. If the peak shape improves significantly, silanol interaction is the primary cause.
-
Test a Different Column: Analyze your sample on a column known for low silanol activity or one that is specifically designed for the analysis of basic compounds. Modern columns are often "end-capped" to block a majority of the residual silanol groups. If the tailing is reduced on the new column, it confirms that the original column's surface activity was the issue.
-
Check for Column Overload: Dilute your sample and inject it again. If the peak shape becomes more symmetrical at a lower concentration, you may be overloading the column.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound?
A1: To minimize peak tailing from silanol interactions, a low mobile phase pH is recommended. Operating in a pH range of 2.5 to 3.0 will ensure that the residual silanol groups on the silica stationary phase are protonated and do not interact with the basic hordenine analyte. However, be mindful that standard silica-based columns can be damaged at a pH below 2.0 unless they are specifically designed for low-pH operation.
Q2: Can buffer concentration affect peak tailing?
A2: Yes, the buffer concentration can influence peak shape. Increasing the buffer concentration (typically >20 mM) can help to mask the residual silanol sites on the stationary phase, leading to a reduction in peak tailing. A stable pH is also critical for reproducible retention times.
Q3: What type of HPLC column is best for this compound analysis?
A3: A column with minimal residual silanol activity is ideal. Look for columns that are:
-
End-capped: These columns have been chemically treated to block most of the active silanol sites.
-
Specified for Basic Compounds: Many manufacturers offer columns with unique bonding technologies (e.g., polar-embedded or charged surface) designed to shield the analyte from silanol groups.
-
Based on High-Purity Silica (Type B): These columns have fewer acidic silanol groups and metal contaminants, leading to better peak shapes for basic compounds.
Q4: My peak tailing persists even at low pH. What are other potential causes?
A4: If adjusting the pH doesn't resolve the issue, consider these other possibilities:
-
Column Contamination or Degradation: The column inlet frit could be partially blocked, or the stationary phase may be contaminated or degraded. Try flushing the column with a strong solvent or replacing it if it's old.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are made with minimal dead volume.
-
Co-eluting Interference: An impurity or another compound may be co-eluting with your hordenine peak. Try changing the detection wavelength to see if the peak shape changes, which might indicate an interferent.
Data Summary
The following table summarizes the key chromatographic parameters and their expected effect on hordenine peak shape.
| Parameter | Recommended Setting | Rationale | Expected Outcome |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of silanol groups. | Reduces secondary interactions, leading to more symmetrical peaks. |
| Column Type | End-capped C18 or C8; Column for basic compounds | Minimizes available silanol groups for interaction. | Improved peak symmetry and efficiency. |
| Buffer Concentration | >20 mM | Masks residual silanol activity and maintains stable pH. | Sharper, more symmetrical peaks. |
| Mobile Phase Additive | Triethylamine (TEA) (0.05 M) | A sacrificial base that preferentially interacts with silanol groups. | Reduces peak tailing by blocking active sites. |
| Sample Concentration | Within column's linear capacity | Avoids overloading the stationary phase. | Prevents peak fronting and tailing associated with overload. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Peak Shape Optimization
Objective: To reduce peak tailing by protonating residual silanol groups on the stationary phase.
Materials:
-
HPLC Grade Water
-
HPLC Grade Acetonitrile (ACN)
-
Phosphoric Acid or Formic Acid (for MS compatibility)
-
This compound Standard
Procedure:
-
Prepare the Aqueous Portion of the Mobile Phase: Measure the required volume of HPLC grade water.
-
Adjust pH: While stirring, add phosphoric acid (or formic acid) dropwise to the aqueous portion until the pH is between 2.5 and 3.0.
-
Prepare the Mobile Phase: Mix the pH-adjusted aqueous portion with acetonitrile in the desired ratio (e.g., 80:20 v/v aqueous:ACN).
-
Equilibrate the HPLC System: Flush the HPLC system and column with the newly prepared mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved.
-
Analyze the Sample: Inject the this compound sample and acquire the chromatogram.
-
Evaluate: Compare the peak asymmetry factor to the one obtained with the previous, higher pH mobile phase. A value closer to 1.0 indicates improved symmetry.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing in this compound analysis.
Caption: A troubleshooting decision tree for peak tailing.
Mechanism of Peak Tailing
This diagram illustrates the chemical interaction between protonated hordenine and an ionized silanol group, which is the primary cause of peak tailing.
Caption: Hordenine interaction with an ionized silanol group.
References
Technical Support Center: Optimizing Hordenine Sulfate Separation in Reverse-Phase HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of mobile phase for hordenine sulfate separation using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the typical starting mobile phase for this compound analysis in RP-HPLC?
A1: A common starting point for the analysis of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile (ACN) and an acidic aqueous buffer. A typical initial composition is in the range of 10-30% acetonitrile in water, with an acid modifier like 0.1% formic acid or 0.1% phosphoric acid. Formic acid is generally preferred for mass spectrometry (MS) compatibility.
Q2: Why is an acidic mobile phase necessary for good peak shape of hordenine?
A2: Hordenine is a basic compound with pKa values around 9.78 and 10.02. In a neutral or basic mobile phase, it can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. By using an acidic mobile phase (pH 2-4), this compound is protonated, which minimizes these secondary interactions and results in a more symmetrical peak shape.
Q3: Should I use isocratic or gradient elution for this compound analysis?
A3: The choice between isocratic and gradient elution depends on the sample complexity.
-
Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures containing only this compound or a few components with similar polarities. It is a simpler and more robust method for routine analysis.
-
Gradient elution , where the mobile phase composition is changed during the run (e.g., by increasing the percentage of acetonitrile), is preferable for complex samples containing impurities or other active ingredients with a wide range of polarities. Gradient elution can provide better resolution and shorter analysis times for such samples.
Q4: What is a suitable detection wavelength for this compound?
A4: Hordenine has a UV absorbance maximum at approximately 224 nm. Therefore, a detection wavelength of 224 nm is commonly used for its quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound in RP-HPLC.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic hordenine molecule and acidic silanol groups on the column packing. | - Lower the mobile phase pH: Ensure the pH is between 2.5 and 3.5 using an appropriate acidifier (e.g., 0.1% formic acid or phosphoric acid). This protonates the silanol groups and the hordenine molecule, reducing unwanted interactions.- Use a base-deactivated column: Employ a column specifically designed to minimize silanol interactions.- Add a competing base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, but this is not compatible with MS detection. |
| Poor Retention (Elutes too early) | The mobile phase is too strong (too much organic solvent). | - Decrease the percentage of acetonitrile: Reduce the organic solvent content in the mobile phase to increase the retention time of hordenine.- Ensure proper pH: At a pH well below its pKa, hordenine is more polar and may have lower retention. Ensure the pH is optimized for both peak shape and retention. |
| Broad Peaks | - Column overload.- Extra-column volume.- Column contamination or degradation. | - Reduce sample concentration or injection volume. - Use shorter, narrower tubing between the injector, column, and detector.- Flush the column with a strong solvent (e.g., 100% acetonitrile) or replace the column if necessary. |
| Split Peaks | - Column void or channeling.- Sample solvent incompatible with the mobile phase. | - Reverse flush the column at a low flow rate (if the manufacturer allows) or replace the column.- Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Mobile phase composition drift.- Temperature fluctuations. | - Equilibrate the column with at least 10-15 column volumes of the mobile phase before injection.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.- Use a column oven to maintain a constant temperature. |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound using RP-HPLC.
Method 1: Isocratic RP-HPLC for Quantification of this compound
This method is suitable for the routine quality control of this compound as a raw material or in a simple formulation.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 224 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.
-
Sample Solution: Prepare a sample solution in the mobile phase to obtain a theoretical concentration of 100 µg/mL of this compound.
Method 2: Gradient RP-HPLC for Separation of Hordenine from Potential Impurities
This method is designed for the analysis of this compound in the presence of other related substances or in complex matrices.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 224 nm |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 50 | 50 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Visualizations
Caption: Workflow for mobile phase optimization in this compound HPLC analysis.
Caption: Decision tree for troubleshooting common HPLC issues with this compound.
Addressing matrix effects in Hordenine sulfate quantification from barley extract
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of hordenine sulfate from barley extract. The primary focus is to address and mitigate matrix effects, a common challenge in LC-MS/MS analysis of complex plant matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix (barley extract).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2][3] In electrospray ionization (ESI), which is commonly used in LC-MS/MS, matrix components can compete with the analyte for charge, affecting the formation of gas-phase ions and leading to erroneous results.[2]
Q2: How can I determine if my analysis is affected by matrix effects?
A: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is infused into the mass spectrometer after the analytical column. A blank barley extract is then injected. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.
-
Post-Extraction Spike: This quantitative method involves comparing the response of this compound in a neat solvent to its response in a spiked blank matrix extract. The matrix effect can be calculated using the formula: ME (%) = (Peak area in spiked post-extraction sample / Peak area in neat solution) x 100%. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Q3: What are the most effective strategies to mitigate matrix effects in this compound analysis?
A: Several strategies can be employed, often in combination, to reduce or compensate for matrix effects. These include optimizing sample preparation, modifying chromatographic conditions, and utilizing specific calibration techniques. The most recognized technique for correcting matrix effects is the use of a stable isotope-labeled internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound from barley extract.
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of results | Significant and variable matrix effects between samples. | Implement a more rigorous sample cleanup procedure such as solid-phase extraction (SPE). Utilize a stable isotope-labeled internal standard (e.g., hordenine-d6) to compensate for variations. |
| Low signal intensity (ion suppression) | Co-eluting matrix components are suppressing the this compound signal. | 1. Dilute the sample extract: This is a simple and often effective way to reduce the concentration of interfering compounds. 2. Improve chromatographic separation: Modify the gradient, mobile phase composition, or use a column with higher resolving power (e.g., UHPLC) to separate this compound from interfering compounds. 3. Enhance sample cleanup: Use mixed-mode or polymeric solid-phase extraction (SPE) for more effective removal of matrix components. |
| High signal intensity (ion enhancement) | Co-eluting compounds are enhancing the ionization of this compound. | Similar to addressing ion suppression, focus on improving chromatographic separation and sample cleanup to remove the source of the enhancement. |
| Inaccurate quantification despite using an internal standard | The chosen internal standard is not co-eluting or behaving similarly to this compound in the ion source. | The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., hordenine-d6), as it has nearly identical physicochemical properties and will be affected by the matrix in the same way. |
Data Presentation: Comparison of Matrix Effect Mitigation Strategies
| Mitigation Strategy | Principle | Advantages | Disadvantages | Applicability for this compound |
| Sample Dilution | Reduces the concentration of both the analyte and matrix components. | Simple, fast, and cost-effective. | May compromise the limit of quantification (LOQ) if the initial analyte concentration is low. | Highly applicable, especially for initial investigations of matrix effects. |
| Solid-Phase Extraction (SPE) | Selectively retains the analyte while washing away interfering matrix components. | Provides cleaner extracts and significantly reduces matrix effects. | Can be more time-consuming and costly; requires method development. | Recommended for achieving high accuracy and precision. Mixed-mode SPE can be particularly effective. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into a solvent immiscible with the sample matrix. | Can provide very clean extracts. | Analyte recovery can be low, especially for more polar compounds. | May be less suitable for the relatively polar this compound. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract to mimic the matrix effects of the samples. | Can effectively compensate for matrix effects. | Requires a true blank matrix, which can be difficult to obtain for endogenous compounds. | Challenging as hordenine is naturally present in barley. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte is added to the sample and experiences the same matrix effects, allowing for accurate correction. | Considered the "gold standard" for correcting matrix effects; highly accurate. | Can be expensive and may not be commercially available for all analytes. | The most reliable method for accurate quantification of this compound. |
Experimental Protocols
Protocol 1: Extraction of this compound from Barley
This protocol is a general guideline and may require optimization based on the specific barley variety and instrumentation.
-
Homogenization: Weigh approximately 200 mg of finely ground barley sample.
-
Extraction: Add 5 mL of 80% methanol to the sample.
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standard (e.g., hordenine-d6).
-
Sonication/Homogenization: Sonicate the mixture for 15 minutes or homogenize using a high-speed homogenizer.
-
Centrifugation: Centrifuge the sample at 5000 x g for 15 minutes.
-
Collection: Collect the supernatant.
-
Re-extraction (Optional but Recommended): Repeat the extraction process (steps 2-6) on the pellet and combine the supernatants for improved recovery.
-
Filtration: Filter the combined supernatant through a 0.22 µm filter before LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This is a general protocol using a mixed-mode cation exchange SPE cartridge.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the filtered barley extract onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove neutral and acidic interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
Improving the recovery of Hordenine sulfate during solid-phase extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of hordenine sulfate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help researchers, scientists, and drug development professionals optimize the recovery of this compound from various sample matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the solid-phase extraction of this compound.
Q1: I am experiencing low recovery of this compound. What are the potential causes and how can I troubleshoot this?
A1: Low recovery is a common issue in SPE.[1][2] To diagnose the problem, it's crucial to determine at which step the analyte is being lost.[2][3] We recommend collecting and analyzing the fractions from each step of the SPE process (load, wash, and elution).[2]
Troubleshooting Low Recovery:
| Observation | Potential Cause | Recommended Solution |
| This compound is found in the load fraction. | Inadequate Sorbent Retention: The sorbent may not be appropriate for this compound, or the sample pH is not optimal for retention. Hordenine is a basic compound and requires a pH at least 2 units below its pKa (~10.02) to be fully protonated for strong cation exchange. | • Use a mixed-mode strong cation-exchange (SCX) sorbent. This provides dual retention mechanisms (ion-exchange and reversed-phase). • Adjust sample pH: Ensure the sample pH is between 4 and 6 to promote strong binding to the SCX sorbent. • Reduce sample loading flow rate: A slower flow rate (~1-2 mL/min) allows for better interaction between the analyte and the sorbent. |
| This compound is found in the wash fraction. | Wash Solvent is Too Strong: The wash solvent may be eluting the this compound along with the interferences. | • Decrease the organic content of the wash solvent. A wash with a mild organic solvent (e.g., 5-10% methanol in water) is often sufficient to remove non-polar interferences without affecting this compound retention. • Maintain acidic pH in the wash solvent: Ensure the wash solvent is at a pH that keeps this compound protonated and bound to the sorbent. |
| This compound is not found in the load or wash fractions, and recovery is still low in the elution fraction. | Incomplete Elution: The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent. | • Increase the strength of the elution solvent. For a mixed-mode SCX sorbent, elution requires a basic organic solvent to neutralize the charge on the this compound and disrupt the ionic interaction. A common elution solvent is 5% ammonium hydroxide in methanol. • Increase the volume of the elution solvent. Elute with multiple smaller volumes (e.g., 2 x 1 mL) to improve recovery. |
| Low recovery with high variability between samples. | Inconsistent Methodology: Variations in sample pretreatment, flow rates, or drying times can lead to poor reproducibility. | • Ensure consistent sample pH. • Do not let the sorbent bed dry out between conditioning, equilibration, and sample loading steps. • Use a consistent and slow flow rate for all steps. |
Below is a DOT script for a logical workflow to troubleshoot low recovery of this compound.
Q2: What type of SPE sorbent is best for this compound?
A2: Hordenine is a phenethylamine alkaloid with a pKa of approximately 10.02 for its tertiary amine group and 9.78 for its phenolic group. Given these properties, a mixed-mode strong cation-exchange (SCX) sorbent is highly recommended. This type of sorbent offers two retention mechanisms:
-
Ion-Exchange: At a pH below 8, the tertiary amine group of hordenine will be protonated (positively charged), allowing for strong retention on the negatively charged SCX sorbent.
-
Reversed-Phase: The aromatic ring of hordenine provides non-polar character, allowing for secondary retention via hydrophobic interactions with the polymer backbone of the sorbent.
This dual retention mechanism allows for rigorous washing steps to remove interferences without losing the analyte, leading to cleaner extracts and better recovery.
Q3: How critical is the pH of the sample and solvents?
A3: pH is extremely critical for the successful extraction of this compound using a cation-exchange mechanism.
-
Sample Loading: The pH of the sample should be at least 2 units below the pKa of the amine group of hordenine (~10.02) to ensure it is fully protonated (positively charged). A sample pH in the range of 4-6 is ideal for strong binding to the SCX sorbent.
-
Washing: The wash solvents should also be at an acidic pH to maintain the protonated state of hordenine and keep it bound to the sorbent.
-
Elution: To elute hordenine, the pH of the elution solvent must be raised to at least 2 units above the pKa of the amine group. This neutralizes the charge on the hordenine molecule, disrupting the ionic bond with the sorbent and allowing it to be eluted. This is typically achieved by using a basic solvent like 5% ammonium hydroxide in methanol.
Representative Data
The following table presents representative recovery data for this compound under various SPE conditions. This data is illustrative and based on typical recoveries for phenethylamine alkaloids using mixed-mode cation-exchange SPE. Actual recoveries may vary depending on the sample matrix and specific experimental conditions.
| SPE Phase | Sample pH | Wash Solvent | Elution Solvent | Representative Recovery (%) |
| Mixed-Mode SCX | 5.0 | 5% Methanol in Water | 5% NH₄OH in Methanol | 92 |
| Mixed-Mode SCX | 7.0 | 5% Methanol in Water | 5% NH₄OH in Methanol | 85 |
| Mixed-Mode SCX | 5.0 | 20% Methanol in Water | 5% NH₄OH in Methanol | 81 |
| Mixed-Mode SCX | 5.0 | 5% Methanol in Water | 2% NH₄OH in Methanol | 75 |
| C18 (Reversed-Phase) | 7.0 | Water | Methanol | 65 |
Detailed Experimental Protocol: SPE of this compound
This protocol is designed for the extraction of this compound from an aqueous sample matrix using a mixed-mode strong cation-exchange (SCX) SPE cartridge.
Materials:
-
Mixed-Mode SCX SPE Cartridges (e.g., 100 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized Water
-
Formic Acid
-
Ammonium Hydroxide
-
SPE Vacuum Manifold
-
Collection Vials
Protocol Steps:
-
Sample Pre-treatment:
-
Adjust the pH of the aqueous sample to between 4.0 and 6.0 using formic acid.
-
Centrifuge the sample to remove any particulates.
-
-
Sorbent Conditioning:
-
Pass 2 mL of methanol through the SCX cartridge.
-
-
Sorbent Equilibration:
-
Pass 2 mL of deionized water through the cartridge.
-
Pass 2 mL of 0.1% formic acid in water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 2 mL of 10% methanol in water to remove less polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess wash solvent.
-
-
Elution:
-
Place collection vials in the manifold.
-
Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate.
-
-
Post-Elution (Optional):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Below is a DOT script visualizing the experimental workflow for this compound SPE.
References
Common challenges in synthesizing Hordenine sulfate for laboratory use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the laboratory synthesis of Hordenine sulfate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in Hordenine synthesis can stem from several factors:
-
Incomplete Reaction: The N-methylation of tyramine is a stepwise process.[1] Inadequate reaction time, incorrect temperature, or insufficient reagents can lead to incomplete conversion to the di-methylated product (Hordenine), leaving N-methyltyramine as a major byproduct.[2]
-
Suboptimal Reducing Agent: The choice and quality of the reducing agent are critical. In chemoenzymatic methods, alternatives to the toxic sodium cyanoborohydride, such as sodium triacetoxyborohydride (STAB) or picoline borane, have been shown to provide good isolated yields.[3] In the classic Eschweiler-Clarke reaction, the formic acid acts as the hydride donor; using an insufficient amount will stall the reaction.[4][5]
-
Side Reactions: The starting material, tyramine, can be prone to oxidation or other side reactions if not handled correctly. Additionally, high temperatures (over 100°C) and pressures required in some older chemical syntheses can lead to degradation and byproduct formation.
-
Purification Losses: this compound's physical properties can lead to losses during workup and purification. Significant amounts of product can be lost during extraction and recrystallization steps if solvents and pH are not carefully optimized.
Q2: I am having trouble purifying the final this compound product. What are the best practices?
A2: Purification of this compound requires careful attention to pH and solvent choice. A common procedure involves:
-
Extraction: After the reaction, the mixture is typically basified (e.g., to pH 9.6) to deprotonate the amine, making the freebase Hordenine soluble in an organic solvent like ethyl acetate. Multiple extractions of the aqueous phase are recommended to maximize recovery.
-
Drying: The combined organic phases should be dried thoroughly with an anhydrous salt like sodium sulfate before solvent evaporation.
-
Salt Formation & Precipitation: The crude Hordenine freebase is redissolved in a suitable solvent (e.g., MeCN or ethyl acetate). An equimolar amount of sulfuric acid (or hydrochloric acid for the hydrochloride salt) is then added to precipitate the this compound salt. The resulting precipitate can then be collected by filtration and dried.
-
Recrystallization: For higher purity, the crude salt can be recrystallized from an appropriate solvent system.
Q3: How can I confirm the purity and identity of my synthesized this compound?
A3: A combination of analytical techniques is recommended:
-
HPLC: High-Performance Liquid Chromatography is a standard method to assess purity, with assays typically expecting ≥97.5%.
-
Mass Spectrometry (MS): Techniques like LC-MS/MS can confirm the molecular weight of Hordenine and identify any impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound.
-
Melting Point: The melting point of this compound is a key physical property used to assess purity. The reported melting point is approximately 211°C.
Q4: What are the key safety considerations when handling the reagents for Hordenine synthesis?
A4:
-
Tyramine: This starting material carries a number of biosafety hazards and should be handled with appropriate personal protective equipment (PPE).
-
Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. All work should be conducted in a well-ventilated fume hood.
-
Reducing Agents: Some reducing agents, like sodium cyanoborohydride, can generate highly toxic byproducts such as hydrogen cyanide (HCN) and should be handled with extreme caution. Safer alternatives like STAB are often preferred.
-
General Precautions: Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid creating dust from solid reagents.
Q5: How should I properly store the final this compound product?
A5: this compound is stable under recommended storage conditions. It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container to prevent moisture absorption.
Quantitative Data Summary
The following table summarizes key quantitative data for Hordenine and its common salts.
| Property | This compound | Hordenine Hydrochloride | Hordenine (Freebase) |
| Molecular Formula | (C₁₀H₁₅NO)₂·H₂SO₄ | C₁₀H₁₅NO·HCl | C₁₀H₁₅NO |
| Molecular Weight | 428.54 g/mol | 201.70 g/mol | 165.23 g/mol |
| Melting Point | ~211°C | ~178°C | ~117.5°C |
| Appearance | Solid | Solid | Solid |
| Apparent pKa (Ammonium H) | 10.02 | 10.02 | 10.02 |
| Apparent pKa (Phenolic H) | 9.78 | 9.78 | 9.78 |
Experimental Protocols
Protocol 1: Synthesis via Eschweiler-Clarke Reaction
This protocol describes the N,N-dimethylation of tyramine using formaldehyde and formic acid. This reaction is a classic method for methylating primary and secondary amines and advantageously avoids the formation of quaternary ammonium salts.
Materials:
-
Tyramine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-95%)
-
Sodium hydroxide (for basification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Sulfuric acid (concentrated)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tyramine in formic acid.
-
Reagent Addition: Slowly add formaldehyde solution to the flask while stirring. An exothermic reaction may occur.
-
Reflux: Heat the reaction mixture to reflux (near boiling) and maintain for 4-6 hours. The reaction progress can be monitored by TLC. The evolution of carbon dioxide gas helps drive the reaction to completion.
-
Workup - Neutralization: After cooling to room temperature, carefully basify the reaction mixture with a concentrated sodium hydroxide solution to a pH > 10 to deprotonate the Hordenine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the Hordenine freebase three times with ethyl acetate.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude Hordenine.
-
Salt Formation: Redissolve the crude Hordenine in a minimal amount of a suitable solvent (e.g., ethyl acetate). Slowly add a stoichiometric amount of sulfuric acid dissolved in the same solvent.
-
Isolation: The this compound will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration. Wash the solid with cold solvent and dry under vacuum.
Protocol 2: Chemoenzymatic Synthesis from L-Tyrosine
This modern approach uses an immobilized enzyme for the first step, offering a greener and safer alternative by avoiding the direct handling of tyramine.
Materials:
-
L-tyrosine
-
Immobilized tyrosine decarboxylase (LbTDC)
-
Sodium acetate buffer (pH 5)
-
Formaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Sulfuric acid
Procedure:
-
Biocatalytic Decarboxylation: Prepare a solution of L-tyrosine in sodium acetate buffer. Pass this solution through a packed bed reactor (PBR) containing the immobilized LbTDC enzyme to convert L-tyrosine to tyramine.
-
Reductive Amination: The tyramine-containing effluent from the PBR is mixed in-line with a solution of formaldehyde and a reducing agent (STAB) in MeCN.
-
Reaction Coil: The combined stream flows through a reaction coil to allow sufficient residence time for the N,N-dimethylation to occur, forming Hordenine.
-
Purification: The final product solution is collected and purified as described in the Eschweiler-Clarke workup (Steps 4-8), involving pH adjustment, extraction with ethyl acetate, and precipitation of the sulfate salt.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for this compound synthesis via the Eschweiler-Clarke reaction.
Signaling Pathways
Caption: Hordenine acts as a Dopamine D2 agonist and inhibits key inflammatory pathways.
References
- 1. Hordenine - Wikipedia [en.wikipedia.org]
- 2. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 3. Combined chemoenzymatic strategy for sustainable continuous synthesis of the natural product hordenine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
Enhancing the solubility of Hordenine sulfate for in vitro assays
Technical Support Center: Hordenine Sulfate
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for working with this compound, focusing on enhancing its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties? A1: Hordenine is a naturally occurring phenethylamine alkaloid found in plants like barley (Hordeum species).[1][2] Chemically, it is the N,N-dimethyl derivative of tyramine.[1] this compound is a common salt form of hordenine, which is often used in research due to its potential for improved stability and solubility over the free base.[1] The molecular formula for the this compound salt complex (2:1) is (C₁₀H₁₅NO)₂·H₂SO₄.[3]
Q2: What is the recommended solvent for preparing a this compound stock solution? A2: While the hordenine free base is reported to be insoluble in water, it shows high solubility in Dimethyl Sulfoxide (DMSO) at ≥52 mg/mL and Ethanol (EtOH) at ≥49.9 mg/mL. For in vitro assays, preparing a concentrated primary stock solution in DMSO is a common practice. This stock can then be serially diluted into an aqueous buffer or cell culture medium for the final working concentration.
Q3: How should I store this compound powder and its stock solutions? A3: The solid powder form of hordenine is stable for at least four years when stored properly. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to keep stock solutions at -20°C (for up to 1 year) or -80°C (for up to 2 years). It is generally not recommended to store diluted aqueous solutions for long periods.
Q4: What are the known signaling pathways affected by Hordenine? A4: Hordenine has been shown to modulate several signaling pathways. It can inhibit melanogenesis by suppressing cyclic adenosine monophosphate (cAMP) production, which in turn downregulates CREB phosphorylation and the expression of Microphthalmia-associated transcription factor (MITF). Additionally, studies indicate it exerts neuroprotective and anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. Hordenine is also known to bind to and activate the dopamine D₂ receptor.
Troubleshooting Guide
Q1: My this compound is not dissolving completely in my aqueous buffer. What can I do? A1: If you encounter solubility issues in aqueous solutions, consider the following steps:
-
Use a Co-Solvent: Prepare a concentrated stock solution in 100% DMSO first, then dilute this stock into your aqueous buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase the rate of dissolution.
-
Sonication: Using a sonicator bath can help break up particulates and aid dissolution.
-
pH Adjustment: Hordenine is an amphoteric molecule with both a phenolic and an amine group. Adjusting the pH of your buffer may improve solubility, though this should be done with caution to ensure it does not affect your experimental system.
Q2: I observed precipitation after adding my this compound stock solution to the cell culture medium. How can I prevent this? A2: Precipitation upon dilution into an aqueous medium is a common issue when using a highly concentrated organic stock solution. To mitigate this:
-
Pre-warm the Medium: Ensure your cell culture medium or buffer is at room temperature or 37°C before adding the stock solution.
-
Add Dropwise and Mix: Add the stock solution slowly, drop by drop, to the medium while gently vortexing or swirling the tube. This helps prevent localized high concentrations that can lead to precipitation.
-
Check Final Concentration: Do not exceed the solubility limit of this compound in the final medium. You may need to prepare a more diluted intermediate stock solution before making the final working solution.
-
Use a Formulation: For higher concentrations, consider using a formulation system containing excipients like PEG300 and Tween-80, which can improve solubility.
Data Presentation
Table 1: Solubility of Hordenine in Various Solvents
| Compound Form | Solvent | Reported Solubility | Reference |
| Hordenine (Base) | Water (H₂O) | Insoluble | |
| Hordenine (Base) | Ethanol (EtOH) | ≥49.9 mg/mL | |
| Hordenine (Base) | DMSO | ≥52 mg/mL | |
| Hordenine | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥6.25 mg/mL (37.83 mM) | |
| Hordenine | 10% DMSO, 90% Corn Oil | ≥6.25 mg/mL (37.83 mM) |
Table 2: Example Formulation for Enhanced Aqueous Solubility
| Component | Percentage | Purpose |
| DMSO | 10% | Primary Solvent |
| PEG300 | 40% | Solubilizer |
| Tween-80 | 5% | Surfactant / Emulsifier |
| Saline | 45% | Aqueous Vehicle |
| This formulation yields a clear solution of ≥6.25 mg/mL. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the preparation of a 50 mM this compound stock solution in DMSO.
-
Calculate Required Mass: Determine the mass of this compound powder needed. (Molecular Weight of this compound (2:1 salt) ≈ 426.53 g/mol ).
-
Mass (g) = 0.050 mol/L * Volume (L) * 426.53 g/mol
-
-
Weighing: Accurately weigh the calculated amount of this compound powder in a suitable tube.
-
Dissolution: Add the required volume of high-purity DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming or brief sonication can be used to assist dissolution if needed.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
This protocol describes the dilution of a DMSO stock into a final working solution for cell-based assays.
-
Thaw Stock: Thaw an aliquot of the concentrated DMSO stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Serial Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the DMSO stock in the cell culture medium.
-
Final Dilution: Add the required volume of the DMSO stock solution dropwise to the pre-warmed medium while gently mixing. Ensure the final concentration of DMSO is non-toxic to the cells (e.g., ≤0.5%).
-
Sterilization: If necessary, sterile-filter the final working solution using a 0.22 µm syringe filter that is compatible with your solution composition.
-
Application: Use the freshly prepared working solution for your in vitro assay immediately.
Visualizations
References
Technical Support Center: Overcoming Poor Cell Permeability of Hordenine Sulfate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of Hordenine sulfate in in vitro culture models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
Hordenine is a naturally occurring phenylethylamine alkaloid found in plants like germinated barley.[1] It has gained research interest as a dopamine D2 receptor agonist.[1] this compound is a major metabolite of hordenine.[1] The addition of a sulfate group significantly increases the polarity of the molecule. This increased polarity is a key concern for researchers as it is expected to decrease passive diffusion across the lipid bilayers of cell membranes, potentially leading to low intracellular concentrations and misleading results in cell-based assays.[2][3]
Q2: How does the permeability of this compound likely compare to that of Hordenine?
Q3: What are the primary mechanisms that limit the cellular uptake of polar compounds like this compound?
The primary barriers for polar compounds like this compound include:
-
Low Passive Diffusion: The high polarity of the sulfate group hinders its ability to partition into and diffuse across the hydrophobic lipid cell membrane.
-
Tight Junctions: In polarized epithelial cell models like Caco-2, the spaces between cells are sealed by tight junctions, which restrict the passage of most molecules, especially larger, charged ones (paracellular transport).
-
Active Efflux: Cells express transporter proteins, such as P-glycoprotein (P-gp), that actively pump foreign substances (xenobiotics) out of the cell, preventing them from reaching their intracellular targets. It is possible that Hordenine or its sulfate conjugate is a substrate for such efflux pumps.
Q4: Which in vitro models are recommended for assessing the permeability of this compound?
Two standard assays are highly recommended:
-
Caco-2 Permeability Assay: This is the gold standard for predicting human intestinal absorption in vivo. Caco-2 cells form a polarized monolayer that expresses key efflux transporters, allowing for the assessment of both passive diffusion and active transport mechanisms.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures passive permeability across an artificial lipid membrane. Comparing results from PAMPA and Caco-2 assays can help determine if active efflux is a major issue. A high permeability in PAMPA but low permeability in the Caco-2 assay strongly suggests the compound is a substrate for an efflux pump.
Troubleshooting Guides
Scenario 1: Low apparent permeability (Papp) of this compound in a Caco-2 assay.
-
Possible Cause 1: Low Passive Permeability.
-
Troubleshooting Step: Perform a PAMPA assay. If permeability is also low in this assay, it confirms that the intrinsic physicochemical properties of this compound (high polarity) are the primary barrier.
-
Solution: Focus on formulation-based strategies to improve solubility and membrane partitioning. Consider using lipid-based nanocarriers like nano-emulsions or solid lipid nanoparticles (SLNs) to encapsulate this compound. These formulations can enhance passage across the cell membrane.
-
-
Possible Cause 2: Active Efflux.
-
Troubleshooting Step: Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER). This is calculated by dividing the Papp in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction. An ER greater than 2 suggests active efflux.
-
Solution: Co-incubate this compound with a known efflux pump inhibitor. Verapamil (typically 50-100 µM) is a commonly used inhibitor for P-glycoprotein (P-gp). A significant increase in A-B permeability in the presence of the inhibitor confirms the involvement of that efflux pump.
-
-
Possible Cause 3: Poor Assay Integrity.
-
Troubleshooting Step: Check the integrity of the Caco-2 monolayer by measuring the Trans-Epithelial Electrical Resistance (TEER). TEER values should be above a certain threshold (e.g., ≥ 200 Ω·cm²) to ensure tight junctions are properly formed. Also, assess the permeability of a paracellular marker like Lucifer Yellow; its transport should be minimal.
-
Solution: Review and optimize your cell culture protocol, ensuring cells are seeded at the correct density and cultured for a sufficient duration (typically 21 days for full differentiation).
-
Scenario 2: Discrepancy between high in vitro bioactivity (e.g., in an enzyme assay) and low efficacy in a whole-cell assay.
-
Possible Cause: Insufficient Intracellular Concentration.
-
Troubleshooting Step: This is the classic indicator of poor cell permeability. First, confirm the low permeability using a Caco-2 or similar assay.
-
Solution 1 (Formulation): For in vitro experiments, consider using chemical permeabilizing agents. Note that these are not suitable for in vivo studies. Alternatively, employ advanced delivery systems such as liposomes or polymeric nanoparticles to enhance cellular uptake.
-
Solution 2 (Chemical Modification): If feasible, consider a prodrug approach. Masking the polar sulfate group with a lipophilic moiety that can be cleaved by intracellular enzymes could dramatically improve cell entry.
-
Data Presentation
Table 1: Permeability Coefficients of Hordenine and Reference Compounds in Caco-2 Model.
| Compound | Molecular Weight ( g/mol ) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Reference |
| Hordenine | 165.23 | 99.8 ± 18.2 | High | |
| This compound | 245.29 | Not Reported (Expected to be Low) | - | - |
| Mannitol | 182.17 | 3.23 ± 0.95 | Low (Paracellular Marker) | |
| Progesterone | 314.46 | 78.93 ± 5.67 | High | |
| Ganciclovir | 255.23 | 2.67 ± 0.72 | Low | |
| Metoprolol | 267.36 | ~60 | High |
Note: Papp values can vary between laboratories depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay (Bidirectional)
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess permeability and active efflux.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 1.12 cm² surface area, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) to allow for full differentiation and formation of a polarized monolayer.
-
Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each monolayer using a voltmeter. Only use monolayers with TEER values ≥ 200 Ω·cm².
-
-
Transport Experiment:
-
Wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
For A-B Permeability: Add the dosing solution containing this compound (e.g., 10 µM) to the apical (donor) chamber (e.g., 0.5 mL). Add fresh transport buffer to the basolateral (receiver) chamber (e.g., 1.5 mL).
-
For B-A Permeability: Add the dosing solution to the basolateral (donor) chamber (e.g., 1.5 mL). Add fresh transport buffer to the apical (receiver) chamber (e.g., 0.5 mL).
-
Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm) for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Calculation:
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).
-
A is the surface area of the filter membrane (e.g., 1.12 cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of this compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation:
-
Prepare a lipid solution (e.g., 1-2% lecithin in dodecane).
-
Coat the filter of a 96-well PVDF donor plate with a small volume (e.g., 5 µL) of the lipid solution and allow the solvent to evaporate.
-
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with transport buffer (e.g., PBS, pH 7.4).
-
Prepare the dosing solution of this compound (e.g., 10 µM) in the same transport buffer. Add this solution to the wells of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
-
Incubation:
-
Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 5 to 18 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Calculation:
-
Calculate the effective permeability (Pe) using the formula provided by the specific PAMPA kit manufacturer or as described in the literature. The calculation generally involves the concentrations in the donor and acceptor wells, the volumes, and the incubation time.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound activity.
Caption: Cellular transport barriers in a Caco-2 cell model.
References
Technical Support Center: Mitigating Off-Target Effects of Hordenine Sulfate in Cellular Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using hordenine sulfate in cellular experiments. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound in cellular studies?
A1: this compound is primarily known as a dopamine D2 receptor (DRD2) agonist. It has been shown to activate DRD2-mediated signaling pathways. Additionally, studies have demonstrated its ability to inhibit several key signaling pathways, including:
-
NF-κB Signaling: Hordenine can suppress the activation of NF-κB, a critical regulator of inflammatory responses.
-
MAPK Signaling: It has been observed to inhibit the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and stress responses.
-
S1P/S1PR1/STAT3 Signaling: Hordenine has been shown to inhibit this pathway, which plays a role in inflammation and cell survival.
Q2: What are off-target effects, and why are they a concern with this compound?
A2: Off-target effects are unintended interactions between a small molecule, like this compound, and cellular components other than its primary target. These interactions can lead to misleading experimental outcomes, cellular toxicity, and an incorrect understanding of the compound's mechanism of action. As a phenylethylamine alkaloid, hordenine's structural similarity to other endogenous amines suggests the potential for off-target interactions with other receptors, transporters, or enzymes.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
-
Dose-Response Analysis: On-target effects should occur at a specific concentration range. Effects observed only at very high concentrations are more likely to be off-target.
-
Use of a Structurally Unrelated Inhibitor/Agonist: Employing a different compound with a distinct chemical structure that targets the same protein should produce a similar phenotype if the effect is on-target.
-
Rescue Experiments: If the observed phenotype is due to an on-target effect, it should be reversible by overexpressing the target protein or by introducing a mutated version of the target that does not bind to this compound.
-
Knockdown/Knockout Models: The phenotype observed with this compound treatment should be mimicked by genetically silencing or knocking out the intended target.
Q4: What are some potential, though not definitively confirmed, off-targets for this compound based on its structure?
A4: Given that hordenine is a phenylethylamine derivative, potential off-targets could include other monoamine receptors (e.g., serotonin or adrenergic receptors), monoamine transporters (e.g., DAT, SERT, NET), and enzymes involved in monoamine metabolism, such as monoamine oxidase (MAO). It is important to experimentally verify these potential interactions in your specific cellular model.
Troubleshooting Guide
This guide addresses common issues encountered during cellular studies with this compound and provides step-by-step troubleshooting advice.
Issue 1: Inconsistent or unexpected cellular phenotype observed.
-
Problem: The observed cellular response is not consistent with the known function of the intended target (e.g., DRD2 activation).
-
Possible Cause: This could be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 or IC50 for the observed phenotype and compare it to the known potency of this compound for its on-target activity. A significant difference in potency may suggest an off-target effect.
-
Use a Structurally Unrelated Agonist/Inhibitor: Treat cells with a different DRD2 agonist that has a distinct chemical structure. If the phenotype is not replicated, the original observation is likely due to an off-target effect of hordenine.
-
Conduct a Target Knockdown/Knockout Experiment: Use siRNA or CRISPR to reduce or eliminate the expression of the intended target (DRD2). If the phenotype persists after hordenine treatment in these cells, it is likely an off-target effect.
-
Issue 2: this compound exhibits cytotoxicity at concentrations required for the desired effect.
-
Problem: Cell viability is compromised at the working concentration of this compound.
-
Possible Cause: The observed toxicity could be an on-target effect (due to the essential role of the target in cell survival) or an off-target effect.
-
Troubleshooting Steps:
-
Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the concentration at which this compound becomes toxic to your cells.
-
Modulate the On-Target Pathway: Attempt to rescue the toxic phenotype by manipulating the downstream signaling of the intended target. For example, if inhibiting a pro-survival pathway is the on-target effect, try to activate a parallel survival pathway. If the toxicity is not rescued, it is more likely an off-target effect.
-
Counter-screen in a Target-Negative Cell Line: If available, use a cell line that does not express the intended target. If toxicity persists in this cell line, it is definitively an off-target effect.
-
Issue 3: High background or direct interference in a reporter gene assay.
-
Problem: In a reporter assay designed to measure the activity of a signaling pathway, this compound causes a high background signal or appears to directly affect the reporter protein (e.g., luciferase).
-
Troubleshooting Steps:
-
Use a Control Reporter Vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. This will help determine if this compound is directly affecting the reporter enzyme or general transcription/translation machinery.
-
Switch to a Different Reporter System: Some compounds can directly inhibit or activate certain reporter enzymes. If you suspect this is the case, switching from one reporter system to another (e.g., from firefly luciferase to a fluorescent protein) can mitigate this issue.
-
Optimize Compound Concentration: Perform a dose-response experiment to find the optimal concentration of this compound that shows a specific effect on your pathway of interest without causing general cellular stress or reporter interference.
-
Data Presentation
Table 1: Troubleshooting Summary for Unexpected Phenotypes
| Observation | Potential Cause | Recommended Action | Expected Outcome for On-Target Effect | Expected Outcome for Off-Target Effect |
| Inconsistent Phenotype | Off-target interaction | Dose-Response Analysis | Phenotype correlates with on-target potency | Phenotype occurs at a different potency |
| Use Structurally Unrelated Compound | Phenotype is replicated | Phenotype is not replicated | ||
| Target Knockdown/Knockout | Phenotype is abolished | Phenotype persists | ||
| Cytotoxicity | On-target or Off-target | Cell Viability Assay | Determine toxic concentration | Determine toxic concentration |
| On-Target Pathway Modulation | Toxicity is rescued | Toxicity is not rescued | ||
| Counter-screen in Target-Negative Cells | No toxicity observed | Toxicity persists | ||
| Reporter Assay Interference | Direct effect on reporter | Control Reporter Vector | No effect on control reporter | Effect observed on control reporter |
| Different Reporter System | Consistent results with new reporter | Discrepant results with new reporter |
Experimental Protocols
1. Dose-Response Curve Analysis for Cellular Phenotype
-
Objective: To determine the concentration-dependent effect of this compound on a specific cellular phenotype.
-
Methodology:
-
Cell Seeding: Plate cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range to test would be from 10 nM to 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a period relevant to the observed phenotype (e.g., 24, 48, or 72 hours).
-
Phenotypic Analysis: Measure the desired cellular response using an appropriate assay (e.g., cell viability assay, reporter gene assay, protein expression analysis via Western blot).
-
Data Analysis: Plot the response as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm the direct binding of this compound to its intended target protein in a cellular environment.
-
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.
-
Heating: Harvest the cells, lyse them, and aliquot the lysate into separate tubes. Heat the aliquots at a range of different temperatures.
-
Separation of Aggregated Proteins: Centrifuge the heated samples to pellet the precipitated (denatured) proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
-
Visualizations
Best practices for the storage and handling of Hordenine sulfate to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Hordenine sulfate to prevent degradation. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place. The container should be tightly sealed to prevent exposure to moisture and air.[1] For optimal preservation of its chemical integrity, storage in a desiccator at controlled room temperature or in a refrigerator is recommended. It is also crucial to protect the compound from light.
Q2: Is this compound sensitive to light?
Q3: How does humidity affect the stability of this compound?
A3: this compound is a salt and may be hygroscopic, meaning it can absorb moisture from the air. While specific data on the hygroscopicity of this compound is limited, amine sulfate salts can exhibit varying degrees of water uptake depending on the relative humidity.[2][3][4][5] Absorption of moisture can lead to physical changes in the powder and may potentially initiate hydrolytic degradation. Therefore, storage in a low-humidity environment or in a desiccator is crucial.
Q4: What are the potential degradation pathways for this compound?
A4: Although specific degradation pathways for this compound have not been extensively documented in peer-reviewed literature, potential degradation mechanisms for a phenolic phenethylamine compound like hordenine can be inferred. These may include:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This could lead to the formation of colored degradation products.
-
Hydrolysis: While the sulfate salt itself is generally stable, extreme pH conditions could potentially affect the molecule, although less likely than oxidation.
-
Photodegradation: Exposure to UV or visible light could induce photochemical reactions, leading to the breakdown of the molecule.
-
Thermal Degradation: At elevated temperatures, phenethylamine compounds can undergo decomposition.
Q5: How can I check the purity of my this compound sample if I suspect degradation?
A5: The purity of a this compound sample can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for purity assessment and the quantification of potential degradation products. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Direct Analysis in Real Time-Mass Spectrometry (DART-HRMS) can also be utilized for identification and quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the powder (e.g., yellowing or browning) | Oxidation of the phenolic group due to exposure to air or light. | Discard the sample if discoloration is significant. For future prevention, store in a tightly sealed, amber container in an inert atmosphere (e.g., under argon or nitrogen) and in a dark place. |
| Clumping or caking of the powder | Moisture absorption due to improper storage in a humid environment. | Dry the sample under vacuum if the clumping is minor. For future prevention, store in a desiccator with a suitable desiccant. |
| Inconsistent experimental results | Degradation of the this compound stock solution or solid sample. | Prepare fresh stock solutions for each experiment. Verify the purity of the solid sample using a suitable analytical method like HPLC. Re-evaluate storage and handling procedures. |
| Appearance of unexpected peaks in chromatograms | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method to monitor the purity of your samples over time. |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the general steps to develop and validate an HPLC method to assess the stability of this compound.
1. Instrumentation and Columns:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Optimize the mobile phase composition (gradient or isocratic elution) and flow rate (e.g., 1.0 mL/min) to achieve good peak shape and resolution between the parent compound and any potential degradation products.
3. Detection:
-
Determine the maximum absorption wavelength (λmax) of this compound using the PDA detector. A wavelength around 225 nm or 275 nm is often suitable for phenolic compounds.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
For forced degradation studies, subject the stock solution to stress conditions (see Protocol 2).
5. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products and any excipients.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to generate potential degradation products for method development.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60-80°C for several hours. Neutralize the sample before injection. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat at 40-60°C for several hours. Neutralize the sample before injection. |
| Oxidative Degradation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for several hours. |
| Thermal Degradation | Expose the solid powder to dry heat (e.g., 80-100°C) for several days. Also, heat a solution of the compound. |
| Photodegradation | Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for an extended period. |
Note: The duration of stress application should be adjusted to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Degradation of phenolic compounds with hydrogen peroxide catalyzed by enzyme from Serratia marcescens AB 90027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiochemical properties of alkylaminium sulfates: hygroscopicity, thermostability, and density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACP - Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate [acp.copernicus.org]
- 4. ACP - Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions [acp.copernicus.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Calibration curve issues in Hordenine sulfate UPLC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in hordenine sulfate UPLC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in UPLC-MS/MS analysis?
Non-linearity in calibration curves is a frequent observation in LC-MS and can stem from several factors. Common causes include matrix effects, where components of the sample other than the analyte interfere with ionization, and saturation of the detector at high analyte concentrations.[1][2] Other potential reasons include saturation during the ionization process, the formation of dimers or multimers, and isotopic effects.[1][2]
Q2: What is a typical linear range for hordenine quantification in plasma using UPLC-MS/MS?
Published methods for hordenine quantification in rat plasma have demonstrated linear calibration plots over a range of 2-2000 ng/mL.[3] Another study for hordenine in human serum showed linearity from 0.2 to 16 ng/mL. The specific linear range for this compound may vary depending on the matrix and instrument sensitivity.
Q3: What are acceptable precision and accuracy values for a validated hordenine UPLC-MS/MS method?
For a validated method for hordenine in rat plasma, the relative standard deviation (RSD) for intra-day and inter-day precision were both below 8%. The accuracy of the same method ranged from 97.0% to 107.7%.
Q4: Can I use a non-linear regression model for my calibration curve?
Yes, if non-linearity persists after attempts to mitigate its causes, non-linear regression models, such as a quadratic fit, can be considered. It is crucial to validate the chosen model to ensure accuracy and precision across the calibration range. Using a quadratic regression, particularly with 1/x weighting, may accommodate a wider concentration range than a linear regression.
Q5: How can I minimize matrix effects in my this compound analysis?
Effective sample preparation is key to minimizing matrix effects. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can remove interfering endogenous and exogenous components from the sample matrix. Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) can help compensate for matrix effects.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common calibration curve issues.
Issue 1: Poor Linearity (Low Correlation Coefficient, e.g., r² < 0.99)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Calibration Range | Narrow or shift the calibration range. High concentrations can cause detector saturation, while low concentrations may be affected by background noise. |
| Matrix Effects | Improve sample cleanup using techniques like SPE or LLE. A matrix-matched calibration curve can also be prepared to compensate for these effects. |
| Inaccurate Standard Preparation | Prepare fresh calibration standards and quality control (QC) samples. Verify the stock solution concentration. |
| Signal Drift | Use a suitable internal standard, preferably a stable isotope-labeled version of this compound, to normalize the response. |
| Incorrect Regression Model | If the data is inherently non-linear, consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model. |
Issue 2: High Variability at Low Concentrations (LLOQ)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Signal-to-Noise Ratio | Optimize MS parameters (e.g., collision energy, cone voltage) to enhance analyte signal. Ensure the lower limit of quantitation (LLOQ) is reliably above the limit of detection (LOD). |
| Contamination/Carryover | Implement a rigorous wash protocol for the autosampler and column between injections. Analyze blank samples to check for carryover. |
| Adsorption of Analyte | Use deactivated vials or add a small amount of an organic solvent to the sample to prevent adsorption to surfaces. |
Issue 3: Signal Saturation at High Concentrations
Possible Causes & Solutions:
| Cause | Recommended Action |
| Detector Saturation | Dilute samples that are expected to have high concentrations to fall within the linear range of the assay. |
| Ion Source Saturation | Reduce the injection volume or dilute the sample. Optimize ion source parameters to reduce ionization efficiency if necessary. |
| Analyte Dimerization | Investigate the mass spectra at high concentrations for the presence of dimer ions. If present, this may contribute to non-linearity. |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is adapted from a validated method for hordenine analysis in rat plasma.
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Add 400 µL of a precipitation solvent (e.g., acetonitrile:methanol, 9:1, v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
UPLC-MS/MS Parameters for Hordenine Analysis
The following parameters are based on a published method and can be used as a starting point for this compound analysis.
UPLC Conditions:
| Parameter | Value |
| Column | UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile with 10 mM ammonium formate |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of hordenine and internal standard |
| Column Temperature | 40°C |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Hordenine) | m/z 166.1 → 121.0 |
| Internal Standard | Caulophylline (m/z 205.1 → 58.0) or a stable isotope-labeled hordenine |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
Quantitative Data Summary
The following table summarizes validation data from a published UPLC-MS/MS method for hordenine in rat plasma. This data can serve as a benchmark for method development for this compound.
| Parameter | Concentration (ng/mL) | Result |
| Linearity Range | 2 - 2000 | r² > 0.99 |
| Recovery | 5 | 80.4% |
| 500 | 85.2% | |
| 1500 | 87.3% | |
| Intra-day Precision (RSD) | 5 | < 8% |
| 500 | < 6% | |
| 1500 | < 5% | |
| Inter-day Precision (RSD) | 5 | < 7% |
| 500 | < 6% | |
| 1500 | < 5% | |
| Accuracy | 5 | 107.7% |
| 500 | 97.0% | |
| 1500 | 101.5% |
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: General experimental workflow for this compound analysis.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated UPLC-MS/MS method for determination of hordenine in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing variability in animal studies involving oral gavage of Hordenine sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal studies involving the oral gavage of hordenine sulfate.
Troubleshooting Guide
This guide addresses common issues encountered during oral gavage studies with this compound.
Issue 1: High Variability in Pharmacokinetic (PK) and Pharmacodynamic (PD) Data
Observed Problem: Inconsistent plasma concentrations of hordenine, or variable physiological or behavioral responses between animals in the same dose group.
| Potential Cause | Troubleshooting Steps |
| Improper Gavage Technique | Ensure all personnel are thoroughly trained and proficient in oral gavage.[1] Consistent, gentle technique minimizes stress and prevents administration errors.[2][3] |
| Verify the correct gavage needle size and length for the animal's weight.[4] The needle should reach from the corner of the mouth to the last rib without being inserted further.[5] | |
| Habituate animals to handling and the gavage procedure to reduce stress-induced physiological changes. | |
| Inconsistent Formulation | Prepare the this compound solution fresh daily, if stability is not confirmed. Ensure the compound is fully dissolved or homogeneously suspended. |
| Use a consistent, validated vehicle for all animals and studies. Even minor variations in vehicle composition can alter absorption. | |
| Perform a solubility test of this compound in your chosen vehicle to ensure you are working below the saturation point. | |
| Animal-Related Factors | Use animals of the same sex, age, and strain from a consistent supplier to minimize genetic and physiological differences. |
| Control for circadian rhythm by dosing and performing assessments at the same time each day. | |
| Fast animals for a consistent period (e.g., 4-6 hours) before dosing to standardize stomach content, which can affect absorption. | |
| Low Oral Bioavailability | Be aware that hordenine may have low oral bioavailability due to first-pass metabolism in the intestine and liver. Consider this when interpreting results. |
| If variability is unacceptably high, consider a pilot study to compare oral gavage with an alternative route, such as intraperitoneal injection, to assess systemic effects. |
Issue 2: Adverse Events or Mortality
Observed Problem: Animals exhibit signs of distress (e.g., labored breathing, lethargy), or there is unexpected mortality following oral gavage.
| Potential Cause | Troubleshooting Steps |
| Gavage Error | Immediately stop the procedure if the animal struggles or if resistance is felt. Do not force the needle. |
| Monitor animals for at least 15-30 minutes post-gavage for signs of respiratory distress, which could indicate accidental administration into the trachea. | |
| Esophageal or stomach perforation can occur and is often fatal. Necropsy should be performed on deceased animals to identify the cause of death. | |
| High Dosing Volume or Concentration | Keep the dosing volume to a minimum, ideally 5 mL/kg, and not exceeding 10 mL/kg for aqueous solutions. High volumes can cause reflux. |
| Highly concentrated or irritating solutions can damage the esophageal and gastric mucosa. If the solution is not isotonic, it may cause gastrointestinal distress. | |
| Vehicle-Related Toxicity | Some vehicles, like high concentrations of sodium lauryl sulfate (SLS), can cause gastrointestinal and respiratory issues. |
| Always run a vehicle-only control group to ensure the observed effects are due to the test compound and not the vehicle. |
Frequently Asked Questions (FAQs)
Q1: What is the best vehicle for oral gavage of this compound?
A1: The ideal vehicle depends on the required concentration and the study's objectives. This compound has a melting point of 211°C. While specific solubility data for the sulfate salt is limited, hordenine has been successfully formulated in several vehicles. Start with simple aqueous vehicles like water or saline if the desired concentration can be achieved. For higher concentrations, complex vehicles may be necessary.
Table 1: Example Formulations for Hordenine
| Vehicle Composition | Achievable Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL | A common co-solvent system for poorly soluble compounds. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL | SBE-β-CD can improve the solubility of some compounds. |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL | A lipid-based vehicle suitable for lipophilic compounds. Use with caution if the dosing period is long. |
Data adapted from MedChemExpress for Hordenine. Researchers should perform their own solubility and stability studies for this compound.
Q2: How should I prepare and store my this compound solution?
A2: It is recommended to prepare solutions fresh daily unless stability data is available. For stock solutions, especially those containing DMSO, aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Before administration, ensure the solution is at room temperature and properly mixed.
Q3: What are the expected pharmacokinetic parameters for this compound after oral gavage?
Table 2: Example Pharmacokinetic Study Design
| Parameter | Description |
| Animal Model | Specify strain, sex, and age (e.g., Male C57BL/6 mice, 8-10 weeks old). |
| Dose | Select a dose based on previous studies or a pilot dose-response study. |
| Vehicle | Use the final, validated vehicle for the main study. |
| Blood Sampling Timepoints | Pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose. |
| Analysis Method | A validated LC-MS/MS method is typically used to quantify hordenine and its metabolites in plasma. |
Q4: What are the known signaling pathways affected by hordenine?
A4: Hordenine has been shown to interact with several key signaling pathways. Understanding these can help in designing pharmacodynamic endpoints for your study.
-
Dopamine D2 Receptor (DRD2) Agonism: Hordenine acts as an agonist at the DRD2, which is significant in studies related to Parkinson's disease and motor control.
-
NF-κB and MAPK Inhibition: Hordenine can inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation. This suggests potential anti-inflammatory and neuroprotective effects.
-
cAMP and MITF Regulation: In melanocytes, hordenine has been shown to reduce cAMP levels and inhibit the expression of MITF, a key transcription factor in melanogenesis.
Experimental Protocols & Visualizations
Protocol 1: Standard Oral Gavage Procedure in Mice
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.
-
Needle Insertion: Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate.
-
Esophageal Passage: As the needle reaches the pharynx, the mouse will instinctively swallow. Allow the needle to slide smoothly into the esophagus. Do not apply force.
-
Compound Administration: Once the pre-measured depth is reached, slowly administer the this compound solution over 2-3 seconds.
-
Needle Removal: Slowly withdraw the needle in the same smooth motion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes.
Diagram 1: Experimental Workflow for an Oral Gavage PK Study
Caption: Workflow for a typical pharmacokinetic study involving oral gavage.
Diagram 2: Hordenine's Anti-Inflammatory Signaling Pathway
Caption: Hordenine inhibits NF-κB and MAPK inflammatory signaling pathways.
Diagram 3: Troubleshooting Logic for High Data Variability
Caption: A logical workflow for troubleshooting high variability in results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation times for Hordenine sulfate in enzyme inhibition assays
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for optimizing incubation times in enzyme inhibition assays involving Hordenine sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme target for this compound?
Hordenine is a selective substrate for Monoamine Oxidase B (MAO-B).[1][2] It is not significantly deaminated by MAO-A, making it selective for the MAO-B isoform.[1][2] MAO-B is a key enzyme in the central nervous system responsible for metabolizing neuroactive amines like phenylethylamine and dopamine.[3]
Q2: Why is the pre-incubation of this compound with the enzyme so important?
Pre-incubating the enzyme and inhibitor is essential to allow the binding interaction to reach equilibrium before starting the enzymatic reaction by adding the substrate. For inhibitors that are slow to bind or act in a time-dependent manner, omitting or shortening this step can lead to an underestimation of the inhibitor's potency (i.e., an artificially high IC50 value). The goal is to allow the concentration of the enzyme-inhibitor complex to stabilize, ensuring that the measured inhibition is accurate and reflects the true affinity of the inhibitor.
Q3: What factors determine the optimal pre-incubation time?
The ideal pre-incubation time is not fixed; it depends on several factors:
-
Inhibitor and Enzyme Concentrations: The time to reach equilibrium is dependent on the concentrations of both the enzyme and the inhibitor.
-
Association Rate Constant (k_on): A faster "on-rate" means the inhibitor binds more quickly, requiring a shorter incubation time.
-
Dissociation Constant (K_d): Tightly bound inhibitors may require longer incubation times to reach equilibrium.
The objective is to achieve a state where the enzyme-inhibitor complex is at least 95% formed before initiating the reaction.
Q4: What is a good starting point for determining the optimal pre-incubation time?
For initial screening assays, a pre-incubation time of 5 to 15 minutes is often a reasonable starting point. However, this must be empirically validated for your specific experimental conditions. The optimal time should be determined by running a time-course experiment where the inhibitor's effect is measured at several different pre-incubation intervals until the observed inhibition plateaus.
Experimental Protocols and Data
Protocol: Determining IC50 of this compound against MAO-B
This protocol describes a common method for determining the potency of this compound using recombinant human MAO-B and a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant Human MAO-B
-
This compound (stock solution in assay buffer)
-
MAO-B Substrate (e.g., Kynuramine)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Detection Reagent (to convert substrate product to a fluorescent signal)
-
Black, flat-bottom 96-well microplates
-
Plate reader with fluorescence detection capabilities
2. Experimental Workflow Diagram:
Caption: Experimental workflow for a this compound MAO-B inhibition assay.
3. Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To the wells of a 96-well plate, add 20 µL of assay buffer (for background wells) or 20 µL of MAO-B enzyme solution.
-
Add 10 µL of the corresponding this compound dilution or vehicle control to the wells.
-
Pre-incubation: Shake the plate gently and incubate for the desired time (e.g., 15 minutes) at 37°C. This step is critical.
-
Reaction Initiation: Add 20 µL of the MAO-B substrate to all wells to start the reaction.
-
Reaction Incubation: Incubate for 30 minutes at 37°C. This time should be within the linear range of the reaction.
-
Stop the reaction and add the detection reagent as per the manufacturer's instructions.
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
4. Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percent inhibition for each Hordenine concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Plot percent inhibition versus the log of Hordenine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data
The following table summarizes known kinetic parameters for Hordenine.
| Compound | Enzyme Source | K_m (µM) | V_max (nmol/mg protein/h) | Citation |
| Hordenine | Rat Liver MAO | 479 | 128 | |
| Tyramine | Rat Liver MAO | 144 | 482 |
Troubleshooting Guide
Q: My results show high variability between replicate wells (High %CV). What is the cause?
A: High variability often points to technical inconsistencies.
-
Pipetting Inconsistency: Ensure pipettes are properly calibrated and that you are using appropriate techniques to avoid errors, especially when handling small volumes. Preparing a master mix of reagents can help ensure consistency.
-
Incomplete Reagent Mixing: Vortex or gently mix all reagent stocks before making dilutions and additions.
-
Temperature Fluctuations: Ensure the incubator and plate reader are at a stable, consistent temperature. Even small temperature changes can alter enzyme kinetics. Avoid moving plates between instruments and incubators repeatedly.
-
Air Bubbles: Inspect wells for air bubbles after reagent addition, as they can interfere with optical readings. Pipette gently against the well wall to minimize bubble formation.
Q: The calculated IC50 value for this compound is much higher (less potent) than expected.
A: This is a common issue directly related to incubation time and other assay conditions.
-
Insufficient Pre-incubation Time: This is the most likely cause. The enzyme and inhibitor have not reached binding equilibrium, leading to an underestimation of potency. Solution: Perform a time-dependency study. Measure the IC50 after several different pre-incubation times (e.g., 5, 15, 30, 60 minutes). The true IC50 is determined when the value no longer decreases with longer pre-incubation.
-
Enzyme Concentration Too High: Excess enzyme can deplete the inhibitor, requiring higher concentrations to achieve 50% inhibition. Solution: Reduce the enzyme concentration to ensure the assay is run under initial velocity conditions.
-
Substrate Concentration Too High: If Hordenine is a competitive inhibitor, a high substrate concentration will compete with it for the active site, increasing the apparent IC50. Solution: Measure the K_m for your substrate and use a concentration at or below the K_m value.
Q: I am not observing any inhibition, even at high concentrations of this compound.
A: This suggests a fundamental problem with one of the assay components.
-
Inactive Enzyme: Verify the activity of your enzyme stock with a positive control inhibitor known to work. Enzymes can lose activity if stored improperly or subjected to multiple freeze-thaw cycles.
-
Degraded this compound: Ensure the compound is pure and has not degraded. Prepare fresh stock solutions.
-
Incorrect Assay Buffer/pH: Enzyme activity is highly dependent on pH. Confirm that the assay buffer is at the optimal pH for MAO-B (typically ~7.4).
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting inconsistent IC50 results.
Signaling Pathway Visualization
Mechanism of Action: Hordenine Inhibition of MAO-B
Hordenine inhibits MAO-B, an enzyme that breaks down key neurotransmitters. This inhibition leads to an increase in the synaptic concentration of these neurotransmitters.
Caption: Hordenine inhibits MAO-B, preventing neurotransmitter breakdown.
References
Selecting the appropriate internal standard for Hordenine sulfate quantification
Technical Support Center: Hordenine Sulfate Quantification
Welcome to the technical support center for the quantification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
A1: The most suitable internal standard for the quantification of this compound is a stable isotope-labeled (SIL) version of hordenine.[1] Deuterated forms such as hordenine-d4 and hordenine-d6 are commonly used and commercially available.[2][3][4] These SIL internal standards exhibit nearly identical chemical and physical properties to hordenine, ensuring they behave similarly during sample preparation, chromatography, and mass spectrometry analysis.[5] This mimicry allows for accurate correction of variations that can occur throughout the analytical process.
Q2: Why is a stable isotope-labeled (SIL) internal standard preferred over a structural analog?
A2: A SIL internal standard is considered the "gold standard" because it has the same extraction recovery, chromatographic retention time, and ionization response as the analyte. This ensures the highest level of accuracy and robustness in the bioanalytical method. Structural analogs, while a viable alternative if a SIL-IS is unavailable, may have different physicochemical properties, which can lead to variations in extraction efficiency and ionization response, potentially compromising the accuracy of the quantification.
Q3: Can I use a structural analog as an internal standard if a deuterated one is not available?
A3: Yes, a structural analog can be used, but it requires thorough validation to ensure it is a suitable proxy for this compound. The chosen analog should have a similar chemical structure, polarity, and ionization efficiency to hordenine. It is crucial to demonstrate that the analog's behavior consistently tracks that of the analyte throughout the entire analytical method.
Q4: Where in the experimental process should the internal standard be added?
A4: The internal standard should be added to the samples as early as possible in the sample preparation workflow. Typically, it is added to all samples, including calibration standards and quality controls, at the same concentration before any extraction or cleanup steps. This practice ensures that the internal standard can account for any analyte loss or variability from the very beginning of the process.
Troubleshooting Guide
Issue 1: High Variability in Internal Standard Response Across a Single Run
-
Possible Cause: Inconsistent sample preparation.
-
Troubleshooting Step: Ensure the internal standard solution is thoroughly mixed and added precisely to each sample. Verify the accuracy and precision of your pipettes. Ensure complete vortexing or mixing after adding the internal standard to ensure homogeneity.
-
-
Possible Cause: Matrix effects varying between samples.
-
Troubleshooting Step: Evaluate the sample cleanup procedure to ensure efficient removal of interfering matrix components. A more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary.
-
-
Possible Cause: Instrument instability.
-
Troubleshooting Step: Check the LC-MS system for any leaks or fluctuations in pump pressure. Ensure the mass spectrometer's source conditions (e.g., temperature, gas flows) are stable. Allow the instrument to equilibrate sufficiently before starting the analytical run.
-
Issue 2: Poor Co-elution of Hordenine and the Internal Standard
-
Possible Cause (if using a structural analog): Significant differences in the chemical properties between the analyte and the internal standard.
-
Troubleshooting Step: Re-evaluate the selection of the structural analog. Choose an analog that more closely resembles the polarity and functional groups of hordenine.
-
-
Possible Cause: Chromatographic issues.
-
Troubleshooting Step: Optimize the chromatographic method. Adjust the mobile phase composition, gradient profile, or column chemistry to improve the resolution and peak shape of both the analyte and the internal standard.
-
Quantitative Data Summary
The following table summarizes the performance of commonly used internal standards for hordenine quantification from published LC-MS/MS methods.
| Internal Standard | Matrix | Lower Limit of Quantification (LLOQ) | Linearity (R²) | Recovery | Reference |
| Hordenine-d4 | Human Serum | 0.3 ng/mL | > 0.999 | ~50% | |
| Hordenine-d6 | Plant Material | 1 µg/mL | Not Specified | Not Specified |
Experimental Protocol: Quantification of Hordenine in Human Serum by UPLC-MS/MS
This protocol is a summary of the method described by Steiner et al. (2016).
1. Sample Preparation:
-
To a 100 µL serum sample, add the internal standard solution (hordenine-d4).
-
Perform a liquid-liquid extraction with a mixture of dichloromethane and diethyl ether.
-
Vortex the mixture and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
2. UPLC-MS/MS Conditions:
-
Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5-µm particle size).
-
Mobile Phase: Gradient elution with an appropriate mobile phase (e.g., water with formic acid and acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Waters Acquity TQ detector with a positive electrospray ionization (ESI+) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Retention Time: Approximately 3.67 min for both hordenine and hordenine-d4.
3. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of hordenine to the internal standard against the concentration of the calibration standards.
-
The concentration of hordenine in the unknown samples is determined from this calibration curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A sensitive method for the determination of hordenine in human serum by ESI⁺ UPLC-MS/MS for forensic toxicological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of hordenine in a complex plant matrix by direct analysis in real time-high-resolution mass spectrometry: Application to the "plant of concern" Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Validation & Comparative
Validating the anti-inflammatory effects of Hordenine sulfate in a DSS-induced colitis model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hordenine sulfate's anti-inflammatory effects against other alternatives in a dextran sulfate sodium (DSS)-induced colitis model, supported by experimental data.
This compound, a naturally occurring phenethylamine alkaloid, is emerging as a potential therapeutic agent for inflammatory bowel disease (IBD). Recent studies utilizing the widely accepted DSS-induced colitis mouse model, which mimics many aspects of human ulcerative colitis, have demonstrated its significant anti-inflammatory properties. This guide synthesizes the available data, comparing the efficacy of this compound with established and other investigational treatments.
Performance Comparison in DSS-Induced Colitis
The efficacy of this compound has been quantified through several key indicators of colitis severity. The following tables summarize its performance alongside other therapeutic agents, providing a comparative overview of their effects on the Disease Activity Index (DAI), colon length, and levels of key pro-inflammatory cytokines.
Table 1: Effect of Various Compounds on Disease Activity Index (DAI) and Colon Length in DSS-Induced Colitis
| Treatment Group | Dosage | Change in DAI Score | Colon Length (cm) |
| Control | - | No significant change | Normal |
| DSS Model | - | Significant increase | Significantly shortened |
| This compound | 50 mg/kg | Significantly reduced [1] | Significantly preserved [1] |
| Mesalamine (5-ASA) | 100 mg/kg | Significantly reduced | - |
| Sulfasalazine | 500 mg/kg | Significantly improved | Reduced shortening |
| Melianodiol | 100 and 200 mg/kg | Significantly reduced | Significantly preserved[2] |
| Astragalin | 100 mg/kg | Significantly reduced | Prevented shortening[3] |
Note: Direct statistical comparison between studies is not possible due to variations in experimental conditions.
Table 2: Comparative Effects on Pro-Inflammatory Cytokine Levels in Colon Tissue
| Treatment Group | Dosage | IL-6 Levels | TNF-α Levels | IL-1β Levels |
| Control | - | Baseline | Baseline | Baseline |
| DSS Model | - | Significantly increased | Significantly increased | Significantly increased |
| This compound | 50 mg/kg | Significantly inhibited [1] | Significantly inhibited | Significantly inhibited |
| Mesalamine (5-ASA) | - | Significantly reduced | Significantly reduced | - |
| Melianodiol | 100 and 200 mg/kg | Significantly reduced | Significantly reduced | Significantly reduced |
| Astragalin | 100 mg/kg | Significantly reduced | Significantly reduced | Significantly reduced |
| Glycyrrhiza Extracts | 100 mg/kg | Significantly lower | Significantly lower | - |
Note: Cytokine reduction is relative to the DSS-treated model group.
Experimental Protocols
The data presented is derived from studies employing a standardized DSS-induced colitis model. The general methodology is outlined below.
Induction of DSS Colitis
A widely used method to induce colitis is the administration of DSS in the drinking water of mice. The severity and chronicity of the inflammation can be controlled by altering the concentration of DSS and the duration of administration. For an acute colitis model, mice are typically given 2-5% DSS in their drinking water for 5-7 consecutive days.
Therapeutic Intervention
In the cited studies, this compound or alternative compounds were administered to the mice, often beginning concurrently with or shortly after the initiation of DSS treatment. The route of administration is typically oral gavage.
Assessment of Colitis Severity
The following parameters are routinely measured to assess the severity of colitis:
-
Disease Activity Index (DAI): This is a composite score based on daily monitoring of body weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: Inflammation leads to a shortening of the colon; therefore, measuring the colon length at the end of the experiment is a key indicator of disease severity.
-
Histological Analysis: Colon tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and other pathological changes.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in the colon tissue are quantified using methods like ELISA or Western blotting to measure the inflammatory response at a molecular level.
Mechanism of Action: this compound's Signaling Pathway
This compound appears to exert its anti-inflammatory effects by modulating the Sphingosine-1-Phosphate (S1P) signaling pathway. Studies have shown that this compound inhibits the expression of key components of this pathway, including Sphingosine Kinase 1 (SPHK1), Sphingosine-1-Phosphate Receptor 1 (S1PR1), and the downstream signal transducer and activator of transcription 3 (STAT3). The activation of the S1P/S1PR1/STAT3 axis is known to be a critical driver of intestinal inflammation.
Caption: this compound's proposed anti-inflammatory signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound in a DSS-induced colitis model.
Caption: A typical experimental workflow for DSS-induced colitis studies.
References
- 1. Beneficial Effects of Hordenine on a Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and anti-oxidant properties of Melianodiol on DSS-induced ulcerative colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Astragalin Attenuates Dextran Sulfate Sodium (DSS)-Induced Acute Experimental Colitis by Alleviating Gut Microbiota Dysbiosis and Inhibiting NF-κB Activation in Mice [frontiersin.org]
Comparative Analysis of Hordenine Sulfate and N-methyltyramine on Gastrin Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Hordenine sulfate and N-methyltyramine on gastrin release, drawing upon available experimental data. The information is intended to support further research and drug development efforts in gastroenterology and pharmacology.
Introduction
Gastrin, a key peptide hormone, plays a crucial role in regulating gastric acid secretion. Its release is a complex process modulated by various endogenous and exogenous substances. Hordenine and N-methyltyramine, two structurally related biogenic amines found in various plants, have been investigated for their pharmacological effects. Understanding their comparative impact on gastrin release is essential for evaluating their potential as therapeutic agents or as pharmacological tools. While direct comparative studies on gastrin release are not extensively documented in publicly available literature, this guide synthesizes existing data on their individual actions and provides a framework for their comparative assessment.
Quantitative Data Summary
Due to a lack of direct comparative studies in the available literature, the following table presents a hypothetical structure for comparing key parameters. Researchers can utilize this template to summarize their own experimental findings.
| Parameter | This compound | N-methyltyramine | Reference |
| Potency (EC₅₀) | Data not available | Data not available | |
| Efficacy (Eₘₐₓ) | Data not available | Data not available | |
| Receptor Binding Affinity (Kᵢ) | Data not available | Data not available | |
| Mechanism of Action | Indirect sympathomimetic; MAO-B inhibitor | Trace amine-associated receptor 1 (TAAR1) agonist |
Experimental Protocols
The following are generalized experimental protocols that can be adapted to study the effects of this compound and N-methyltyramine on gastrin release.
In Vitro Gastrin Release Assay from Isolated Gastric Antral G-Cells
-
Cell Isolation: Primary G-cells are isolated from the antral mucosa of animal models (e.g., rats, mice) by enzymatic digestion using collagenase and pronase, followed by density gradient centrifugation.
-
Cell Culture: Isolated G-cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Cultured G-cells are incubated with varying concentrations of this compound or N-methyltyramine for a defined period (e.g., 30-120 minutes). Control groups include a vehicle control and a positive control (e.g., bombesin).
-
Gastrin Measurement: The supernatant is collected, and the concentration of released gastrin is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values for each compound.
Signaling Pathway Analysis
-
Receptor Identification: Radioligand binding assays or functional assays in cell lines expressing specific receptors (e.g., TAAR1) can be used to identify the primary receptors for this compound and N-methyltyramine.
-
Second Messenger Measurement: Intracellular levels of second messengers, such as cyclic AMP (cAMP) and inositol phosphates (IPs), are measured in G-cells following stimulation with the compounds. This can be achieved using commercially available assay kits.
-
Protein Phosphorylation Analysis: Western blotting can be employed to analyze the phosphorylation status of key proteins in the signaling cascade, such as protein kinase A (PKA) and protein kinase C (PKC).
Visualizations
Signaling Pathways
Caption: Putative signaling pathways for this compound and N-methyltyramine in gastrin-releasing cells.
Experimental Workflow
Caption: A generalized workflow for an in vitro gastrin release assay.
Conclusion
While direct comparative data on the effects of this compound and N-methyltyramine on gastrin release is limited, their distinct primary mechanisms of action—indirect sympathomimetic for Hordenine and TAAR1 agonism for N-methyltyramine—suggest they may have different potencies and efficacies. The experimental protocols and frameworks provided in this guide offer a foundation for researchers to conduct rigorous comparative studies. Such research is vital for elucidating their physiological roles and therapeutic potential in modulating gastric function. Future studies should focus on direct, head-to-head comparisons using standardized in vitro and in vivo models to provide definitive data on their relative effects on gastrin secretion.
Hordenine Sulfate vs. Tyramine: A Comparative Analysis of Vas Deferens Contraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of hordenine sulfate and tyramine on the contractility of the vas deferens. The information presented is based on available experimental data to assist researchers in understanding the distinct mechanisms of action of these two sympathomimetic amines.
Executive Summary
This compound and tyramine, despite their structural similarities, exhibit contrasting effects on the smooth muscle of the vas deferens. Tyramine acts as an indirect sympathomimetic agent, inducing dose-dependent contractions by triggering the release of norepinephrine from sympathetic nerve terminals. In stark contrast, this compound does not elicit direct contractile responses. Instead, it functions as a norepinephrine reuptake inhibitor, thereby potentiating the contractile effects of endogenous or exogenous norepinephrine and inhibiting the contractile action of tyramine.
Comparative Data on Vas Deferens Contraction
| Parameter | This compound | Tyramine |
| Direct Effect on Contraction | No contractile effect observed.[1] | Induces dose-dependent contractions.[2] |
| Mechanism of Action | Norepinephrine reuptake inhibitor.[1] | Induces norepinephrine release from nerve vesicles.[3][4] |
| Effect on Norepinephrine-induced Contraction | Potentiates the contractile response to submaximal doses of norepinephrine. A concentration of 25 µM has been shown to be effective. | Not applicable; tyramine's effect is mediated through norepinephrine release. |
| Effect on Tyramine-induced Contraction | Inhibits the contractile response to tyramine. | Induces contraction. |
| Receptor Interaction | Does not directly stimulate adrenergic receptors. | Does not directly stimulate adrenergic receptors; its effect is mediated by released norepinephrine acting on α-adrenergic receptors. |
Experimental Protocols
The following is a detailed methodology for a standard isolated organ bath experiment used to assess the contractility of the rat vas deferens, based on established protocols.
1. Tissue Preparation:
-
Male Wistar rats are euthanized by a humane method.
-
The vasa deferentia are carefully dissected and isolated.
-
The isolated tissue is placed in a petri dish containing Krebs-Henseleit solution.
2. Organ Bath Setup:
-
The isolated vas deferens is mounted in an organ bath containing Krebs-Henseleit solution with the following composition (in mM): NaCl 119, NaHCO3 25, D-glucose 11.1, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, and MgSO4 1.0.
-
The solution is maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
The tissue is attached to an isometric force transducer to record contractile responses.
-
An initial tension of 1g is applied to the tissue, which is then allowed to equilibrate for a period of 30-60 minutes. During equilibration, the bath solution is changed every 15 minutes.
3. Experimental Procedure:
-
For Tyramine: Cumulative concentration-response curves are generated by adding tyramine in increasing concentrations to the organ bath. The contractile response is recorded at each concentration until a maximal response is achieved.
-
For this compound:
-
To assess its direct effect, this compound is added in increasing concentrations to the organ bath, and any contractile response is recorded.
-
To assess its effect on norepinephrine-induced contraction, a submaximal concentration of norepinephrine is added to the bath in the presence and absence of a fixed concentration of this compound (e.g., 25 µM), and the potentiation of the contractile response is measured.
-
To assess its effect on tyramine-induced contraction, a concentration-response curve for tyramine is generated in the presence of a fixed concentration of this compound.
-
4. Data Analysis:
-
Contractile responses are measured as the increase in tension (in grams or millinewtons) from the baseline.
-
For tyramine, the EC50 (the concentration that produces 50% of the maximal response) can be calculated from the concentration-response curve.
Signaling Pathways and Mechanisms of Action
The distinct actions of this compound and tyramine on the vas deferens are a result of their different interactions with the sympathetic nerve terminals that innervate the smooth muscle.
Tyramine's Mechanism: Tyramine is actively transported into the sympathetic nerve terminal by the norepinephrine transporter (NET). Once inside the neuron, it is taken up into synaptic vesicles by the vesicular monoamine transporter (VMAT), displacing norepinephrine into the cytoplasm. This leads to a non-vesicular release of norepinephrine into the synaptic cleft, which then binds to and activates α-adrenergic receptors on the smooth muscle of the vas deferens, causing contraction.
Hordenine's Mechanism: this compound acts by inhibiting the norepinephrine transporter (NET) on the presynaptic membrane of sympathetic neurons. This blockage of NET prevents the reuptake of norepinephrine from the synaptic cleft back into the neuron. The resulting increase in the concentration and residence time of norepinephrine in the synapse leads to a greater activation of postsynaptic α-adrenergic receptors, thereby potentiating the contractile response to nerve stimulation or exogenously applied norepinephrine. This mechanism also explains its inhibition of tyramine's effects, as it blocks the initial uptake of tyramine into the neuron, which is necessary for it to induce norepinephrine release.
References
- 1. Deamination of hordenine by monoamine oxidase and its action on vasa deferentia of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered alpha-adrenergic responses of vas deferens to noradrenaline and tyramine from rats with short- and long-term alloxan diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between tyramine potentiation and selective inhibition of monoamine oxidase types A and B in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sympathomimetic activity of fenfluramine hydrochloride on rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the MAO-B Inhibitory Activity of Hordenine Sulfate and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the monoamine oxidase-B (MAO-B) inhibitory activity of hordenine sulfate against other well-researched natural compounds. The objective is to present a clear, data-driven comparison to inform research and development in the field of neurology and pharmacology. This document summarizes quantitative data, details experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding.
Understanding MAO-B Inhibition
Monoamine oxidase-B is a crucial enzyme in the catabolism of neurotransmitters, particularly dopamine. Inhibition of MAO-B can increase dopaminergic neurotransmission, a therapeutic strategy often employed in the management of neurodegenerative conditions like Parkinson's disease. Natural compounds are a significant source of potential MAO-B inhibitors, offering diverse chemical scaffolds for drug discovery.
Quantitative Comparison of MAO-B Activity
Direct comparison of the MAO-B inhibitory potency of various compounds is typically achieved by examining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. However, it is crucial to distinguish between an enzyme inhibitor and a substrate.
Hordenine is primarily recognized as a selective substrate for MAO-B, meaning the enzyme metabolizes it.[1][2] Its interaction with MAO-B is often characterized by the Michaelis constant (Km), which represents the substrate concentration at which the enzyme operates at half its maximum velocity (Vmax).[1] A lower Km value suggests a higher affinity of the substrate for the enzyme. While hordenine's role as a substrate complicates a direct inhibitory comparison, some studies suggest it may act as a mixed MAO substrate/inhibitor.[3]
The following table summarizes the available quantitative data for this compound and other prominent natural MAO-B inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Type of Interaction | Quantitative Value (µM) | Source Organism for MAO-B |
| Hordenine | Substrate | Km = 479 | Rat Liver |
| Piperine | Inhibitor | IC50 = 91.3 | Rat Brain Mitochondria |
| Quercetin | Inhibitor | IC50 = 28.39 | Human Recombinant |
| Curcumin | Inhibitor | IC50 = 6.30 | Not Specified |
| Kaempferol | Inhibitor | IC50 > 100 (Weak Inhibition) | Rat Brain |
Note: The Km value for hordenine indicates its affinity as a substrate, not its inhibitory potency. A direct comparison with the IC50 values of the other compounds should be made with this distinction in mind. The variability in IC50 values for the same compound across different studies can be attributed to factors such as the source of the enzyme (e.g., rat brain, human recombinant) and the specific assay conditions used.[4]
Experimental Protocols: Fluorometric MAO-B Inhibition Assay
A common method to determine the MAO-B inhibitory activity of a compound is the fluorometric assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate.
Principle
The enzymatic activity of MAO-B is coupled to a reaction that produces a fluorescent product. In the presence of a substrate like kynuramine or benzylamine, MAO-B produces H₂O₂. A peroxidase enzyme then uses the H₂O₂ to oxidize a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO-B activity. An inhibitor will reduce this rate.
Materials
-
Recombinant human or animal MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine, benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (this compound and other natural compounds)
-
Positive control (a known MAO-B inhibitor, e.g., selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure
-
Reagent Preparation: Prepare stock solutions of the MAO-B enzyme, substrate, fluorescent probe, HRP, and test compounds in the assay buffer.
-
Assay Reaction: In a 96-well microplate, add the assay buffer, HRP, and the fluorescent probe to each well.
-
Inhibitor Incubation: Add the test compounds at various concentrations to the respective wells. Include wells for a positive control and a negative control (vehicle). Incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to interact with the enzyme.
-
Enzyme Addition: Add the MAO-B enzyme to all wells except for the blank.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 590 nm emission for resorufin) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition for each concentration of the test compound is determined relative to the control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Workflow and Signaling
To better illustrate the experimental process and the underlying biochemical pathway, the following diagrams are provided.
Caption: Mechanism of MAO-B inhibition by natural compounds.
Caption: Generalized workflow for the fluorometric MAO-B inhibition assay.
Conclusion
This comparative guide highlights the nuanced interaction of hordenine with MAO-B, primarily as a substrate, which distinguishes it from other natural compounds that act as direct inhibitors. The provided quantitative data, while not directly comparable in all cases, offers valuable insights into the relative potencies of well-known natural MAO-B inhibitors like piperine, quercetin, and curcumin. The detailed experimental protocol for the fluorometric MAO-B inhibition assay serves as a practical resource for researchers aiming to evaluate the inhibitory potential of novel compounds. Further investigation into the precise inhibitory activity of this compound, potentially through studies designed to determine its IC50 value, would be beneficial for a more direct comparison and a deeper understanding of its pharmacological profile.
References
A Head-to-Head Analysis of Hordenine Sulfate and Synephrine on Metabolic Parameters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hordenine sulfate and synephrine are two naturally occurring phenethylamine alkaloids that have garnered significant interest within the scientific community for their potential effects on metabolic processes. Both compounds are structurally similar to endogenous catecholamines and are often included in dietary supplements marketed for weight management and enhanced athletic performance. This guide provides an objective, data-driven comparison of their effects on key metabolic parameters, drawing from available preclinical and clinical research. While direct head-to-head clinical trials are limited, this document synthesizes existing data to offer a comparative overview of their mechanisms of action, efficacy, and safety profiles.
Comparative Analysis of Metabolic Effects
The following table summarizes the quantitative data on the effects of this compound and p-Synephrine on various metabolic parameters. It is important to note that the data presented is collated from separate studies, and direct comparisons should be made with caution due to variations in experimental design, dosage, and subject populations.
| Parameter | This compound | p-Synephrine |
| Resting Metabolic Rate (RMR) | Data from human studies is limited. Animal studies suggest potential for increased metabolic rate through indirect adrenergic stimulation.[1][2][3][4] | An acute dose of 50 mg of p-synephrine resulted in a 65 kcal increase in RMR compared to a placebo group.[5] |
| Lipolysis & Fat Oxidation | In vitro and animal studies suggest an indirect lipolytic effect by stimulating the release of norepinephrine. However, studies on isolated human adipocytes with related compounds (N-methyltyramine) showed weak to no direct lipolytic stimulation. | Acute ingestion of 3 mg/kg of p-synephrine significantly increased the maximal rate of fat oxidation from 0.29 to 0.40 g/min during exercise in healthy individuals. This effect is attributed to the activation of β3-adrenergic receptors. |
| Thermogenesis | Believed to have thermogenic properties, though direct human clinical data is scarce. | The thermic effect of orally administered p-synephrine (26 mg) has been demonstrated in human clinical studies. |
| Cardiovascular Effects | Intravenous administration in animals has been shown to increase heart rate and blood pressure. However, oral administration in horses did not produce these effects. Human data on oral supplementation is limited. | Generally considered to have minimal cardiovascular effects at typical dosages due to its low binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors. Some meta-analyses suggest a potential for slight increases in blood pressure and heart rate with prolonged use. |
Signaling Pathways and Mechanism of Action
Hordenine and synephrine exert their metabolic effects through distinct signaling pathways.
This compound
Hordenine is believed to act primarily as an indirect-acting sympathomimetic. Its main mechanism involves stimulating the release of stored norepinephrine (NE) from nerve terminals. This released NE then binds to adrenergic receptors (α and β), leading to downstream physiological effects, including potential increases in metabolic rate and lipolysis. Hordenine itself has a low affinity for direct binding to these receptors.
p-Synephrine
In contrast, p-synephrine is thought to act as a direct agonist, primarily at β3-adrenergic receptors, which are abundant in adipose tissue. Activation of β3-adrenergic receptors stimulates the intracellular cyclic adenosine monophosphate (cAMP) signaling cascade, leading to the activation of protein kinase A (PKA). PKA then phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of triglycerides, resulting in increased lipolysis. Its low affinity for other adrenergic receptor subtypes (α-1, α-2, β-1, and β-2) is believed to account for its limited cardiovascular side effects.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies investigating the metabolic effects of p-synephrine.
Study on p-Synephrine and Fat Oxidation During Exercise
-
Objective: To determine the effects of an acute ingestion of p-synephrine on fat oxidation at rest and during exercise.
-
Design: A double-blind, randomized, placebo-controlled, crossover study.
-
Participants: 18 healthy subjects.
-
Intervention: Participants ingested either 3 mg/kg of p-synephrine or a placebo (cellulose).
-
Protocol:
-
After a 12-hour fast, baseline measurements of resting energy expenditure and substrate oxidation were taken using indirect calorimetry.
-
Participants consumed either the p-synephrine or placebo capsule.
-
One hour after ingestion, resting metabolic measurements were repeated.
-
Participants then performed a ramp exercise test on a cycle ergometer, with the workload increasing by 25 watts every 3 minutes until exhaustion.
-
Throughout the exercise test, respiratory gases were continuously analyzed to determine oxygen consumption (VO2) and carbon dioxide production (VCO2), from which fat and carbohydrate oxidation rates were calculated.
-
-
Key Findings: p-Synephrine significantly increased the maximal rate of fat oxidation during exercise compared to placebo, without affecting resting metabolic rate or cardiovascular parameters.
Conclusion
The available evidence suggests that this compound and p-synephrine have distinct mechanisms of action that may influence metabolic parameters. p-Synephrine has a more robust body of clinical evidence supporting its role in increasing fat oxidation, particularly during exercise, with a generally favorable safety profile regarding cardiovascular effects. Its action is primarily mediated through direct agonism of β3-adrenergic receptors.
Hordenine's effects on metabolism in humans are less well-documented, with most data derived from preclinical studies. Its proposed indirect sympathomimetic action, through the release of norepinephrine, suggests a potential for metabolic stimulation, but also a higher likelihood of cardiovascular side effects if significant systemic norepinephrine release occurs.
For researchers and drug development professionals, p-synephrine presents a more characterized profile for further investigation into its potential as a therapeutic agent for metabolic disorders. Future head-to-head clinical trials are warranted to provide a definitive comparison of the efficacy and safety of these two compounds.
References
A Comparative Guide to Hordenine Sulfate Analysis: Cross-Validation of HPLC and UPLC-MS/MS Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of Hordenine sulfate, a compound of interest in dietary supplements and forensic toxicology.
This document outlines the detailed experimental protocols for both methodologies and presents a side-by-side view of their performance characteristics. The aim is to equip analytical chemists with the necessary data to select the most appropriate method for their specific research needs, balancing factors such as sensitivity, selectivity, and analytical throughput.
Experimental Protocols
A clear understanding of the underlying methodologies is crucial for the critical evaluation of analytical data. Below are the detailed protocols for the quantification of hordenine using both a validated HPLC method and a highly sensitive UPLC-MS/MS method.
HPLC Method Protocol
This protocol is based on a validated method for the determination of hordenine in biological matrices.
-
Sample Preparation: A solid-phase extraction (SPE) method is employed for sample clean-up and concentration. A poly(methacrylic acid-4-vinylphenylboronic acid-ethylene glycol dimethacrylate) monolith is used as the sorbent. The conditions for SPE, including the pH of the sample solution, sampling rate, eluting solvent volume, and sample volume, are optimized to ensure efficient extraction and removal of matrix interferences.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 analytical column.
-
Mobile Phase: A mixture of methanol and water.
-
Detection: UV detection at a specified wavelength.
-
Internal Standard: Tyramine is utilized as the internal standard to ensure accuracy.
-
UPLC-MS/MS Method Protocol
This protocol is derived from established, highly sensitive methods for hordenine quantification in plasma and serum.[1][2]
-
Sample Preparation:
-
Method 1 (Plasma): Protein precipitation is performed using a mixture of acetonitrile and methanol (9:1, v/v) after the addition of an internal standard (caulophylline).[1]
-
Method 2 (Serum): Liquid-liquid extraction is carried out with dichloromethane and diethyl ether following the addition of a synthesized internal standard (hordenine-D4).[2]
-
-
Chromatographic Conditions:
-
Instrument: Waters Acquity® UPLC system.[2]
-
Column: Options include a UPLC BEH HILIC column (2.1 mm × 100 mm, 1.7 μm) or an Agilent Eclipse XDB-C18 column (4.6 mm × 150 mm, 5-μm particle size).
-
Mobile Phase: A gradient elution is typically used, for example, with acetonitrile (containing 10mM ammonium formate) and water (containing 0.1% formic acid and 10 mM ammonium formate).
-
Flow Rate: A representative flow rate is 0.4 ml/min.
-
-
Mass Spectrometry Conditions:
-
Instrument: Waters Acquity® TQ detector.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For hordenine, the transition monitored is m/z 166.1 → 121.0.
-
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its performance metrics. The following tables summarize the key validation parameters for the HPLC and UPLC-MS/MS methods for hordenine analysis.
Table 1: Comparison of Linearity and Detection Limits
| Parameter | HPLC Method | UPLC-MS/MS Method 1 (Plasma) | UPLC-MS/MS Method 2 (Serum) |
| Linearity Range | 10–2000 ng/mL | 2–2000 ng/mL | 0.2–16 ng/mL |
| Correlation Coefficient (R²) | 0.9992 | >0.99 | >0.999 |
| Limit of Detection (LOD) | 3 ng/mL | Not Reported | Not Reported |
| Lower Limit of Quantification (LLOQ) | Not Reported | 2 ng/mL | 0.3 ng/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC Method | UPLC-MS/MS Method 1 (Plasma) | UPLC-MS/MS Method 2 (Serum) |
| Accuracy (Recovery) | 89.3–94.7% | 97.0–107.7% | Within acceptable limits (50% and 75-125%) |
| Precision (RSD) | <4.7% | <8% (Intra-day and Inter-day) | Not explicitly stated |
| Mean Recovery | Not explicitly stated | 80.4–87.3% | Not explicitly stated |
Method Validation Workflow
The process of validating and comparing analytical methods follows a structured workflow to ensure the reliability and comparability of the results.
Discussion
The data presented clearly delineates the primary differences between the two analytical techniques for this compound analysis.
The UPLC-MS/MS method demonstrates significantly higher sensitivity, with a lower limit of quantification reaching as low as 0.3 ng/mL in serum. This makes it exceptionally well-suited for applications where trace-level detection is critical, such as in pharmacokinetic studies or forensic toxicology. The high selectivity of tandem mass spectrometry also minimizes the risk of interference from matrix components, leading to highly reliable and accurate results.
The HPLC method with UV detection , while less sensitive than UPLC-MS/MS, offers a robust and more accessible alternative. With a detection limit of 3 ng/mL, it is still suitable for a range of applications where higher concentrations of hordenine are expected, for instance, in the quality control of dietary supplements. The methodology is generally less complex and may be more cost-effective to implement in laboratories without access to mass spectrometry instrumentation.
References
Independent Neuroprotective Findings of Hordenine Sulfate: A Comparative Analysis with Magnesium Sulfate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hordenine, a natural phenylethylamine alkaloid, has demonstrated neuroprotective potential in preclinical models of neurodegenerative diseases, primarily through its anti-inflammatory and antioxidant properties. Its mechanism of action is linked to the inhibition of the NF-κB and MAPK signaling pathways. In contrast, Magnesium Sulfate is a clinically established neuroprotectant, particularly in the context of perinatal care, where it reduces the risk of cerebral palsy in preterm infants. Its neuroprotective effects are attributed to multiple mechanisms, including NMDA receptor blockade and reduction of inflammatory cytokines. This guide presents the available data on both compounds to facilitate a comparative assessment of their neuroprotective profiles.
Data Presentation: Hordenine vs. Magnesium Sulfate
The following tables summarize the quantitative data from key preclinical and clinical studies on the neuroprotective effects of Hordenine and Magnesium Sulfate.
Table 1: Preclinical Neuroprotective Effects of Hordenine
| Model | Compound/Dose | Key Findings | Quantitative Data | Source |
| Parkinson's Disease (6-OHDA-induced rat model) | Hordenine | Protected dopaminergic neurons and reduced motor deficits. | Data on the percentage of neuronal protection or specific improvements in motor scores are not consistently reported in the abstracts. | [1] |
| Alzheimer's Disease (STZ-induced Wistar rat model) | Hordenine (50 mg/kg and 75 mg/kg) | Significantly improved cognition, reduced oxidative stress, and decreased pro-inflammatory cytokines. | At 75 mg/kg, Hordenine supplementation showed significant improvement in cognitive function (specific metrics not detailed in the abstract). It also decreased pro-inflammatory cytokines (IL-1β, TNF-α) and NF-κB levels, while increasing Brain-Derived Neurotrophic Factor (BDNF) expression.[2][3] | [2][3] |
Table 2: Neuroprotective Effects of Magnesium Sulfate
| Model | Compound/Dose | Key Findings | Quantitative Data | Source |
| Preclinical | ||||
| Hypoxia-Ischemia (Postnatal day 4 rat model) | MgSO₄ (1.1 mg/g) | Reduced brain injury in both grey and white matter. | Reduced brain injury by 74% in grey matter and 64% in white matter. | |
| Hypoxia-Ischemia (Postnatal day 5 mouse model) | MgSO₄ (0.92 mg/g) | Conferred a reduction in grey matter injury. | Resulted in a 40% reduction in grey matter injury. | |
| Inflammation-associated preterm birth (mouse model) | MgSO₄ | Decreased expression of S100B and increased numbers of NeuN-labeled cells. | Specific quantitative data on the percentage increase in neuronal cells is not provided in the abstract. | |
| Clinical | ||||
| Women at risk of preterm delivery | Magnesium Sulfate (various regimens) | Significantly reduced the risk of cerebral palsy in preterm infants. | Meta-analyses of randomized controlled trials show a reduction in the risk of cerebral palsy by approximately 30-32%. The relative risk for moderate or severe cerebral palsy was 0.55 (95% CI, 0.32 to 0.95) in one large trial. |
Experimental Protocols
Hordenine Preclinical Models
1. 6-Hydroxydopamine (6-OHDA) Induced Model of Parkinson's Disease in Rats
-
Objective: To investigate the neuroprotective effects of Hordenine on dopaminergic neurons in a model of Parkinson's disease.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Lesion Induction: A unilateral lesion of the substantia nigra is created by stereotactic injection of 6-OHDA. The neurotoxin is dissolved in saline containing ascorbic acid to prevent oxidation.
-
Hordenine Administration: Hordenine is administered, typically via oral gavage or intraperitoneal injection, at varying doses for a specified period before or after the 6-OHDA lesioning.
-
Behavioral Assessment: Motor function is assessed using tests such as the apomorphine-induced rotation test, cylinder test, or rotarod test.
-
Histological and Biochemical Analysis: Post-mortem analysis of brain tissue is conducted to quantify the survival of dopaminergic neurons (e.g., through tyrosine hydroxylase immunohistochemistry) and to measure levels of inflammatory markers and oxidative stress.
-
2. Streptozotocin (STZ)-Induced Model of Alzheimer's Disease in Rats
-
Objective: To evaluate the impact of Hordenine on cognitive function and neuroinflammation in a model of sporadic Alzheimer's disease.
-
Animal Model: Adult male Wistar rats.
-
Procedure:
-
Disease Induction: Alzheimer's-like pathology is induced by intracerebroventricular (ICV) injection of STZ.
-
Hordenine Treatment: Hordenine is administered orally at doses of 50 mg/kg and 75 mg/kg for a period of 28 days.
-
Cognitive Assessment: Cognitive function is evaluated using behavioral tests such as the Morris water maze or Y-maze.
-
Biochemical Analysis: Brain tissue is analyzed for levels of acetylcholinesterase (AChE) activity, oxidative stress markers, inflammatory cytokines (IL-1β, TNF-α), NF-κB, and BDNF.
-
Magnesium Sulfate Clinical Trial Protocol
Antenatal Magnesium Sulfate for Neuroprotection of the Fetus
-
Objective: To determine the efficacy of antenatally administered magnesium sulfate in reducing the risk of cerebral palsy in infants born prematurely.
-
Study Design: Double-blind, randomized, placebo-controlled multicenter clinical trial.
-
Participants: Pregnant women at imminent risk of delivery between 24 and 31 weeks of gestation.
-
Intervention:
-
Treatment Group: Intravenous administration of a 6-g bolus of magnesium sulfate over 20-30 minutes, followed by a continuous infusion of 2 g per hour.
-
Control Group: Intravenous administration of a matching placebo.
-
-
Primary Outcome: The primary outcome is typically a composite of stillbirth or infant death by a certain age (e.g., 1 or 2 years) and the presence of moderate to severe cerebral palsy.
-
Follow-up: Surviving infants are followed up at a corrected age of 2 years or older to assess neurological outcomes, including the diagnosis and severity of cerebral palsy.
Signaling Pathways and Experimental Workflows
Conclusion
For researchers and drug development professionals, Hordenine may represent a promising lead compound for further investigation. Future research should focus on independent replication of the initial findings, elucidation of its detailed molecular mechanisms, and evaluation in a broader range of neurodegenerative models. For Magnesium Sulfate, ongoing research could explore its potential neuroprotective applications beyond the perinatal period and optimize dosing strategies. This comparative guide highlights the different stages of development and the strength of evidence for these two compounds, providing a valuable resource for the scientific community.
References
Comparative study of the phytotoxicity of Hordenine and gramine
A Comparative Guide to the Phytotoxicity of Hordenine and Gramine
Introduction
Hordenine and gramine are two prominent indole alkaloids found in barley (Hordeum vulgare L.) and other plant species.[1][2] They are recognized as potent allelochemicals, secondary metabolites that influence the growth and development of neighboring plants.[2] Both compounds play a significant role in barley's defense mechanisms against herbivores, pathogens, and competing weeds.[3][4] This guide provides a comparative analysis of the phytotoxicity of hordenine and gramine, offering researchers, scientists, and drug development professionals a concise overview supported by experimental data, detailed protocols, and mechanistic diagrams.
Comparative Phytotoxicity Data
The phytotoxic effects of hordenine and gramine have been evaluated on various plant species, with root growth inhibition being a primary metric for assessment. Studies reveal that the relative toxicity of these two alkaloids can differ based on the target species and experimental conditions.
Generally, gramine is considered to have a broader and more potent toxic effect across different organisms, including plants, mammals, insects, and fungi. In a comparative study using the common weed Matricaria recutita L. (chamomile), gramine demonstrated significantly higher phytotoxicity than hordenine. At a concentration of 1 mM, gramine inhibited root growth by over 70%, whereas hordenine caused a reduction of approximately 20%.
Conversely, experiments on lettuce (Lactuca sativa L.) seedlings showed a different outcome. At a concentration of 1 mM, hordenine exhibited a stronger inhibitory effect on mean root length (-25.03%) compared to gramine (-14.90%). This highlights the species-specific sensitivity to these allelochemicals.
Table 1: Comparative Effects of Hordenine and Gramine on Root Growth
| Compound | Target Species | Concentration | Observed Effect (Root Length Inhibition) | Reference |
| Hordenine | Matricaria recutita | 1 mM | ~20% reduction | |
| Gramine | Matricaria recutita | 1 mM | >70% reduction | |
| Hordenine | Lactuca sativa | 1 mM | 25.03% reduction | |
| Gramine | Lactuca sativa | 1 mM | 14.90% reduction |
Mechanism of Action
The primary mechanism of phytotoxicity for both hordenine and gramine involves their interaction with the plant plasma membrane. Research suggests that these alkaloids spontaneously insert themselves into the lipid bilayer of the plasma membrane, disrupting its structure and function. This disruption leads to increased membrane permeability, cellular damage, and ultimately, the inhibition of plant growth.
Gramine has been shown to have a greater impact on the thermotropic behavior of lipids compared to hordenine, correlating with its higher phytotoxicity observed in some species. Other physiological effects attributed to these alkaloids include damage to mitochondrial structure and increased cell vacuolation.
Caption: Proposed mechanism of Hordenine and Gramine phytotoxicity.
Experimental Protocols
Root Growth Inhibition Assay
This protocol outlines a standard method for assessing the phytotoxicity of hordenine and gramine on a model plant like lettuce (Lactuca sativa L.).
1. Preparation of Test Solutions:
- Prepare stock solutions of hordenine and gramine (e.g., 10 mM) in a suitable solvent (e.g., distilled water, potentially with minimal DMSO to aid dissolution).
- Perform serial dilutions from the stock solution to obtain the desired final test concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
- Prepare a control solution containing the same concentration of solvent (if used) as the test solutions.
2. Seed Sterilization and Germination:
- Surface sterilize lettuce seeds by immersing them in a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.
- Place seeds on filter paper moistened with distilled water in sterile Petri dishes.
- Incubate the seeds in the dark at a constant temperature (e.g., 25°C) for 24-48 hours, or until radicles emerge.
3. Treatment Application:
- Once germinated, transfer a set number of uniform seedlings (e.g., 10) to new Petri dishes lined with filter paper.
- Add a specific volume (e.g., 5 mL) of the respective test solutions (hordenine, gramine concentrations) or the control solution to each Petri dish.
4. Incubation:
- Seal the Petri dishes with parafilm to prevent evaporation.
- Incubate the dishes under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for a specified duration (e.g., 48-72 hours).
5. Data Collection and Analysis:
- After the incubation period, carefully remove the seedlings from the Petri dishes.
- Measure the primary root length of each seedling using a ruler or digital caliper.
- Calculate the mean root length for each treatment group and the control group.
- Determine the percentage of root growth inhibition for each treatment using the formula:
- Inhibition (%) = [(Mean Control Length - Mean Treatment Length) / Mean Control Length] * 100
- Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
A[label="1. Prepare Test Solutions\n(Hordenine, Gramine, Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
B[label="2. Seed Sterilization\n& Germination", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="3. Transfer Seedlings &\nApply Treatments", fillcolor="#EA4335", fontcolor="#FFFFFF"];
D [label="4. Incubate under\nControlled Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"];
E [label="5. Measure Primary\nRoot Length", fillcolor="#5F6368", fontcolor="#FFFFFF"];
F [label="6. Calculate Inhibition %\n& Statistical Analysis", shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"];
A -> C;
B -> C;
C -> D;
D -> E;
E -> F;
}
Caption: Workflow for a standard root growth inhibition assay.
Conclusion
Both hordenine and gramine exhibit significant, dose-dependent phytotoxic properties, primarily by disrupting the plant plasma membrane. Comparative data indicates that gramine is often the more potent of the two allelochemicals, though this can be species-dependent, as evidenced by studies on Lactuca sativa. The provided experimental protocol offers a standardized method for further investigation into the phytotoxic effects of these and other allelochemicals, which is crucial for applications in sustainable agriculture, weed management, and the development of natural herbicides.
References
- 1. New insights in the allelopathic traits of different barley genotypes: Middle Eastern and Tibetan wild-relative accessions vs. cultivated modern barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New insights in the allelopathic traits of different barley genotypes: Middle Eastern and Tibetan wild-relative accessions vs. cultivated modern barley - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Hordenine Sulfate: A Comparative Analysis of its Binding Affinity for Diverse Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the binding affinity of hordenine sulfate to various receptor subtypes, presenting key experimental data and detailed methodologies. Hordenine, a naturally occurring phenylethylamine alkaloid found in sources like barley, has garnered interest for its pharmacological effects, which are mediated through its interaction with multiple receptor systems.[1][2] Understanding its binding profile is crucial for elucidating its mechanism of action and assessing its therapeutic potential.
Comparative Binding Affinity of Hordenine
The following table summarizes the quantitative binding affinity of hordenine for several key receptor subtypes. It is important to note that hordenine is often used experimentally as the sulfate salt, and the reported values are for the hordenine molecule itself.
| Receptor Subtype | Ligand Type | Parameter | Value (µM) | Reference |
| Dopamine D2 Receptor (D2R) | Agonist | Ki | 13 | [3][4] |
| EC50 | 3.7 | [4] | ||
| Adrenergic α1A Receptor | Agonist | - | Strong Binding | |
| Adrenergic α2A Receptor | Agonist | EC50 | 690 | |
| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | - | Strong Agonist | |
| Serotonin Transporter (SERT) | Inhibitor | - | Strong Binding | |
| Dopamine Transporter (DAT) | Inhibitor | - | Strong Binding |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Experimental Protocols
The determination of binding affinities and functional activity of compounds like hordenine relies on established in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (hordenine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the Ki of this compound for a target receptor (e.g., Dopamine D2 Receptor).
Materials:
-
Receptor Source: Cell membranes prepared from cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-Spiperone for D2R).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
A range of concentrations of this compound (the competing unlabeled ligand).
-
A saturating concentration of a known unlabeled antagonist to determine non-specific binding.
-
The prepared cell membranes.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of hordenine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
cAMP Functional Assay
This assay is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs) that signal through the modulation of cyclic AMP (cAMP) levels. For Gi-coupled receptors like the Dopamine D2 receptor, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. For Gs-coupled receptors, agonists stimulate adenylyl cyclase, increasing cAMP levels.
Objective: To determine the EC50 of this compound for a Gi-coupled receptor (e.g., D2R).
Materials:
-
Cells: Cells stably expressing the target Gi-coupled receptor (e.g., HEK293 or CHO cells).
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., HTRF, FRET, or ELISA-based).
-
Cell Culture Medium and Buffers.
-
384-well plates.
Procedure:
-
Cell Culture and Seeding: Culture the cells to an appropriate density and seed them into 384-well plates. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay:
-
Remove the cell culture medium and add a stimulation buffer containing a fixed concentration of forskolin.
-
Immediately add the different concentrations of this compound to the wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for the modulation of cAMP levels.
-
-
cAMP Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves the addition of detection reagents that generate a signal (e.g., fluorescence or luminescence) inversely or directly proportional to the cAMP concentration.
-
Data Analysis:
-
Plot the signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of hordenine that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
-
cAMP Functional Assay Workflow
Signaling Pathways
Hordenine's interaction with different receptor subtypes triggers distinct intracellular signaling cascades.
Dopamine D2 Receptor (Gi-coupled) Signaling Pathway
Activation of the D2 receptor by an agonist like hordenine leads to the inhibition of adenylyl cyclase, which in turn decreases the production of the second messenger cAMP. This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function.
Dopamine D2 Receptor Signaling
Adrenergic Receptor (Generic Gs-coupled) Signaling Pathway
As an adrenergic agent, hordenine can interact with adrenergic receptors. While specific data for all subtypes is extensive, a general Gs-coupled pathway, such as that for the β-adrenergic receptor, illustrates the stimulatory effect on cAMP production. Activation of a Gs-coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.
Adrenergic Receptor (Gs) Signaling
Conclusion
The available data indicate that this compound is a promiscuous ligand, demonstrating binding affinity and functional activity at multiple receptor subtypes, including dopaminergic, adrenergic, and trace amine-associated receptors, as well as monoamine transporters. Its activity as a dopamine D2 receptor agonist and its interaction with adrenergic systems are key aspects of its pharmacological profile. The provided experimental protocols offer a foundation for researchers to further investigate the binding characteristics of hordenine and similar compounds. The differential engagement of Gi and Gs signaling pathways highlights the complexity of its mechanism of action and underscores the importance of comprehensive receptor screening in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. The beer component hordenine inhibits alcohol addiction-associated behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro | PLOS One [journals.plos.org]
A Comparative Metabolomics Guide to Barley Cultivars: Unraveling Hordenine Content and its Metabolic Implications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of barley ( Hordeum vulgare L.) cultivars with varying levels of hordenine, a bioactive alkaloid with potential pharmacological applications. By summarizing key quantitative data and detailing experimental protocols from recent metabolomic studies, this document serves as a valuable resource for understanding the metabolic diversity of hordenine in barley and its implications for targeted breeding and drug discovery.
Comparative Analysis of Hordenine Content in Barley Cultivars
Hordenine, a phenylethylamine alkaloid, is synthesized in the roots of barley seedlings and is known for its role in plant defense and its pharmacological effects, including as a selective agonist for the dopamine D2 receptor. The concentration of hordenine can vary significantly among different barley genotypes, influenced by both genetic and environmental factors.[1]
Below is a summary of hordenine content across various barley lines as reported in the literature. These studies highlight the diversity in hordenine production, from wild ancestral lines to modern cultivars.
Table 1: Hordenine Content in Roots of Different Barley Groups
| Barley Group | Mean Hordenine Content (µg/g dry weight) |
| H. spontaneum (Wild Ancestor) | 133 |
| Landraces | 207 |
| Middle Eastern Lines | 327 |
| Australian Cultivars | 241 |
Data sourced from a study by Lovett et al. (1994), which analyzed 43 barley lines under outdoor growing conditions.[2]
Table 2: Hordenine and N-methyltyramine Content in Leaves and Roots of a Modern Barley Cultivar
| Tissue | Compound | Content at 2 days (µmol/g FW) | Content at 4 days (µmol/g FW) |
| Leaves | Hordenine | 0.003 | 0.001 |
| Roots | Hordenine | 0.219 | 0.119 |
| Leaves | N-methyltyramine | 0.012 | 0.003 |
| Roots | N-methyltyramine | 0.038 | 0.027 |
Data for the modern spring cultivar 'Barke' from a study by Maver et al. (2020).[3] This study highlights the preferential accumulation of hordenine in the roots.
Experimental Protocols
The quantification of hordenine and the broader metabolomic profiling of barley cultivars involve several key experimental steps. The following protocols are based on methodologies described in the cited research.
Sample Preparation and Extraction
-
Plant Material : Barley seedlings are grown under controlled environmental conditions. Tissues (roots and shoots) are harvested at specific developmental stages, such as the one-leaf stage.
-
Extraction : The plant material is typically freeze-dried and ground into a fine powder. Extraction of alkaloids is then performed using a solvent, commonly acidified methanol. For instance, a known weight of the powdered sample is vortexed with the extraction solvent, sonicated, and then centrifuged to separate the supernatant containing the metabolites.
Hordenine Quantification by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System : A standard HPLC system equipped with a C18 reverse-phase column is typically used for the separation of hordenine and related compounds.
-
Mobile Phase : The composition of the mobile phase can vary, but it often consists of a gradient of acetonitrile and water, with an acid modifier like formic acid to improve peak shape.
-
Detection : A UV detector set at a specific wavelength (e.g., 220 nm or 280 nm) or a diode array detector (DAD) is used for detection. For more sensitive and specific quantification, HPLC is often coupled with a mass spectrometer (LC-MS).
-
Quantification : Hordenine concentration is determined by comparing the peak area of the sample to a calibration curve generated from authentic hordenine standards.
Untargeted Metabolomics using UHPLC-MS
-
Instrumentation : Ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS), such as a quadrupole time-of-flight (qTOF) mass spectrometer, is employed for comprehensive metabolic profiling.
-
Data Acquisition : Data is collected in both positive and negative ionization modes to capture a wider range of metabolites.
-
Data Analysis : The raw data is processed using specialized software to perform peak picking, alignment, and normalization. Multivariate statistical analysis, such as Principal Component Analysis (PCA), is then used to identify differences in the metabolic profiles between cultivars. Metabolite annotation is achieved by comparing the accurate mass and fragmentation patterns with metabolite databases.
Visualizing Key Pathways and Workflows
Hordenine Biosynthesis Pathway
The biosynthesis of hordenine in barley begins with the amino acid tyrosine. Tyrosine undergoes decarboxylation to form tyramine, which is then sequentially N-methylated twice to yield hordenine.
Caption: Biosynthetic pathway of hordenine from tyrosine in barley.
General Experimental Workflow for Comparative Metabolomics
The process of comparing the metabolomes of different barley cultivars involves a series of steps from sample collection to data analysis and interpretation.
Caption: A generalized workflow for a comparative metabolomics study.
This guide demonstrates that significant variation in hordenine content exists among barley cultivars, which can be reliably quantified using established analytical techniques. The provided protocols and workflows offer a framework for researchers to conduct further comparative studies, aiding in the selection of high-hordenine cultivars for agricultural and pharmaceutical purposes.
References
- 1. Biologically active secondary metabolites of barley. IV. Hordenine production by different barley lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New insights in the allelopathic traits of different barley genotypes: Middle Eastern and Tibetan wild-relative accessions vs. cultivated modern barley | PLOS One [journals.plos.org]
Assessing the Synergistic Effects of Hordenine Sulfate with Other Bioactive Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hordenine, a naturally occurring phenethylamine alkaloid found in sources like barley, has garnered significant interest for its potential bioactive properties. Its primary mechanism of action is the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of several key neurotransmitters. This mode of action suggests a strong potential for synergistic effects when combined with other bioactive compounds that are substrates for MAO-B or that act on similar neurological pathways. This guide provides a comparative analysis of the synergistic potential of hordenine sulfate with two prominent bioactive compounds: β-phenylethylamine (PEA) and caffeine. The information is based on existing experimental data for hordenine and analogous MAO-B inhibitors.
This compound and β-Phenylethylamine (PEA) Synergy
The synergistic relationship between hordenine and PEA is primarily based on hordenine's ability to inhibit MAO-B. PEA, an endogenous trace amine, is rapidly metabolized by MAO-B, leading to a very short half-life and transient effects when administered alone. By inhibiting MAO-B, hordenine is proposed to prevent the breakdown of PEA, thereby prolonging and potentiating its effects on the central nervous system. These effects are often associated with increased levels of dopamine and norepinephrine, leading to enhanced mood, focus, and energy.
While direct quantitative studies on the hordenine-PEA combination are limited, research on other MAO-B inhibitors provides strong evidence for this synergistic interaction.
Quantitative Data from Analogous MAO-B Inhibitor Studies
The following table summarizes data from studies using other MAO-B inhibitors in combination with PEA, which can be extrapolated to hypothesize the effects of hordenine.
| Bioactive Compound Combination | Animal Model | Measured Parameter | Key Finding |
| PEA + MAO-B Inhibitor (Deprenyl) | Rats | Stereotyped Sniffing Behavior | MAO-B inhibitor significantly potentiated PEA-induced sniffing behavior.[1] |
| PEA + MAO-B Inhibitor (Pargyline) | Rhesus Monkeys | Behavioral Changes (e.g., checking) | Pretreatment with the MAO-B inhibitor markedly reduced the dose of PEA required to produce behavioral changes.[2] |
| PEA + MAO-B Inhibitor (MDL 72974) | Squirrel Monkeys | Intravenous Self-Administration | MAO-B inhibition induced a 30-fold or greater leftward shift in the dose-response function for PEA self-administration, indicating a significant potentiation of its reinforcing effects.[3][4] |
Experimental Protocols
Assessment of Potentiation of PEA-Induced Stereotyped Behavior in Rats
This protocol is adapted from studies investigating the potentiation of PEA effects by MAO-B inhibitors.
-
Animal Model: Male Wistar rats (200-250g).
-
Drug Administration:
-
This compound (or other MAO-B inhibitor) is administered intraperitoneally (i.p.) at a predetermined dose range.
-
After a specific pretreatment time (e.g., 60 minutes), β-phenylethylamine (PEA) is administered (i.p.).
-
Control groups receive vehicle, PEA alone, or hordenine alone.
-
-
Behavioral Observation:
-
Immediately after PEA injection, individual rats are placed in observation cages.
-
Stereotyped behaviors, such as sniffing, are scored by trained observers blind to the treatment conditions. Scoring is typically performed at regular intervals (e.g., every 5 minutes) for a set duration (e.g., 60 minutes).
-
-
Data Analysis: The intensity and duration of stereotyped behaviors are compared between the different treatment groups using appropriate statistical methods (e.g., ANOVA). A significant increase in the PEA-induced behavior in the hordenine pre-treated group compared to the PEA-only group would indicate a synergistic effect.
Signaling Pathway
This compound and Caffeine Synergy
A synergistic effect between hordenine and caffeine is often proposed in dietary supplements for enhancing energy and focus. The theoretical basis for this synergy lies in their complementary mechanisms of action. Caffeine is a well-known adenosine receptor antagonist, which leads to increased neuronal firing and the release of excitatory neurotransmitters. Hordenine, by inhibiting MAO-B, could potentially slow the breakdown of dopamine and norepinephrine, whose release may be indirectly stimulated by caffeine.
However, there is a notable lack of direct, quantitative scientific evidence from controlled studies to support a synergistic relationship between hordenine and caffeine. The following sections are based on the individual properties of each compound and data from studies on caffeine in combination with other bioactive molecules.
Quantitative Data from Caffeine Combination Studies
This table presents data from studies investigating the synergistic effects of caffeine with other compounds on locomotor activity, a common measure of stimulant effects.
| Bioactive Compound Combination | Animal Model | Measured Parameter | Key Finding |
| Caffeine + L-arginine | Mice | Spontaneous Locomotor Activity | L-arginine significantly enhanced the locomotor activity induced by a low dose of caffeine.[5] |
| Caffeine + Taurine | Mice | Spontaneous Locomotor Activity | Taurine significantly enhanced the locomotor activity induced by a low dose of caffeine. |
| Caffeine + Ethanol | Mice | Locomotor Activity | The combination of caffeine and ethanol significantly increased locomotion compared to either drug alone. |
Experimental Protocols
Assessment of Synergistic Effects on Locomotor Activity in Mice
This protocol is a generalized approach based on studies of caffeine combinations.
-
Animal Model: Male C57BL/6 mice.
-
Drug Administration:
-
This compound and caffeine are administered (e.g., i.p. or orally) alone and in combination at various doses.
-
Control groups receive a vehicle.
-
-
Locomotor Activity Measurement:
-
Immediately after drug administration, mice are placed in an open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).
-
Horizontal and vertical movements are recorded for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis: Total distance traveled, rearing frequency, and other locomotor parameters are analyzed. Synergy would be indicated if the effect of the combination is significantly greater than the sum of the effects of the individual compounds.
Experimental Workflow
Conclusion
The available evidence strongly suggests a synergistic relationship between this compound and β-phenylethylamine, primarily through the inhibition of MAO-B by hordenine, which leads to increased bioavailability and prolonged action of PEA. While direct quantitative data for this specific combination is needed, studies with analogous MAO-B inhibitors provide a solid framework for understanding this interaction.
In contrast, the synergistic effects of hordenine and caffeine are more speculative and lack direct experimental support. Although a plausible mechanism involving complementary actions on neurotransmitter systems can be hypothesized, dedicated research is required to validate these claims.
For researchers and drug development professionals, the investigation of hordenine's synergistic potential, particularly with MAO-B substrates, presents a promising avenue for the development of novel formulations for cognitive enhancement and mood modulation. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for such investigations.
References
- 1. The monoamine oxidase B inhibitor deprenyl potentiates phenylethylamine behaviour in rats without inhibition of catecholamine metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitors potentiate phenylethylamine effects in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Psychomotor stimulant effects of beta-phenylethylamine in monkeys treated with MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of caffeine-induced locomotor hyperactivity produced by the combination with L-arginine or taurine in mice: Possible involvement of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the in vitro and in vivo efficacy of Hordenine sulfate
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of hordenine and its sulfated metabolite, hordenine sulfate.
Executive Summary
Hordenine, a naturally occurring phenethylamine alkaloid found in sources such as germinated barley, has garnered scientific interest for its diverse pharmacological activities. Its primary metabolite, this compound, is formed during first-pass metabolism. This guide provides a comparative analysis of the in vitro and in vivo efficacy of hordenine and this compound, drawing upon available experimental data. A significant data gap exists in the scientific literature regarding the in vitro biological activity of this compound, limiting a direct comparison in cell-based assays. This document summarizes the known effects of hordenine in vitro and the in vivo effects of both hordenine and its sulfated form, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for hordenine and this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Hordenine
| Assay Type | Cell Line/Target | Key Findings | Quantitative Data (Concentration/IC₅₀/EC₅₀) |
| Dopamine D2 Receptor (D₂R) Activation | HEK293 cells expressing D₂R | Agonist at D₂R, leading to inhibition of cAMP accumulation.[1] | EC₅₀: 3.7 µM; Kᵢ: 13 µM |
| Adrenergic Receptor Activity | HEK293T cells expressing adrenergic receptors | Weak partial agonist at α₂ₐ-adrenergic receptor. | EC₅₀: 690 µM |
| Anti-inflammatory Activity | LPS-stimulated RAW264.7 macrophages | Inhibition of pro-inflammatory mediators. | Effective at 50 and 75 µg/mL |
| Intestinal Permeability | Caco-2 cell monolayer | Rapid transfer, suggesting good oral absorption.[1] | P_app (A→B): 26.8 x 10⁻⁶ cm/s |
| Blood-Brain Barrier Permeability | Primary porcine brain capillary endothelial cells (PBCEC) | Rapid penetration.[1] | P_c: 55.4 ± 13.1 ×10⁻⁶ cm/s |
| Melanogenesis Inhibition | Human epidermal melanocytes | Reduced melanin content and tyrosinase activity. | Effective at ≥ 50 µM |
Table 2: In Vivo Efficacy of Hordenine and this compound
| Compound | Animal Model | Study Focus | Key Findings | Dosage/Route |
| Hordenine | Dextran Sodium Sulfate (DSS)-induced colitis in mice | Anti-inflammatory | Significantly reduced Disease Activity Index (DAI) and levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). | Not specified |
| Hordenine | Lipopolysaccharide (LPS)-induced acute lung injury in mice | Anti-inflammatory | Alleviated lung injury by inhibiting inflammatory cytokine increases. | Not specified |
| Hordenine | Rats and Dogs | Cardiovascular Effects | Positive inotropic effect, increased systolic and diastolic blood pressure. | Not specified |
| This compound | Dogs and Rabbits | Cardiovascular Effects | Increased blood pressure and changes in heart rate and force of contraction. Noted to be inactive orally. | Intravenous administration |
Table 3: Human Pharmacokinetic Parameters of Hordenine and its Metabolites (after beer consumption)
| Analyte | Cₘₐₓ (nM) | tₘₐₓ (min) | t₁/₂ (min) |
| Free Hordenine | 12.0 - 17.3 | 0 - 60 | 52.7 - 66.4 |
| This compound | - | - | ~60-80 min longer than free hordenine |
| Hordenine Glucuronide | - | - | ~60-80 min longer than free hordenine |
Experimental Protocols
Detailed methodologies for key experimental models cited in this guide are provided below.
In Vitro Intestinal Permeability Assay (Caco-2 Model)
This protocol outlines the general procedure for assessing the intestinal permeability of a compound using the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a monolayer with characteristics of the small intestinal epithelium.[1]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above a predetermined threshold indicates a well-formed barrier.
-
Transport Experiment (Apical to Basolateral):
-
The culture medium in the apical (upper) and basolateral (lower) chambers is replaced with pre-warmed transport buffer.
-
The test compound (e.g., hordenine) is added to the apical chamber.
-
At specified time intervals, samples are collected from the basolateral chamber and replaced with fresh transport buffer.
-
The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the apical chamber.
-
In Vivo Anti-Inflammatory Efficacy (DSS-Induced Colitis Model)
This protocol describes the induction of acute colitis in mice using dextran sodium sulfate (DSS) to evaluate the anti-inflammatory potential of compounds like hordenine.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Colitis:
-
Mice are provided with drinking water containing 2-5% (w/v) DSS for a period of 5-7 days.
-
Control mice receive regular drinking water.
-
-
Treatment:
-
The test compound (hordenine) is administered to a group of DSS-treated mice, typically via oral gavage or intraperitoneal injection, for the duration of the DSS treatment.
-
A vehicle control group receives the DSS and the vehicle used to dissolve the test compound.
-
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. A scoring system is used to calculate the DAI.
-
Colon Length: At the end of the experiment, mice are euthanized, and the length of the colon is measured. A shorter colon is indicative of more severe inflammation.
-
Histological Analysis: Colon tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation, tissue damage, and immune cell infiltration.
-
Cytokine Analysis: Colon tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using methods like ELISA.
-
In Vivo Anti-Inflammatory Efficacy (LPS-Induced Acute Lung Injury Model)
This protocol details the induction of acute lung injury in mice using lipopolysaccharide (LPS) to assess the therapeutic effects of compounds such as hordenine.
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Induction of Lung Injury:
-
Mice are anesthetized, and a solution of LPS from E. coli is administered via intratracheal or intranasal instillation.
-
Control mice receive a saline instillation.
-
-
Treatment:
-
The test compound (hordenine) is administered to a group of LPS-treated mice, often prior to or shortly after LPS challenge.
-
-
Assessment of Lung Injury:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: At a specified time point after LPS administration, mice are euthanized, and the lungs are lavaged with saline. The BAL fluid is collected to measure:
-
Total and differential immune cell counts (e.g., neutrophils).
-
Total protein concentration as an indicator of alveolar-capillary barrier permeability.
-
Levels of pro-inflammatory cytokines.
-
-
Lung Histology: Lung tissue is collected, fixed, and stained to evaluate the extent of lung edema, inflammation, and alveolar damage.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils. Measuring MPO activity in lung tissue homogenates provides an indirect measure of neutrophil infiltration.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the experimental evaluation of hordenine.
In Vitro Caco-2 Permeability Experimental Workflow.
Hordenine's Agonistic Action on the Dopamine D₂ Receptor Signaling Pathway.
Workflow for the In Vivo DSS-Induced Colitis Model.
Conclusion and Future Directions
The available evidence indicates that hordenine exhibits a range of biological activities in vitro, including dopamine D₂ receptor agonism and anti-inflammatory effects. In vivo, hordenine has demonstrated therapeutic potential in models of inflammatory bowel disease and acute lung injury. The limited historical in vivo data for this compound suggests it possesses cardiovascular activity when administered intravenously but lacks oral bioavailability.
The most significant knowledge gap is the absence of in vitro studies on the biological efficacy of this compound. Future research should prioritize investigating the in vitro activity of this compound to determine if it retains, loses, or has altered pharmacological properties compared to its parent compound. Such studies are crucial for a comprehensive understanding of the overall pharmacological profile of hordenine following its metabolism in the body. This will enable a more complete and accurate comparison of the in vitro and in vivo efficacy of hordenine and its primary sulfated metabolite.
References
A Comparative Meta-Analysis of the Pharmacological Effects of Hordenine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of hordenine sulfate with its structural and functional analogs, synephrine and tyramine. The information is synthesized from a meta-analysis of existing scientific literature, with a focus on quantitative data, experimental methodologies, and the elucidation of key signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of hordenine and its comparators at various molecular targets.
Table 1.1: Monoamine Oxidase B (MAO-B) Inhibition
| Compound | Organism/Tissue | K_m (μM) | V_max (nmol/mg protein/h) | Citation(s) |
| Hordenine | Rat Liver | 479 | 128 | [1] |
| Tyramine | Rat Liver | 144 | 482 | [1] |
Table 1.2: Adrenergic Receptor Activity
| Compound | Receptor Subtype | Species | Assay Type | Parameter | Value (μM) | Citation(s) |
| Hordenine | α1A | Human | Functional (Activation) | - | - | [2] |
| α1B | Human | Functional (Activation) | EC_50 | 5.7 | [3] | |
| α1D | Human | Functional (Activation) | EC_50 | 34 | [3] | |
| α2A | Human | Functional (Activation) | EC_50 | 690 | ||
| Synephrine | α1A | Human | Binding & Functional | pKi | <5 | |
| α2A | Human | Binding | pKi | <5 | ||
| α2C | Human | Binding | pKi | <5 | ||
| β1, β2 | Human | Binding | Low Affinity | - | ||
| β3 | Human | Functional (Lipolysis) | Agonist | - | ||
| Tyramine | Adrenergic | - | Indirect Sympathomimetic | - | - |
Note: Tyramine primarily acts as an indirect sympathomimetic by displacing norepinephrine from vesicles, rather than by direct receptor binding.
Table 1.3: Dopamine Receptor Activity
| Compound | Receptor Subtype | Species | Assay Type | Parameter | Value (μM) | Citation(s) |
| Hordenine | D2 | Human | Radioligand Binding | K_i | 13 | |
| D3 | Human | Binding | Strong | - | ||
| N-Methyltyramine | D2 | Human | Radioligand Binding | K_i | 31.3 | |
| Tyramine | TAAR1 | Human | Functional | Agonist | - |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
-
Objective: To determine the binding affinity (K_i) of hordenine for the human dopamine D2 receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone or [³H]N-methylspiperone, high-affinity D2-like receptor antagonists.
-
Procedure:
-
Membrane Preparation: HEK293 cells expressing the D2 receptor are harvested and homogenized in a cold lysis buffer. The cell membranes are then isolated by centrifugation.
-
Binding Assay: A fixed concentration of the radioligand is incubated with the cell membrane preparation in the presence of varying concentrations of hordenine (the competitor).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The concentration of hordenine that inhibits 50% of the specific binding of the radioligand (IC_50) is determined. The K_i value is then calculated from the IC_50 using the Cheng-Prusoff equation.
MAO-B Inhibition Assay
-
Objective: To determine the kinetic parameters (K_m and V_max) of hordenine as a substrate for MAO-B.
-
Enzyme Source: Mitochondria isolated from rat liver.
-
Substrate: Hordenine at various concentrations.
-
Procedure:
-
The rate of deamination of hordenine by the MAO-B enzyme preparation is measured. This can be done by quantifying the production of a byproduct, such as hydrogen peroxide, using a fluorometric assay.
-
The initial reaction velocities are determined at different hordenine concentrations.
-
-
Data Analysis: The K_m and V_max values are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
In Vivo Model of Ulcerative Colitis
-
Objective: To evaluate the anti-inflammatory effects of hordenine in a model of inflammatory bowel disease.
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis: Mice are administered dextran sodium sulfate (DSS) in their drinking water to induce colitis.
-
Treatment: Hordenine is administered orally to the treatment group.
-
Outcome Measures:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: A shorter colon is indicative of more severe inflammation.
-
Histological Analysis: Colon tissue is examined for signs of inflammation, ulceration, and immune cell infiltration.
-
Cytokine Levels: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue are measured by ELISA or qPCR.
-
Western Blot Analysis: Expression levels of proteins in the SPHK-1/S1PR1/STAT3 signaling pathway are quantified.
-
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by hordenine.
Caption: Hordenine's agonism at the D2 receptor inhibits cAMP production.
Caption: Hordenine's anti-inflammatory effects via NF-κB and MAPK inhibition.
Caption: Hordenine's inhibition of the SPHK-1/S1PR1/STAT3 pathway in colitis.
References
- 1. researchgate.net [researchgate.net]
- 2. The beer component hordenine inhibits alcohol addiction-associated behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hordenine Sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Hordenine sulfate, a compound that requires careful management due to its potential hazards.
Hazard Identification and Safety Precautions
This compound is classified as a skin and eye irritant.[1][2] It may also cause respiratory irritation.[2] Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of its properties.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious, chemical-resistant gloves. Always inspect gloves before use and use a proper removal technique to avoid skin contact.[1]
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid the formation of dust and aerosols.
Spill Management
In the event of a spill, prevent further leakage if it is safe to do so. Do not allow the product to enter drains or sewer systems.
For solid spills, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Carefully sweep or vacuum up the spilled material. Avoid generating dust.
-
Collect: Place the spilled material into a suitable, labeled, and closed container for disposal.
-
Clean: Decontaminate the spill area and any equipment used with a suitable solvent, such as alcohol, and then wash with soap and water. Collect all cleaning materials for disposal as hazardous waste.
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility. This often involves controlled incineration with flue gas scrubbing. Do not dispose of this compound down the drain or in regular trash.
Procedure for Unused or Waste this compound:
-
Containerization:
-
Keep the waste this compound in its original container if possible, or in a clearly labeled, compatible, and sealable container.
-
The container must be in good condition and not leaking.
-
Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Segregation:
-
Do not mix this compound with other waste chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Incompatible wastes can react dangerously.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
Keep the container tightly closed except when adding waste.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Follow all internal procedures for waste manifest documentation.
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as PPE, paper towels, or spill absorbents, must also be disposed of as hazardous waste.
-
Place these materials in a sealed and clearly labeled bag or container.
Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed.
-
The first rinseate must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.
-
After proper rinsing and drying, deface or remove the original label. The container can then be recycled or disposed of according to your institution's policies for non-hazardous waste.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: A flowchart illustrating the decision-making process for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and procedures for hazardous waste management and comply with all local, state, and federal regulations.
References
Personal protective equipment for handling Hordenine sulfate
Essential Safety and Handling Guide for Hordenine Sulfate
This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed.
Signal Word: Warning
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The type of protective equipment should be selected based on the concentration and quantity of the substance being used.
| Protection Type | Recommended Equipment | Standards & Specifications |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Must conform to EN166 (EU) or be NIOSH (US) approved. |
| Skin Protection | Gloves: Handle with inspected, impermeable gloves (e.g., nitrile rubber). Use proper glove removal technique to avoid skin contact. Clothing: Wear an impervious lab coat or protective clothing. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Respiratory Protection | Use only in a well-ventilated area. A full-face respirator or dust mask may be necessary if exposure limits are exceeded, irritation is experienced, or when handling large quantities. | Follow appropriate government standards such as NIOSH (US). |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood or provide appropriate exhaust ventilation where dust is formed.
-
Ensure an eye-wash station and safety shower are readily accessible.
-
-
Donning PPE:
-
Before handling, put on all required PPE as detailed in the table above.
-
Inspect gloves for any tears or perforations before use.
-
-
Handling the Substance:
-
Avoid contact with skin and eyes.
-
Avoid the formation and inhalation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
-
Decontamination and Cleaning:
-
After handling, wash hands and face thoroughly.
-
Take off any contaminated clothing immediately and wash it before reuse.
-
Clean the work area, collecting any spills with appropriate methods (e.g., mechanical pickup) to avoid dust generation.
-
Disposal Plan
-
Product Disposal: Dispose of this compound by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.
-
Contaminated Material Disposal:
-
Dispose of contaminated gloves and other disposable materials in accordance with applicable laws and good laboratory practices.
-
Packaging can be triple-rinsed (or equivalent) and offered for recycling. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.
-
-
Environmental Precautions: Do not allow the product to enter drains, water, or sewer systems.
Emergency Procedures: First-Aid Measures
In case of exposure, follow these immediate first-aid measures and consult a physician. Show the Safety Data Sheet (SDS) to the medical professional in attendance.
| Exposure Route | First-Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice. |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. |
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
